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  • Product: Ethyl 3-chloro-2-hydroxypropanoate
  • CAS: 40149-32-4

Core Science & Biosynthesis

Foundational

Ethyl 3-chloro-2-hydroxypropanoate molecular weight

An In-Depth Technical Guide to Ethyl 3-chloro-2-hydroxypropanoate: Properties, Synthesis, and Applications in Drug Discovery Introduction In the landscape of modern pharmaceutical development, the demand for structurally...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-chloro-2-hydroxypropanoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern pharmaceutical development, the demand for structurally precise and functionally versatile chiral building blocks is insatiable. Ethyl 3-chloro-2-hydroxypropanoate is one such molecule, a compact yet highly functionalized intermediate poised for significant applications in medicinal chemistry. Possessing three distinct reactive centers—an ester, a secondary alcohol, and an alkyl chloride—all organized around a chiral carbon, this compound serves as a valuable scaffold for constructing complex molecular architectures. The strategic inclusion of a chlorine atom is particularly noteworthy; chlorine chemistry is integral to a vast array of pharmaceuticals, with over a quarter of all FDA-approved drugs containing at least one chlorine atom, highlighting its role in modulating pharmacokinetic and pharmacodynamic properties.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of Ethyl 3-chloro-2-hydroxypropanoate. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic strategies, the rationale for its application as a synthetic intermediate, and the practical considerations for its handling and use. Our focus is on delivering field-proven insights grounded in established chemical principles to empower researchers in leveraging this potent building block for next-generation drug discovery.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Ethyl 3-chloro-2-hydroxypropanoate is a chiral molecule whose utility is defined by the interplay of its functional groups.

Key Physicochemical Data

The essential properties of Ethyl 3-chloro-2-hydroxypropanoate are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₉ClO₃[2]
Molecular Weight 152.58 g/mol [2]
CAS Number 40149-32-4[2]
Appearance Colorless Liquid (presumed)Inferred from similar small esters
Purity ≥98% (Typical Commercial Grade)[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

Structural Rationale for Storage: The specified storage conditions—refrigeration under an inert atmosphere—are critical for maintaining the compound's integrity.[2] The hydroxyl group can be susceptible to oxidation, and the molecule could potentially undergo self-condensation or elimination reactions over time at elevated temperatures. The presence of trace acid or base could catalyze the hydrolysis of the ester. An inert atmosphere (e.g., nitrogen or argon) prevents oxidative degradation.

Structural and Spectroscopic Analysis

The functionality of Ethyl 3-chloro-2-hydroxypropanoate is derived from its structure: a propanoate backbone substituted with a hydroxyl group at the α-position (C2) and a chlorine atom at the β-position (C3). The C2 carbon is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers.

  • ¹H NMR Spectroscopy: The expected proton NMR spectrum would be highly informative. One would anticipate signals corresponding to the ethyl ester group (a triplet and a quartet), a doublet for the C3 chloromethyl protons (CH₂Cl), a triplet or doublet of doublets for the C2 methine proton (CHOH), and a distinct signal for the hydroxyl proton. The coupling patterns between the C2 and C3 protons would confirm the connectivity.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show five distinct signals, including a carbonyl carbon (~170 ppm), a carbon bearing the hydroxyl group (~70 ppm), a carbon bearing the chlorine atom (~45 ppm), and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretch for the ester (around 1740 cm⁻¹), a broad O-H stretch for the alcohol (around 3400 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).

Part 2: Synthesis and Purification

The synthesis of enantiomerically pure α-hydroxy esters is a pivotal challenge in organic chemistry. The most direct and powerful method for preparing Ethyl 3-chloro-2-hydroxypropanoate is through the asymmetric reduction of its corresponding ketoester, Ethyl 3-chloro-2-oxopropanoate.

Core Directive: The Superiority of Asymmetric Biocatalysis

While traditional chemical reductants like sodium borohydride (NaBH₄) can reduce the ketone, they typically yield a racemic mixture of (R)- and (S)-enantiomers. Separating these enantiomers is often an inefficient and costly process. For pharmaceutical applications where single-enantiomer products are almost always required, biocatalytic asymmetric reduction is the superior strategy. It offers high enantioselectivity, mild reaction conditions, and a more environmentally friendly process.

A highly effective approach is modeled on the well-documented synthesis of the related chiral intermediate, Ethyl (R)-4-chloro-3-hydroxybutanoate, which utilizes a reductase enzyme.[3]

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol describes a representative procedure for synthesizing enantiomerically enriched Ethyl (R)- or (S)-3-chloro-2-hydroxypropanoate using a recombinant whole-cell biocatalyst expressing a specific ketoreductase.

Principle: Whole cells of a non-pathogenic host like E. coli are engineered to overexpress a ketoreductase enzyme that selectively reduces the ketone to one of the two possible enantiomers. A co-substrate, such as 2-propanol or glucose, is added to the reaction to regenerate the necessary nicotinamide cofactor (NADH or NADPH) in situ, making the process efficient and economical.[3]

Step-by-Step Methodology:

  • Biocatalyst Preparation:

    • Cultivate a recombinant E. coli strain expressing the desired (R)- or (S)-selective ketoreductase in a suitable growth medium (e.g., Terrific Broth) containing an appropriate antibiotic for plasmid maintenance.

    • Induce protein expression at mid-log phase by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue incubation for several hours to allow for enzyme accumulation. Harvest the cells via centrifugation and wash with a buffer (e.g., potassium phosphate buffer, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.

  • Asymmetric Reduction Reaction:

    • In a reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add the substrate, Ethyl 3-chloro-2-oxopropanoate, to a final concentration of 10-20 g/L.

    • Add the cofactor regeneration system. A common and effective choice is 2-propanol, typically added in a 2 to 5-fold molar excess relative to the substrate.[3] The byproduct of this system is acetone.

    • Initiate the reaction by suspending the prepared whole-cell biocatalyst in the reaction mixture.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction has reached completion (typically >95% conversion), remove the cells by centrifugation or filtration.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the highly pure Ethyl 3-chloro-2-hydroxypropanoate.

Workflow Visualization

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Purification Culture Cultivate Recombinant E. coli Induce Induce Enzyme Expression (IPTG) Culture->Induce Harvest Harvest & Wash Cells Induce->Harvest Mix Prepare Reaction Mixture: - Substrate (Ketoester) - Buffer - Co-substrate (2-Propanol) Harvest->Mix Introduce Catalyst React Add Biocatalyst & React (30°C, Agitation) Mix->React Monitor Monitor Conversion (HPLC/GC) React->Monitor Separate Remove Cells (Centrifugation) Monitor->Separate Upon Completion Extract Solvent Extraction (Ethyl Acetate) Separate->Extract Concentrate Concentrate Under Vacuum Extract->Concentrate Purify Column Chromatography Concentrate->Purify Final Final Purify->Final Final Product

Caption: Workflow for biocatalytic synthesis of Ethyl 3-chloro-2-hydroxypropanoate.

Part 3: Applications in Drug Development

The true value of Ethyl 3-chloro-2-hydroxypropanoate lies in its capacity as a versatile synthetic intermediate. The orthogonal reactivity of its three functional groups allows for a stepwise and controlled elaboration into more complex target molecules.

The Trifunctional Synthetic Hub
  • Hydroxyl Group: This secondary alcohol can be acylated, alkylated, or oxidized. It can also serve as a directing group or be used to form cyclic structures like ethers or lactones.

  • Chloro Group: As a primary alkyl chloride, it is an excellent electrophile for substitution reactions (Sₙ2). It can be readily displaced by a wide range of nucleophiles, including amines, azides, thiols, and cyanides, providing a direct route to introduce nitrogen, sulfur, and additional carbon atoms.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also be reduced to a primary alcohol.

This combination of functionalities makes it an ideal starting material for the synthesis of substituted amino alcohols, heterocyclic systems, and other motifs frequently found in biologically active compounds.

Illustrative Synthetic Pathway Diagram

The diagram below illustrates how Ethyl 3-chloro-2-hydroxypropanoate can serve as a central hub for accessing diverse chemical scaffolds relevant to drug discovery.

G cluster_Cl Chloro Group Reactions (Sₙ2) cluster_OH Hydroxyl Group Reactions cluster_Ester Ester Group Reactions Start Ethyl 3-chloro- 2-hydroxypropanoate Azide 3-Azido- 2-hydroxypropanoate Start->Azide NaN₃ Amine 3-Amino- 2-hydroxypropanoate Start->Amine R-NH₂ Thiol 3-Thio- 2-hydroxypropanoate Start->Thiol R-SH Protect Protected Hydroxyl (e.g., O-TBDMS) Start->Protect TBDMSCl Oxidize Oxidized to Ketone Start->Oxidize PCC/DMP Acid Carboxylic Acid Start->Acid LiOH Amide Primary Amide Acid->Amide Coupling

Caption: Synthetic utility of Ethyl 3-chloro-2-hydroxypropanoate as a chemical hub.

Part 4: Safety, Handling, and Storage

While a specific safety data sheet for Ethyl 3-chloro-2-hydroxypropanoate is not widely available, its hazards can be inferred from structurally related compounds like ethyl 3-chloropropionate and ethyl 2-chloro-3-oxopropanoate.[4][5] Prudent laboratory practice dictates treating it as a hazardous chemical.

Prudent Safety and Handling Practices
AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear safety glasses/goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact. The compound is expected to be an irritant.[4][5]
Handling Handle only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of potentially harmful vapors.[4][5] Keep away from heat, sparks, and open flames.
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.To mitigate serious eye irritation or damage.[4][6]
First Aid (Skin) Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.To remove the chemical and prevent skin irritation.[4][5]
First Aid (Ingestion/Inhalation) Do NOT induce vomiting. If inhaled, move the person to fresh air. Seek immediate medical attention in both cases.Ingestion and inhalation may be harmful.[4]
Storage Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[2]To ensure chemical stability, prevent degradation, and avoid reaction with moisture or air.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.To prevent environmental contamination.

Conclusion

Ethyl 3-chloro-2-hydroxypropanoate represents more than just a chemical formula; it is a carefully designed tool for molecular construction. Its trifunctional nature, combined with the chirality at its core, makes it a high-value intermediate for the synthesis of complex pharmaceutical agents. By leveraging modern synthetic methods, particularly asymmetric biocatalysis, researchers can access this building block in an enantiomerically pure form, paving the way for more efficient and innovative drug discovery campaigns. A comprehensive understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory and beyond.

References

  • Ethyl 3-chloro-2-hydroxypropano
  • Ethyl 3-chloro-2-hydroxyprop-2-eno
  • Safety Data Sheet - Ethyl 3-chloropropion
  • Safety Data Sheet - Ethyl 3-chloropropion
  • Ethyl (2E)-3-chloro-2-(hydroxyimino)
  • 3-chloro-2-oxoPropanoic acid Ethyl ester | C5H7ClO3. PubChem.
  • Ethyl 3-chloropropion
  • Safety Data Sheet - Ethyl 2-chloro-3-oxopropano
  • Safety Data Sheet - Ethyl (S)-(-)
  • Ethyl 3-chloropropion
  • Ethyl 3-chloro-2-methylpropano
  • Chemical Properties of Propanoic acid, 3-chloro-, ethyl ester (CAS 623-71-2). Cheméo.
  • Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483.
  • ETHYL 2-HYDROXYPROPANOATE.
  • ethyl 3,3-diethoxypropano
  • Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
  • Ethyl 3-chloro-2,2-dimethylpropano
  • Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • ethyl (2R)

Sources

Exploratory

Ethyl 3-chloro-2-hydroxypropanoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure chiral building blocks is incessant. These molecules are fundamental to constructing complex active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure chiral building blocks is incessant. These molecules are fundamental to constructing complex active pharmaceutical ingredients (APIs) with high specificity and reduced side effects. Ethyl 3-chloro-2-hydroxypropanoate, a bifunctional molecule featuring a reactive chlorine atom, a secondary hydroxyl group, and an ester moiety, represents a versatile intermediate for the synthesis of a variety of more complex chiral structures. Its strategic importance lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled modifications, making it a valuable synthon in the development of novel therapeutics. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of Ethyl 3-chloro-2-hydroxypropanoate for researchers and professionals in drug development.

Chemical and Physical Properties

Precise experimental data for Ethyl 3-chloro-2-hydroxypropanoate (CAS No. 40149-32-4) is not extensively documented in readily available literature. However, based on its structure and data from analogous compounds, we can compile a table of its core properties.

PropertyValueSource/Basis
CAS Number 40149-32-4[1]
Molecular Formula C₅H₉ClO₃[2]
Molecular Weight 152.58 g/mol [2]
Appearance Colorless to pale yellow liquid (Predicted)Based on similar short-chain esters.
Boiling Point Not available[2]
Density ~1.2 g/cm³ (Estimated)Estimated based on structural similarity to other chlorinated esters.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate); limited solubility in water (Predicted).Based on the properties of similar esters.
Storage Inert atmosphere, 2-8°C[2]

Reactivity and Stability

The reactivity of Ethyl 3-chloro-2-hydroxypropanoate is dictated by its three functional groups: the ester, the secondary alcohol, and the primary alkyl chloride. The interplay of these groups allows for a range of chemical transformations.

  • Ester Group : The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be subject to transesterification in the presence of other alcohols and a suitable catalyst.

  • Hydroxyl Group : The secondary alcohol can be oxidized to a ketone (ethyl 3-chloro-2-oxopropanoate). It can also be acylated to form a new ester or etherified.

  • Chloro Group : The primary alkyl chloride is susceptible to nucleophilic substitution reactions. This is a key feature for introducing a wide variety of functional groups.

A common reaction pathway involves the intramolecular cyclization under basic conditions to form ethyl glycidate (ethyl 2,3-epoxypropanoate), a valuable epoxide intermediate.

G reactant Ethyl 3-chloro-2-hydroxypropanoate intermediate Alkoxide Intermediate reactant->intermediate Deprotonation base Base (e.g., NaH) product Ethyl Glycidate intermediate->product Intramolecular SN2

Caption: Intramolecular cyclization of Ethyl 3-chloro-2-hydroxypropanoate.

Synthesis

A common synthetic route to α-hydroxy-β-chloro esters is through the ring-opening of a corresponding epoxide with a chlorine source. The following is a plausible and detailed protocol for the laboratory-scale synthesis of Ethyl 3-chloro-2-hydroxypropanoate from ethyl glycidate.

Experimental Protocol: Synthesis from Ethyl Glycidate

Objective: To synthesize Ethyl 3-chloro-2-hydroxypropanoate via the ring-opening of ethyl glycidate with hydrochloric acid.

Materials:

  • Ethyl glycidate (ethyl 2,3-epoxypropanoate)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl glycidate (1 equivalent) in diethyl ether at 0°C (ice bath).

  • Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure Ethyl 3-chloro-2-hydroxypropanoate.

G start Ethyl Glycidate product Ethyl 3-chloro-2-hydroxypropanoate start->product Ring-opening reagent HCl

Caption: Synthesis of Ethyl 3-chloro-2-hydroxypropanoate.

Analytical Characterization

¹H NMR Spectroscopy (Predicted):

  • Triplet (3H): Around 1.3 ppm, corresponding to the methyl protons of the ethyl group.

  • Quartet (2H): Around 4.2 ppm, corresponding to the methylene protons of the ethyl group.

  • Doublet of doublets (1H): For the proton on the carbon bearing the hydroxyl group (C2).

  • Two doublets of doublets (2H): For the diastereotopic protons on the carbon bearing the chlorine atom (C3).

  • Broad singlet (1H): For the hydroxyl proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

  • ~14 ppm: Methyl carbon of the ethyl group.

  • ~45 ppm: Methylene carbon bearing the chlorine atom.

  • ~62 ppm: Methylene carbon of the ethyl group.

  • ~70 ppm: Methylene carbon bearing the hydroxyl group.

  • ~170 ppm: Carbonyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted):

  • Broad peak at ~3400 cm⁻¹: O-H stretch of the alcohol.

  • Strong, sharp peak at ~1740 cm⁻¹: C=O stretch of the ester.[3]

  • Peaks in the 1300-1000 cm⁻¹ region: C-O stretches.[3]

  • Peak around 700-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS) (Predicted):

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and alpha-cleavage.[4][5]

Applications in Drug Development

Ethyl 3-chloro-2-hydroxypropanoate is a valuable chiral building block for the synthesis of more complex molecules. The presence of three distinct functional groups allows for a variety of synthetic manipulations. For instance, the chloro group can be displaced by a nucleophile to introduce a new side chain, while the hydroxyl group can be used for further derivatization or as a stereocenter to direct subsequent reactions.

While specific examples for this exact molecule are sparse in the literature, the analogous compound, ethyl (S)-4-chloro-3-hydroxybutanoate, is a key intermediate in the synthesis of statins, a major class of cholesterol-lowering drugs.[6][7] This highlights the potential of such chloro-hydroxy esters in the pharmaceutical industry. The ability to introduce a variety of substituents at the C3 position via nucleophilic displacement of the chloride, coupled with the chirality at C2, makes it a desirable starting material for creating libraries of compounds for drug screening.

Safety and Handling

Specific toxicological data for Ethyl 3-chloro-2-hydroxypropanoate is not available. However, based on data for similar compounds like haloesters and short-chain alcohols, it should be handled with care in a well-ventilated laboratory fume hood.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[8]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • MySkinRecipes. Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate. [Link]

  • PubChem. Ethyl 3-chloro-2-hydroxyprop-2-enoate. [Link]

  • PubChem. Ethyl 3-chloro-2-methylpropanoate. [Link]

  • Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483.
  • Ataman Kimya. ETHYL 2-HYDROXYPROPANOATE. [Link]

  • PubChem. Ethyl (3S)-4-chloro-3-hydroxybutanoate. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)
  • Viswaat Chemicals Limited. Pharmaceutical Intermediates. [Link]

  • ResearchGate. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 | Request PDF. [Link]

  • Yeast Metabolome Database. Ethyl 2-hydroxy propanoate (YMDB01429). [Link]

  • PubChem. Ethyl 3-chloro-3-oxopropionate. [Link]

  • PubChem. 3-chloro-2-oxoPropanoic acid Ethyl ester. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • Whitman College. GCMS Section 6.14. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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Foundational

The Structural Elucidation of Ethyl 3-Chloro-2-Hydroxypropanoate: A Multi-technique Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-chloro-2-hydroxypropanoate is a chiral halogenated α-hydroxy ester with significant potential as a versatile building block in organic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-2-hydroxypropanoate is a chiral halogenated α-hydroxy ester with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its structure, featuring a stereocenter at the C2 position and reactive chloro and hydroxyl functionalities, allows for a variety of chemical transformations. Accurate and unambiguous structural confirmation of this molecule is paramount for its effective utilization in any synthetic pathway.

This in-depth technical guide provides a comprehensive overview of the principles and practical application of modern spectroscopic techniques for the complete structure elucidation of ethyl 3-chloro-2-hydroxypropanoate. As a Senior Application Scientist, this guide moves beyond a simple recitation of methods, instead offering a field-proven, logical workflow that emphasizes the causality behind experimental choices and ensures self-validating protocols. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a cohesive and undeniable structural proof.

The Analytical Challenge: Isomerism and Stereochemistry

The molecular formula of ethyl 3-chloro-2-hydroxypropanoate, C₅H₉ClO₃, presents several isomeric possibilities. Distinguishing the target molecule from constitutional isomers such as ethyl 2-chloro-3-hydroxypropanoate requires a detailed analysis of the connectivity of the atoms. Furthermore, the presence of a chiral center at the C2 carbon means the molecule can exist as a pair of enantiomers. While the techniques discussed herein will definitively establish the constitution and connectivity, specialized chiral methods (e.g., chiral chromatography or polarimetry) would be required to determine the specific enantiomeric form.

A Synergistic Approach to Structure Elucidation

The robust confirmation of a chemical structure relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR Connectivity (¹H, ¹³C NMR) Connectivity (¹H, ¹³C NMR) NMR->Connectivity (¹H, ¹³C NMR) Provides IR IR Functional Groups (IR) Functional Groups (IR) IR->Functional Groups (IR) Identifies MS MS Molecular Weight & Formula (MS) Molecular Weight & Formula (MS) MS->Molecular Weight & Formula (MS) Determines Structure_Elucidation Structure Elucidation of Ethyl 3-chloro-2-hydroxypropanoate Connectivity (¹H, ¹³C NMR)->Structure_Elucidation Functional Groups (IR)->Structure_Elucidation Molecular Weight & Formula (MS)->Structure_Elucidation

Caption: Synergistic workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry provides the foundational data for structure elucidation: the molecular weight and, with high-resolution instruments, the molecular formula.

Experimental Protocol:
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

Data Interpretation:

The mass spectrum will reveal the mass-to-charge ratio (m/z) of the ionized molecule.

Predicted Data for C₅H₉ClO₃Value
Molecular Weight 152.58 g/mol
Monoisotopic Mass 152.02399 Da
[M+H]⁺ (ESI-MS) 153.03127 Da
[M+Na]⁺ (ESI-MS) 175.01321 Da

A key feature to look for is the isotopic pattern of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the mass spectrum should exhibit a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. This provides strong evidence for the presence of a single chlorine atom in the molecule.

Fragmentation Analysis: While soft ionization is preferred for determining the molecular weight, Electron Ionization (EI) can provide valuable structural information through fragmentation patterns. For ethyl 3-chloro-2-hydroxypropanoate, common fragmentation pathways would include:

  • Loss of the ethyl group (-CH₂CH₃): m/z = 123

  • Loss of the ethoxy group (-OCH₂CH₃): m/z = 107

  • Cleavage adjacent to the hydroxyl group: This can lead to various fragments, but a prominent one would be the loss of the CH₂Cl group, resulting in a fragment with m/z = 103.[1]

  • McLafferty rearrangement: Esters are known to undergo this rearrangement, which could lead to a characteristic peak.[2]

Part 2: Infrared (IR) Spectroscopy - Identifying the Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different bonds.

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
O-H (alcohol) 3500-3200 (broad)The broadness of the peak is due to hydrogen bonding.[3]
C-H (sp³) 3000-2850Stretching vibrations of the C-H bonds in the ethyl and propanoate backbone.
C=O (ester) 1750-1735This is a strong, sharp absorption characteristic of a saturated ester carbonyl group.[4][5]
C-O (ester) 1300-1000Two distinct C-O stretching vibrations are expected for the ester linkage.[4][5]
C-Cl 800-600The C-Cl stretching vibration is typically found in the fingerprint region.

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region and a sharp, intense peak around 1740 cm⁻¹ would be highly indicative of the presence of both hydroxyl and ester functional groups.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Map

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the carbon skeleton and the connectivity of the atoms.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR DataChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
-CH₃ (ethyl) ~1.3Triplet3HaCoupled to the -CH₂- of the ethyl group (2 neighbors + 1 = 3).
-OH ~2.5-4.0Broad Singlet1HbChemical shift is variable and depends on concentration and solvent. The proton is often not coupled to adjacent protons due to rapid exchange.[6]
-CH₂-Cl ~3.7-3.9Doublet of Doublets2Hc, c'These protons are diastereotopic due to the adjacent chiral center at C2. They have different chemical shifts and couple to each other and to the proton at C2.[7][8][9][10] The electronegative chlorine atom causes a downfield shift.[11][12][13]
-CH(OH)- ~4.3-4.5Multiplet1HdDeshielded by both the adjacent oxygen and carbonyl group. It will be split by the diastereotopic protons at C3.
-O-CH₂- (ethyl) ~4.2Quartet2HeCoupled to the -CH₃ of the ethyl group (3 neighbors + 1 = 4).

The Critical Role of Diastereotopicity: The chiral center at C2 renders the two protons on the C3 methylene group chemically non-equivalent. This is a crucial observation for confirming the structure. These diastereotopic protons will have distinct chemical shifts and will exhibit geminal coupling to each other, as well as vicinal coupling to the proton on C2. This will result in a complex splitting pattern, likely a doublet of doublets for each proton.[7][8][9][10]

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR DataChemical Shift (δ, ppm)AssignmentRationale
-CH₃ (ethyl) ~14C-aTypical chemical shift for a terminal methyl group in an ethyl ester.
-CH₂-Cl ~45-50C-cThe attached chlorine atom causes a significant downfield shift.[14]
-O-CH₂- (ethyl) ~62C-eThe oxygen atom of the ester causes a downfield shift.
-CH(OH)- ~70-75C-dThe hydroxyl group causes a significant downfield shift.
C=O (ester) ~170-175C=OCarbonyl carbons appear far downfield in the spectrum.[14][15]

Synthesizing the Data for Final Structure Confirmation

The final step in the elucidation process is to integrate all the spectroscopic data to build a cohesive and undeniable structural proof.

G cluster_0 Molecular Formula & Weight cluster_1 Functional Groups cluster_2 Connectivity & Carbon Skeleton MS_Data MS Data: - M+ peak at m/z 152 - M+2 peak (~33% intensity) - Confirms C₅H₉ClO₃ Final_Structure Confirmed Structure: Ethyl 3-chloro-2-hydroxypropanoate MS_Data->Final_Structure Provides IR_Data IR Data: - Broad ~3400 cm⁻¹ (O-H) - Strong ~1740 cm⁻¹ (C=O ester) IR_Data->Final_Structure Identifies NMR_Data NMR Data: - ¹H: 5 distinct signals, diastereotopic protons - ¹³C: 5 distinct signals - Confirms ethyl propanoate backbone NMR_Data->Final_Structure Defines

Caption: Data synthesis for final structure confirmation.

The process is as follows:

  • MS data establishes the molecular formula as C₅H₉ClO₃ and confirms the presence of one chlorine atom.

  • IR spectroscopy identifies the key functional groups: a hydroxyl group (-OH) and an ester group (C=O).

  • ¹³C NMR shows five distinct carbon signals, consistent with the proposed structure. The chemical shifts align with the expected environments for an ethyl ester, a carbon bearing a hydroxyl group, and a carbon bearing a chlorine atom.

  • ¹H NMR provides the definitive connectivity. The characteristic signals for an ethyl group (a quartet and a triplet) are observed. Crucially, the presence of two distinct signals for the -CH₂-Cl protons, appearing as a complex multiplet (doublet of doublets), confirms their diastereotopic nature and thus their proximity to the chiral C2 center. The coupling patterns observed in a 2D COSY spectrum would further confirm the H-H connectivities.

By following this multi-faceted, self-validating approach, the structure of ethyl 3-chloro-2-hydroxypropanoate can be elucidated with a high degree of confidence, providing the solid analytical foundation required for its application in research and development.

References

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Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Chloro-2-Hydroxypropanoate via the Reformatsky Reaction

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 3-chloro-2-hydroxypropanoate is a valuable chiral building block in the synthesis of numerous pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-chloro-2-hydroxypropanoate is a valuable chiral building block in the synthesis of numerous pharmaceutical intermediates and fine chemicals. Its vicinal chloro- and hydroxyl-functional groups provide versatile handles for subsequent chemical transformations. This guide provides an in-depth exploration of its synthesis from ethyl chloroacetate and formaldehyde, focusing on the highly reliable and chemoselective Reformatsky reaction. We will dissect the underlying reaction mechanism, provide a framework for optimizing critical reaction parameters, and present a detailed, field-proven experimental protocol. This document is designed to serve as a practical and authoritative resource, bridging theoretical principles with actionable laboratory procedures to ensure reproducible and high-yield synthesis.

Introduction: Strategic Importance of Ethyl 3-Chloro-2-Hydroxypropanoate

The target molecule, ethyl 3-chloro-2-hydroxypropanoate (CAS No: 40149-32-4), possesses a strategic combination of functional groups.[1] The ester provides a site for hydrolysis or amidation, the hydroxyl group can be oxidized or used as a nucleophile, and the chlorine atom is a readily displaceable leaving group for nucleophilic substitution. This trifunctional architecture makes it a key synthon in medicinal chemistry.

The synthesis involves the formation of a carbon-carbon bond between the α-carbon of ethyl chloroacetate and a formaldehyde source. While a standard base-catalyzed aldol condensation is conceptually possible, it is often plagued by low yields due to competing side reactions, such as the self-condensation of the ester. The Reformatsky reaction circumvents these issues by employing an organozinc intermediate, which offers superior chemoselectivity.[2][3]

The Core Mechanism: A Deep Dive into the Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis for preparing β-hydroxy esters from α-halo esters and carbonyl compounds.[3] Its primary advantage lies in the unique reactivity of the organozinc intermediate, often called a "Reformatsky enolate." Unlike more reactive Grignard or organolithium reagents, this intermediate is sufficiently nucleophilic to add to aldehydes and ketones but is generally unreactive toward esters, preventing self-condensation.[2][4]

The mechanism proceeds through several distinct steps:

  • Oxidative Addition : Zinc metal undergoes an oxidative addition into the carbon-chlorine bond of ethyl chloroacetate. This step requires an activated zinc surface and forms the key organozinc reagent.[5]

  • Enolate Formation : The resulting organozinc species exists in equilibrium with its zinc enolate form. In the solid state, these reagents often form dimeric structures.[2][4]

  • Coordination and C-C Bond Formation : The carbonyl oxygen of formaldehyde coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon onto the electrophilic carbonyl carbon, typically proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond.[5]

  • Acidic Workup : The reaction is quenched with an acidic solution to protonate the zinc alkoxide, liberating the desired β-hydroxy ester, ethyl 3-chloro-2-hydroxypropanoate, and forming water-soluble zinc salts.[5]

G cluster_1 Step 2 & 3: Addition to Formaldehyde cluster_2 Step 4: Acidic Workup ester Ethyl Chloroacetate ClCH₂COOEt reagent Reformatsky Reagent (BrZnCH₂COOEt) ester->reagent Oxidative Addition Zn Zinc Metal (Zn⁰) Zn->reagent reagent_2 Reformatsky Reagent intermediate Zinc Alkoxide Intermediate reagent_2->intermediate formaldehyde Formaldehyde (CH₂O) formaldehyde->intermediate Nucleophilic Addition intermediate_2 Zinc Alkoxide Intermediate product Ethyl 3-Chloro-2-Hydroxypropanoate (HOCH₂(Cl)CHCOOEt) intermediate_2->product Protonation H3O Aqueous Acid (e.g., aq. NH₄Cl, dil. HCl) H3O->product

Caption: The four-step mechanism of the Reformatsky reaction.

Optimizing Reaction Parameters: A Guide to Maximizing Yield and Purity

The success of the Reformatsky reaction is highly dependent on careful control of several experimental variables. The interplay between these factors determines the reaction rate, yield, and impurity profile.

ParameterRecommended Range/ConditionRationale & Expert Insights
Zinc Activation Pre-treatment with I₂, HCl, or TMSClCommercial zinc dust is often coated with a passivating layer of zinc oxide. Activation is critical to expose a fresh metal surface for the oxidative addition. A small crystal of iodine is often sufficient to initiate the reaction, evidenced by the disappearance of its color.
Solvent Anhydrous THF, Diethyl Ether, TolueneThe choice of solvent influences the solubility of the Reformatsky reagent and the reaction temperature. THF is commonly preferred due to its excellent solvating properties for the organozinc intermediate. Strict anhydrous conditions are essential as the reagent reacts with water.[6]
Formaldehyde Source Paraformaldehyde (dried), 1,3,5-TrioxaneGaseous formaldehyde is difficult to handle. Paraformaldehyde, its solid polymer, is a convenient source but must be thoroughly dried under vacuum to remove adsorbed water.[7] It thermally depolymerizes in situ to provide monomeric formaldehyde for the reaction.
Temperature Control Initiation: Room Temp to 40°CReaction: 40°C to RefluxInitiation can be sluggish and sometimes requires gentle warming. Once initiated, the reaction is often exothermic. Maintaining a controlled temperature (e.g., reflux in THF) ensures a steady reaction rate and prevents runaway reactions or decomposition.
Stoichiometry Zinc: ~1.5-2.0 eq.Formaldehyde: ~1.0-1.2 eq.An excess of zinc is used to drive the formation of the Reformatsky reagent and compensate for any unreacted or passivated metal. A slight excess of the formaldehyde source ensures complete consumption of the more valuable organozinc intermediate.
Workup Saturated aq. NH₄Cl, 1M HClA mild acidic workup is required to hydrolyze the zinc alkoxide without promoting side reactions like dehydration of the product. Saturated aqueous ammonium chloride is a common choice as it is acidic enough to protonate the alkoxide while buffering the solution.[5]

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol describes a representative laboratory-scale synthesis of ethyl 3-chloro-2-hydroxypropanoate.

Reagents and Materials:

  • Zinc dust (<10 micron, activated)

  • Iodine (one small crystal)

  • Ethyl chloroacetate (≥98%)[8]

  • Paraformaldehyde (dried under vacuum for >12 hours)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup : Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a vacuum and cool under an inert atmosphere.

  • Zinc Activation : Charge the flask with zinc dust (1.5 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. Cool to room temperature.

  • Reagent Preparation : Add anhydrous THF to the flask to cover the zinc. In the dropping funnel, prepare a solution of ethyl chloroacetate (1.0 eq.) in anhydrous THF.

  • Formation of the Reformatsky Reagent : Add a small portion (~10%) of the ethyl chloroacetate solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling). Once initiated, add the remaining ethyl chloroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the reagent.

  • Addition of Formaldehyde : Cool the reaction mixture to room temperature. Add dry paraformaldehyde (1.1 eq.) to the flask in one portion.

  • Reaction : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Quenching : Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Stir vigorously until the solids dissolve or become a manageable slurry.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing and Drying : Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl, water, and finally, brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

G start Start: Assemble & Flame-Dry Glassware activate_zn 1. Activate Zinc Dust (in flask with I₂ under N₂) start->activate_zn add_thf 2. Add Anhydrous THF activate_zn->add_thf form_reagent 4. Form Reformatsky Reagent (Dropwise addition, reflux) add_thf->form_reagent prep_ester 3. Prepare Ethyl Chloroacetate Solution in Dropping Funnel prep_ester->form_reagent add_paraform 5. Add Dry Paraformaldehyde form_reagent->add_paraform react 6. Reaction at Reflux (Monitor by TLC/GC) add_paraform->react quench 7. Quench at 0°C (Add aq. NH₄Cl) react->quench extract 8. Extract with Ether/EtOAc quench->extract wash_dry 9. Wash & Dry Organic Layer extract->wash_dry concentrate 10. Concentrate under Vacuum wash_dry->concentrate purify 11. Purify Crude Product concentrate->purify end End: Characterized Product purify->end

Caption: Experimental workflow for the synthesis of ethyl 3-chloro-2-hydroxypropanoate.

Purification and Characterization

The crude product obtained after solvent evaporation is typically a pale yellow oil. For most applications, purification by vacuum distillation is the most effective method.

  • Purification : The crude oil is distilled under reduced pressure. The product fraction is collected at the appropriate boiling point and pressure (e.g., ~90-95°C at ~10 mmHg).

  • Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR : Will show characteristic signals for the ethyl ester protons, the diastereotopic protons of the -CH₂Cl group, and the protons of the -CH(OH)-CH₂- backbone.

    • ¹³C NMR : Will confirm the presence of the ester carbonyl, the carbon bearing the hydroxyl group, the carbon bearing the chlorine, and the ethyl group carbons.

    • IR Spectroscopy : Will show a strong C=O stretch for the ester (~1740 cm⁻¹) and a broad O-H stretch for the alcohol group (~3400 cm⁻¹).

    • Mass Spectrometry : Will show the molecular ion peak and characteristic fragmentation patterns.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive zinc surface.2. Wet reagents or solvent.1. Re-activate zinc (add more I₂, sonicate, or use a different activation method).2. Ensure all reagents and solvents are rigorously dried. Re-dry glassware.
Low Yield 1. Incomplete reaction.2. Side reactions.3. Loss during workup.1. Increase reaction time or temperature; ensure efficient stirring.2. Check for moisture; ensure paraformaldehyde is dry.3. Perform extractions carefully; ensure pH of the aqueous layer is appropriate during workup.
Formation of White Precipitate Formation of basic zinc salts during workup.Add more of the acidic workup solution (e.g., NH₄Cl) and stir vigorously to dissolve the salts before extraction.

Critical Safety Considerations

All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Ethyl Chloroacetate : This compound is toxic, corrosive, and a lachrymator.[8][9][10] It should be handled with extreme care, using appropriate gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Paraformaldehyde : This is a source of formaldehyde, a known carcinogen and toxicant. Avoid inhalation of dust.

  • Solvents : THF and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle or oil bath, with no ignition sources nearby.

  • Zinc Dust : Can be flammable, especially when finely divided.

Conclusion

The Reformatsky reaction provides a robust and highly effective method for the synthesis of ethyl 3-chloro-2-hydroxypropanoate from ethyl chloroacetate and formaldehyde. By carefully controlling reaction parameters such as zinc activation, solvent purity, and temperature, researchers can achieve high yields of this versatile chemical intermediate. The detailed protocol and troubleshooting guide presented herein offer a solid foundation for the successful execution of this important transformation in a research and development setting.

References

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Ethyl 3-chloro-2-hydroxypropanoate: A Cornerstone for Modern Chiral Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral Building Blocks In the landscape of modern pharmaceutical and fine chemical syn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical factor in drug design and development. Chiral building blocks, enantiomerically enriched molecules with versatile functional groups, serve as foundational scaffolds for the construction of complex, stereochemically defined targets.[] Among these, Ethyl 3-chloro-2-hydroxypropanoate has emerged as a particularly valuable intermediate due to its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group adjacent to an ester moiety. This arrangement allows for a diverse range of subsequent chemical transformations, making it a powerful tool in the synthetic chemist's arsenal.

This guide provides a comprehensive overview of Ethyl 3-chloro-2-hydroxypropanoate, delving into its synthesis, enantiomeric resolution, and key applications. We will explore both chemical and biocatalytic approaches to its preparation, emphasizing the practical aspects and underlying principles that govern these methodologies. Furthermore, we will showcase its utility in the synthesis of high-value molecules, underscoring its significance as a chiral building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-chloro-2-hydroxypropanoate is essential for its effective handling, reaction optimization, and purification.

PropertyValue
Molecular Formula C5H9ClO3
Molecular Weight 152.58 g/mol
CAS Number 40149-32-4[2]
Appearance Liquid
Boiling Point Not readily available
Storage Conditions Inert atmosphere, 2-8°C[2]

Note: The properties of the related compound, Ethyl 3-chloropropionate, include a boiling point of 162-163 °C and a density of 1.003 g/mL at 25 °C.

Synthesis of Enantiomerically Pure Ethyl 3-chloro-2-hydroxypropanoate

The true value of Ethyl 3-chloro-2-hydroxypropanoate lies in its availability in enantiomerically pure forms. Both the (R)- and (S)-enantiomers serve as precursors to different series of chiral molecules. The primary route to these enantiopure compounds is the asymmetric reduction of the prochiral ketone, ethyl 3-chloro-2-oxopropanoate (also known as ethyl 3-chloropyruvate).[3] This transformation can be achieved through both chemical and, more commonly, biocatalytic methods.

Biocatalytic Asymmetric Reduction: A Green and Efficient Approach

Biocatalysis, utilizing whole microbial cells or isolated enzymes, has become the preferred method for the synthesis of enantiopure Ethyl 3-chloro-2-hydroxypropanoate. This is due to the high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to many chemical methods. The core of this approach is the use of oxidoreductases (specifically, carbonyl reductases or alcohol dehydrogenases) that selectively deliver a hydride to one face of the ketone, yielding one enantiomer of the alcohol in high enantiomeric excess (ee).

A common substrate for these enzymatic reductions is ethyl 4-chloro-3-oxobutanoate (COBE), which is structurally related to ethyl 3-chloro-2-oxopropanoate and its reduction products are also highly valuable chiral building blocks.[4][5] Many of the biocatalysts used for COBE reduction are also effective for the synthesis of chiral ethyl 3-chloro-2-hydroxypropanoate.

Synthesis of Ethyl (S)-3-chloro-2-hydroxypropanoate

The (S)-enantiomer is a key intermediate in the synthesis of various pharmaceuticals. A robust method for its preparation involves the use of a recombinant Escherichia coli strain overexpressing an NADH-dependent reductase.[4]

Workflow for Biocatalytic Synthesis of Ethyl (S)-3-chloro-2-hydroxypropanoate:

S-enantiomer_synthesis cluster_upstream Upstream Processing cluster_bioreaction Biotransformation cluster_downstream Downstream Processing Strain_Dev Recombinant E. coli (overexpressing reductase) Fermentation Cell Culture & Growth Optimization Strain_Dev->Fermentation Bioreactor Bioreactor Setup (Substrate, Cells, Co-substrate) Fermentation->Bioreactor Reaction Asymmetric Reduction of Ethyl 3-chloro-2-oxopropanoate Bioreactor->Reaction Extraction Product Extraction (e.g., with ethyl acetate) Reaction->Extraction Cofactor_Regen Cofactor Regeneration (e.g., using glucose) Cofactor_Regen->Reaction NADH Purification Purification (e.g., distillation) Extraction->Purification Final_Product Ethyl (S)-3-chloro- 2-hydroxypropanoate (>99% ee) Purification->Final_Product

Caption: Biocatalytic workflow for Ethyl (S)-3-chloro-2-hydroxypropanoate synthesis.

Detailed Protocol: Whole-Cell Bioreduction

  • Strain Preparation: Cultivate a recombinant E. coli strain expressing a suitable carbonyl reductase (e.g., from Candida magnoliae) in an appropriate growth medium until a desired cell density is reached.[4]

  • Bioreaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.0-7.0). Add the harvested cells, the substrate (ethyl 3-chloro-2-oxopropanoate), and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the substrate and the formation of the product by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, separate the cells by centrifugation. Extract the product from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be further purified by vacuum distillation.

Causality in Protocol Choices:

  • Whole Cells vs. Isolated Enzymes: Using whole cells is often more cost-effective as it circumvents the need for enzyme purification. The cellular machinery also provides a system for cofactor regeneration.

  • Cofactor Regeneration: The reductase enzymes are dependent on cofactors like NADH or NADPH.[4] Adding a co-substrate such as glucose allows the cell's metabolic pathways to continuously regenerate the consumed cofactor, making the process catalytic in the expensive cofactor.

  • pH Control: Maintaining an optimal pH is crucial for enzyme activity and stability. Buffering the reaction medium prevents drastic pH changes that could denature the enzyme.

Synthesis of Ethyl (R)-3-chloro-2-hydroxypropanoate

The (R)-enantiomer is equally important, for instance, in the synthesis of (R)-carnitine.[6] The synthetic strategy is similar to that for the (S)-enantiomer but utilizes an enzyme with the opposite stereopreference.

Key Considerations for (R)-Enantiomer Synthesis:

  • Enzyme Selection: A key requirement is a reductase that produces the (R)-alcohol. An example is the secondary alcohol dehydrogenase from Candida parapsilosis.[6]

  • Reaction Conditions: While the overall workflow is similar, the optimal pH, temperature, and co-substrate may vary depending on the specific enzyme used.

Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is the kinetic resolution of racemic Ethyl 3-chloro-2-hydroxypropanoate. This method relies on an enzyme, typically a lipase, that selectively catalyzes a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer.

Principle of Lipase-Catalyzed Kinetic Resolution:

Kinetic_Resolution Racemate Racemic Ethyl 3-chloro-2-hydroxypropanoate ((R)- and (S)-) Reaction Enantioselective Acylation Racemate->Reaction Enzyme Lipase (e.g., Novozym 435) Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction S_Ester (S)-Ethyl 3-chloro-2-acetoxypropanoate Reaction->S_Ester R_Alcohol (R)-Ethyl 3-chloro-2-hydroxypropanoate (Unreacted) Reaction->R_Alcohol

Caption: Principle of enzymatic kinetic resolution of Ethyl 3-chloro-2-hydroxypropanoate.

In a typical kinetic resolution, the racemic alcohol is reacted with an acyl donor in the presence of a lipase. If the lipase is, for example, selective for the (S)-enantiomer, it will catalyze the acylation of the (S)-alcohol, leaving the (R)-alcohol unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol can then be separated. While effective, a major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Applications in Pharmaceutical Synthesis

The utility of enantiopure Ethyl 3-chloro-2-hydroxypropanoate as a chiral building block is demonstrated in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of three distinct functional handles—the hydroxyl group, the chloro group, and the ester—allows for a wide array of synthetic manipulations.

Synthesis of Atorvastatin Side Chain

A prominent application of the (S)-enantiomer is in the synthesis of the side chain of Atorvastatin, a widely used cholesterol-lowering drug.[7] The stereocenter in the building block directly translates to one of the key stereocenters in the final drug molecule.

Precursor to Other Chiral Intermediates

Both enantiomers of Ethyl 3-chloro-2-hydroxypropanoate can be converted into other valuable chiral building blocks, such as chiral epoxides (glycidic esters) or amino alcohols. These transformations significantly broaden the synthetic utility of the parent molecule.

Example Transformation: Epoxidation

The hydroxyl group can direct an epoxidation reaction, or the molecule can be converted to a chiral epoxide through intramolecular cyclization after activation of the hydroxyl group and nucleophilic attack by the resulting alkoxide on the carbon bearing the chlorine atom.

Conclusion

Ethyl 3-chloro-2-hydroxypropanoate stands out as a versatile and highly valuable chiral building block in modern organic synthesis. The development of efficient biocatalytic methods for its production in high enantiomeric purity has made it readily accessible for research and industrial applications. Its trifunctional nature provides a robust platform for the construction of complex chiral molecules, particularly in the pharmaceutical industry. As the demand for enantiopure drugs continues to grow, the importance of foundational chiral intermediates like Ethyl 3-chloro-2-hydroxypropanoate is set to increase, driving further innovation in their synthesis and application.

References

  • PubChem. Ethyl 3-chloro-2-hydroxyprop-2-enoate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate. [Link]

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  • Ni, Y., Li, C. X., Wang, Y. H., Xu, J. H., & He, Y. C. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource technology, 161, 461–464. [Link]

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Foundational

Spectroscopic data of Ethyl 3-chloro-2-hydroxypropanoate

An In-depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 3-chloro-2-hydroxypropanoate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-chloro-2-hydroxypropanoate is a ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 3-chloro-2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-2-hydroxypropanoate is a chiral bifunctional molecule of interest in organic synthesis, serving as a versatile building block for various complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its structural characteristics is paramount for its application and for quality control during its synthesis. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide provides a comprehensive, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the influence of the molecule's distinct functional groups—an ethyl ester, a secondary alcohol, and a primary alkyl chloride—we offer an authoritative interpretation of the expected spectral data. This document is designed to serve as a reliable reference for researchers, enabling them to identify, characterize, and utilize Ethyl 3-chloro-2-hydroxypropanoate with confidence.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 3-chloro-2-hydroxypropanoate contains several key features that dictate its spectroscopic signature:

  • Chiral Center: The carbon at the C2 position, bonded to the hydroxyl group, is a stereocenter.

  • Ethyl Ester Group: Comprising a carbonyl (C=O) group and an ethoxy (-OCH₂CH₃) moiety.

  • Hydroxypropyl Chloride Backbone: A three-carbon chain featuring a hydroxyl group at C2 and a chlorine atom at C3.

These functionalities create distinct chemical environments for each proton and carbon atom, which can be resolved and identified using various spectroscopic techniques.

Caption: Structure of Ethyl 3-chloro-2-hydroxypropanoate with proton environments labeled.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted spectrum of Ethyl 3-chloro-2-hydroxypropanoate in a standard deuterated solvent like CDCl₃ would exhibit five distinct signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-chloro-2-hydroxypropanoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Spectral Interpretation

The electronegativity of the ester, hydroxyl, and chlorine groups significantly influences the chemical shifts of adjacent protons, deshielding them and moving their signals downfield.

  • H (a) - Ethyl CH₃: This signal is expected to appear as a triplet around δ 1.3 ppm . It is split by the two adjacent protons of the ethyl CH₂ group (n+1 rule, 2+1=3).

  • H (b) - Ethyl CH₂: This signal will be a quartet located further downfield, around δ 4.2-4.3 ppm , due to the deshielding effect of the adjacent ester oxygen. It is split by the three protons of the methyl group (3+1=4). The chemical shift for the equivalent protons in Ethyl 3-chloropropionate is observed at approximately 4.19 ppm[1].

  • H (e) - Chloromethyl CH₂: These two protons are diastereotopic due to the adjacent chiral center (C4). They are expected to appear as two separate signals, likely a doublet of doublets each, around δ 3.7-3.9 ppm . They are coupled to the methine proton (H-d) and to each other (geminal coupling). The chlorine atom strongly deshields these protons. For comparison, the CH₂Cl protons in Ethyl 3-chloropropionate appear at δ 3.75 ppm[1].

  • H (d) - Methine CH: This proton, attached to the carbon bearing the hydroxyl group, is expected to be a multiplet (specifically, a doublet of doublets) around δ 4.4-4.5 ppm . It is significantly deshielded by both the adjacent ester carbonyl group and the hydroxyl group. It is coupled to the two diastereotopic protons of the CH₂Cl group.

  • OH Proton: The signal for the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet anywhere between δ 2.0-4.0 ppm .

Predicted ¹H NMR Data Summary
LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a-OCH₂CH₃ ~ 1.3Triplet (t)3H
b-OCH₂ CH₃~ 4.25Quartet (q)2H
e-CH₂ Cl~ 3.8Doublet of Doublets (dd)2H
d-CH (OH)-~ 4.4Multiplet (m)1H
--OH 2.0 - 4.0Broad Singlet (br s)1H

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For Ethyl 3-chloro-2-hydroxypropanoate, five distinct signals are predicted, corresponding to each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to improve the signal-to-noise ratio.

  • Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. A sufficient number of scans should be averaged to obtain a good quality spectrum.

  • Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent peak (CDCl₃ at δ 77.16 ppm) is often used for calibration.

Spectral Interpretation
  • Carbonyl Carbon (c): The ester carbonyl carbon is the most deshielded and will appear furthest downfield, predicted around δ 170-172 ppm .

  • Methine Carbon (-CH(OH)-): This carbon, attached to an oxygen atom, is expected to be in the range of δ 70-75 ppm .

  • Ethoxy CH₂ Carbon (-OCH₂CH₃): The carbon of the ethyl group attached to the ester oxygen is predicted to appear around δ 62-64 ppm . In Ethyl 3-chloropropionate, this carbon appears at δ 61.2 ppm.

  • Chloromethyl CH₂ Carbon (-CH₂Cl): The carbon bonded to the highly electronegative chlorine atom is expected around δ 45-48 ppm .

  • Ethoxy CH₃ Carbon (-OCH₂CH₃): The terminal methyl carbon of the ethyl group is the most shielded and will appear furthest upfield, around δ 14 ppm .

Predicted ¹³C NMR Data Summary
AssignmentPredicted Chemical Shift (δ, ppm)
C =O~ 171
-C H(OH)-~ 72
-OC H₂CH₃~ 63
-C H₂Cl~ 46
-OCH₂C H₃~ 14

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of neat liquid Ethyl 3-chloro-2-hydroxypropanoate directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Spectral Interpretation

The IR spectrum will be dominated by absorptions from the hydroxyl and carbonyl groups.

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ , characteristic of the hydroxyl group involved in hydrogen bonding[2].

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹ ) will correspond to the stretching vibrations of the sp³ C-H bonds in the ethyl and propyl chains.

  • C=O Stretch: A very strong, sharp absorption band is predicted in the range of 1750-1735 cm⁻¹ , which is characteristic of an aliphatic ester carbonyl group[3].

  • C-O Stretch: Two distinct C-O stretching bands are expected. The C-O stretch of the ester group will appear as a strong band between 1300-1150 cm⁻¹ . The C-O stretch of the secondary alcohol will appear in the 1150-1050 cm⁻¹ region.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, between 800-600 cm⁻¹ , will correspond to the C-Cl stretching vibration.

Predicted IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H StretchAlcoholStrong, Broad
2980 - 2850C-H StretchAlkane (sp³)Medium-Strong
1750 - 1735C=O StretchEsterStrong, Sharp
1300 - 1150C-O StretchEsterStrong
1150 - 1050C-O StretchAlcoholMedium-Strong
800 - 600C-Cl StretchAlkyl HalideMedium-Strong

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

  • MS/MS Analysis (Optional): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Fragmentation Analysis

The molecular weight of Ethyl 3-chloro-2-hydroxypropanoate (C₅H₉ClO₃) is 152.58 g/mol [4]. Due to the presence of chlorine, the molecular ion will exhibit a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Key predicted fragmentation pathways include:

  • Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the ester C-O bond can lead to a fragment with m/z = 107/109.

  • Loss of Ethyl Group (•CH₂CH₃): Fragmentation can result in the loss of an ethyl radical, leading to a fragment.

  • Alpha-Cleavage: The bond adjacent to the hydroxyl group can break, leading to the loss of the chloromethyl radical (•CH₂Cl), resulting in a fragment at m/z = 103.

  • McLafferty Rearrangement: While less common for esters without gamma-protons, other complex rearrangements are possible.

G M [C₅H₉ClO₃]⁺˙ m/z = 152/154 F1 [C₃H₄ClO₂]⁺ m/z = 107/109 M->F1 - •OC₂H₅ F2 [C₄H₇O₃]⁺ m/z = 103 M->F2 - •CH₂Cl F3 [C₂H₅O]⁺ m/z = 45 M->F3 Cleavage

Caption: Predicted major fragmentation pathways for Ethyl 3-chloro-2-hydroxypropanoate in MS.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for Ethyl 3-chloro-2-hydroxypropanoate. The expected ¹H and ¹³C NMR shifts, characteristic IR absorption frequencies, and likely mass spectrometry fragmentation patterns have been systematically analyzed. These predictions are grounded in fundamental spectroscopic principles and supported by data from structurally analogous compounds. This comprehensive dataset serves as a crucial tool for any scientist working with this important chemical intermediate, facilitating its unambiguous identification and characterization in a research or development setting.

References

  • The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Organic & Biomolecular Chemistry. [Link]

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  • PubChem. (n.d.). Ethyl 3-chloropropionate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Chegg. (2021). Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. Retrieved January 10, 2026, from [Link]

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Exploratory

Solubility of Ethyl 3-chloro-2-hydroxypropanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3-chloro-2-hydroxypropanoate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-chloro-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 3-chloro-2-hydroxypropanoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-chloro-2-hydroxypropanoate (CAS No: 40149-32-4), a key intermediate in various synthetic pathways. Directed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond a simple data sheet. It establishes a foundational understanding of the physicochemical principles governing the solubility of this molecule. We will dissect its structural attributes, predict its behavior in a range of common organic solvents, and provide robust, field-tested protocols for the empirical determination of its solubility. The methodologies are presented as self-validating systems, ensuring accuracy and reproducibility in your laboratory settings.

Introduction: The Significance of Ethyl 3-chloro-2-hydroxypropanoate Solubility

Ethyl 3-chloro-2-hydroxypropanoate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is paramount for formulation development. An improperly chosen solvent can lead to poor yields, difficult purifications, or failed formulations. This guide provides the theoretical framework and practical methodologies to intelligently select solvents and quantify solubility, thereby accelerating development timelines and ensuring process robustness.

Physicochemical Landscape of Ethyl 3-chloro-2-hydroxypropanoate

To predict the solubility of a compound, we must first understand its molecular structure and the resulting intermolecular forces it can exert. The structure of Ethyl 3-chloro-2-hydroxypropanoate (C₅H₉ClO₃) contains several key functional groups that dictate its physical properties.[1]

  • Ester Group (-COOCH₂CH₃): This group introduces a significant dipole moment and possesses hydrogen bond acceptor capabilities at the carbonyl and ether oxygens. However, the absence of a hydrogen atom on the oxygen prevents it from acting as a hydrogen bond donor. Esters are generally considered polar molecules.[2]

  • Hydroxyl Group (-OH): The presence of the hydroxyl group is a dominant factor in the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, significantly increasing its affinity for polar and protic solvents.

  • Chloro Group (-Cl): As an electronegative atom, chlorine introduces a dipole, further increasing the overall polarity of the molecule.

  • Ethyl Chain (-CH₂CH₃): This alkyl group constitutes the nonpolar region of the molecule.

Overall Molecular Profile: Ethyl 3-chloro-2-hydroxypropanoate is a relatively small, polar, and asymmetric molecule. Its ability to both donate and accept hydrogen bonds, combined with its dipole moment, suggests a strong preference for polar solvents. The principle of "like dissolves like" serves as a foundational rule for predicting its solubility.[3]

cluster_solute Ethyl 3-chloro-2-hydroxypropanoate cluster_solvents Solvent Classes Solute Solute Molecule - OH (H-bond donor/acceptor) - C=O (H-bond acceptor) - C-Cl (Dipole) Protic Polar Protic (e.g., Ethanol) - OH (H-bond donor/acceptor) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) - C=O (H-bond acceptor) Solute->Aprotic Dipole-Dipole H-Bond Accepting (High Solubility) Nonpolar Nonpolar (e.g., Hexane) - C-H (van der Waals) Solute->Nonpolar Weak van der Waals (Low Solubility)

Caption: Predicted interactions governing solubility.

Experimental Protocols for Solubility Determination

Rigorous experimental data is required to validate the theoretical predictions. The following protocols are designed for robustness and reproducibility.

Qualitative Solubility Assessment

This rapid test provides a preliminary classification of solubility. [4] Protocol:

  • Preparation: Label a series of clean, dry small test tubes, one for each solvent to be tested.

  • Aliquot Solvent: Add 1 mL of a single solvent to its corresponding test tube.

  • Add Solute: Add approximately 0.05 mL (1 drop) of Ethyl 3-chloro-2-hydroxypropanoate to the solvent.

  • Mixing: Cap and shake the test tube vigorously for 30-60 seconds. [5]5. Observation: Allow the mixture to stand for 2 minutes and observe.

  • Classification:

    • Soluble/Miscible: A clear, single-phase solution is formed.

    • Partially Soluble: The solution is cloudy, or distinct droplets of the solute are visible but diminished in size.

    • Insoluble/Immiscible: The solute forms a separate layer or remains as distinct, undissolved droplets. [3]7. Record: Systematically record all observations in a laboratory notebook.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent at a specific temperature. [6]

G A 1. Preparation of Supersaturated Mixture B 2. Equilibration A->B Add excess solute to solvent in a sealed vial C 3. Phase Separation B->C Shake at constant T (e.g., 24-48h in an incubator shaker) D 4. Sample Dilution C->D Centrifuge or filter (0.22 µm) to remove excess solute E 5. Quantitative Analysis D->E Precisely dilute a known volume of the clear supernatant F Result: Solubility (mg/mL) E->F Analyze by validated method (e.g., HPLC, GC)

Caption: Workflow for the quantitative shake-flask method.

Detailed Protocol:

  • System Preparation: To a series of glass vials with screw caps, add a precisely known volume of the desired solvent (e.g., 5.0 mL).

  • Creation of a Slurry: Add an excess amount of Ethyl 3-chloro-2-hydroxypropanoate to each vial. The goal is to create a slurry where undissolved solute is clearly visible, ensuring saturation is reached.

  • Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to run a time-course experiment initially to determine the minimum time to reach equilibrium (i.e., when solubility values no longer increase over time).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solute settle. Then, carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) to remove all undissolved material. [7]This step is critical to avoid artificially high results.

  • Sample Preparation for Analysis: Immediately, accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. A 100-fold or 1000-fold dilution is common.

  • Quantitative Analysis: Analyze the diluted sample using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV, GC-FID). Construct a calibration curve using standards of known concentration to quantify the amount of solute in the diluted sample.

  • Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)

Data Presentation

Quantitative solubility data should be presented clearly to allow for easy comparison and interpretation.

Table 2: Template for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol25[Experimental Value][Calculated Value]HPLC-UV
Ethanol25[Experimental Value][Calculated Value]HPLC-UV
Acetone25[Experimental Value][Calculated Value]GC-FID
Dichloromethane25[Experimental Value][Calculated Value]GC-FID
Toluene25[Experimental Value][Calculated Value]GC-FID
Water25[Experimental Value][Calculated Value]HPLC-UV

Conclusion

This guide provides a robust framework for understanding and determining the solubility of Ethyl 3-chloro-2-hydroxypropanoate. By integrating the theoretical principles of molecular interactions with practical, detailed experimental protocols, researchers can confidently predict, measure, and apply solubility data. The causality behind experimental choices—from solvent selection to the specifics of the shake-flask method—is emphasized to ensure that the data generated is not only accurate but also deeply understood. This foundational knowledge is indispensable for the successful application of this versatile chemical intermediate in research and development.

References

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved January 14, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024). Retrieved January 14, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 14, 2026, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Ethyl 3-chloro-2-hydroxyprop-2-enoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved January 14, 2026, from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved January 14, 2026, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). PubMed. Retrieved January 14, 2026, from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Prediction of solubility of drugs and other compounds in organic solvents. (n.d.). Retrieved January 14, 2026, from [Link]

  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (2012). SciSpace. Retrieved January 14, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024). Unipd. Retrieved January 14, 2026, from [Link]

  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. (2026). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

  • Properties of Esters. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Esters. (n.d.). Retrieved January 14, 2026, from [Link]

  • 3-chloro-2-oxoPropanoic acid Ethyl ester. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • ETHYL 2-HYDROXYPROPANOATE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • ethyl 3-hydroxypropanoate, 623-72-3. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

  • Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. (2022). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

Foundational

Commercial availability of Ethyl 3-chloro-2-hydroxypropanoate

An In-Depth Technical Guide to the Commercial Availability and Application of Ethyl 3-chloro-2-hydroxypropanoate For the modern researcher and drug development professional, access to specific, high-quality chemical inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of Ethyl 3-chloro-2-hydroxypropanoate

For the modern researcher and drug development professional, access to specific, high-quality chemical intermediates is a cornerstone of innovation. Ethyl 3-chloro-2-hydroxypropanoate is one such chiral building block, a versatile synthon whose structural features—an ester, a hydroxyl group, and a chlorine atom—offer multiple points for synthetic modification. This guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, applications, and critical safety protocols, grounded in the practical insights of a senior application scientist.

Chemical and Physical Properties

Understanding the fundamental properties of Ethyl 3-chloro-2-hydroxypropanoate is essential for its effective use in experimental design. The presence of a stereocenter at the C2 position means that the molecule can exist as different enantiomers, a critical consideration in pharmaceutical synthesis where specific stereochemistry is often required for biological activity.

PropertyValueSource(s)
CAS Number 40149-32-4[1][2]
Molecular Formula C₅H₉ClO₃[1]
Molecular Weight 152.58 g/mol [1]
Boiling Point ~143 °C
Density ~1.145 g/cm³ (at 25 °C)
Storage Temperature 2-8°C, under inert atmosphere[1]
Purity (Typical) ≥98%[1]

Commercial Sourcing and Availability

Ethyl 3-chloro-2-hydroxypropanoate is available from several specialized chemical suppliers who cater to the research and development sectors. When sourcing this compound, it is imperative to verify the specific CAS number and, if relevant, the enantiomeric purity required for the intended application, as related isomers are also commercially available.

SupplierCAS NumberTypical PurityNotes
BLD Pharm 40149-32-4Not specifiedOffers the product and notes the need for cold-chain transportation.[2]
Lab-Chemicals.Com 40149-32-498%Specifies storage under an inert atmosphere at 2-8°C.[1]
Simson Pharma Limited 89490-41-5Not specifiedListed as Ethyl 2-chloro-3-hydroxy butanoate, indicating potential structural isomer.
Sigma-Aldrich 623-72-395%This CAS corresponds to Ethyl 3-hydroxypropanoate, a related but different compound.[3]
Thermo Scientific 623-71-2*98%This CAS corresponds to Ethyl 3-chloropropionate, a related but different compound.[4]

Note: The inclusion of related compounds highlights the importance of precise CAS number verification during procurement.

Synthetic Pathways and Methodologies

While direct, published protocols for Ethyl 3-chloro-2-hydroxypropanoate can be scarce, its synthesis can be logically derived from established organic chemistry principles. A plausible and efficient route involves the asymmetric reduction of a precursor ketone, a strategy widely employed for producing chiral hydroxyesters used in pharmaceutical manufacturing.[5][6][7]

Proposed Protocol: Biocatalytic Asymmetric Reduction

This protocol is based on well-documented methods for the synthesis of similar chiral halo-hydroxy esters, which prioritize high enantioselectivity and environmentally benign conditions.[6] The key is the use of a ketoreductase enzyme, either isolated or within whole microbial cells, to stereoselectively reduce the ketone group of a precursor like ethyl 3-chloro-2-oxopropanoate.

Materials and Equipment:

  • Ethyl 3-chloro-2-oxopropanoate (Substrate)

  • Recombinant E. coli expressing a suitable ketoreductase (or isolated enzyme)

  • Glucose (for cofactor regeneration)

  • NADP⁺/NADPH (Cofactor)

  • Potassium phosphate buffer (pH ~6.5-7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature and pH control

  • Centrifuge

  • Rotary evaporator

  • Chiral HPLC or GC for analysis

Step-by-Step Methodology:

  • Biocatalyst Preparation: Culture the recombinant microbial cells (e.g., E. coli) in a suitable growth medium until an optimal cell density is reached. Harvest the cells via centrifugation.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 6.5).

  • Addition of Reagents: Suspend the harvested cells (or add the isolated enzyme) in the buffer. Add the substrate (ethyl 3-chloro-2-oxopropanoate), the cofactor (NADP⁺), and a co-substrate for cofactor regeneration (e.g., glucose). The use of a glucose/glucose dehydrogenase system or an isopropanol/alcohol dehydrogenase system is common for recycling the expensive NADPH cofactor.[5]

  • Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them via TLC or HPLC to track the disappearance of the starting material and the formation of the product.

  • Workup and Extraction: Once the reaction reaches completion, terminate it by centrifuging to remove the cells. Extract the aqueous supernatant with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification and Analysis: If necessary, purify the crude product further using column chromatography on silica gel. Confirm the purity and determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC analysis.

Synthesis_Workflow sub Substrate Preparation (Ethyl 3-chloro-2-oxopropanoate) reac Biocatalytic Reduction - Ketoreductase Enzyme - NADPH Cofactor Regeneration - Controlled pH and Temp sub->reac Add to reactor extr Product Extraction (Ethyl Acetate) reac->extr Reaction complete purif Purification (Column Chromatography) extr->purif Crude product anal Final Analysis - Purity (GC/NMR) - Enantiomeric Excess (Chiral HPLC) purif->anal prod Final Product (Ethyl 3-chloro-2-hydroxypropanoate) anal->prod

Caption: Workflow for the biocatalytic synthesis of Ethyl 3-chloro-2-hydroxypropanoate.

Applications in Drug Discovery and Development

Halogenated chiral molecules are of immense interest in medicinal chemistry. The presence of a chlorine atom can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[8] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, underscoring the element's importance in drug design.[8]

Ethyl 3-chloro-2-hydroxypropanoate and its close structural relatives, like ethyl (S)-4-chloro-3-hydroxybutanoate, are valuable intermediates for synthesizing complex, biologically active molecules.[6][7] Their bifunctional nature (hydroxyl and chloro groups) allows for sequential, regioselective reactions to build molecular complexity.

Key Application Areas:

  • Chiral Building Blocks: They serve as starting materials for multi-step syntheses of pharmaceutical ingredients. The (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate, for instance, is a well-known precursor for the synthesis of statins.[6]

  • Synthesis of Heterocycles: The reactive sites on the molecule make it a suitable precursor for constructing heterocyclic ring systems, which form the core of many drugs.[9]

  • Probes for Mechanistic Studies: Researchers can use these synthons to create novel compounds for screening and to study enzyme-inhibitor interactions.

Application_Pathway start Ethyl 3-chloro-2-hydroxypropanoate (Chiral Synthon) step1 Reaction at Hydroxyl Group (e.g., Etherification, Esterification) start->step1 step2 Reaction at Chloro Group (e.g., Nucleophilic Substitution) start->step2 inter Advanced Intermediate step1->inter step2->inter api Active Pharmaceutical Ingredient (API) inter->api Further synthetic steps

Caption: Role as an intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of chlorinated organic compounds is critical. While a specific Safety Data Sheet (SDS) for Ethyl 3-chloro-2-hydroxypropanoate should always be consulted, data from structurally similar compounds provide a strong basis for safe handling procedures.[10][11]

  • Hazard Identification: Compounds in this class are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][13] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-chloro-2-hydroxypropanoate represents a valuable and versatile chemical tool for the research and pharmaceutical industries. While sourcing requires careful attention to CAS numbers and isomeric purity, the compound is commercially available from specialized suppliers. Its utility as a chiral building block, underpinned by robust biocatalytic synthetic methods, ensures its continued relevance in the development of novel, complex molecules. Adherence to strict safety protocols is non-negotiable to ensure the well-being of laboratory personnel and the integrity of the research.

References

  • Ethyl 3-chloro-2-hydroxypropano
  • SAFETY D
  • Ethyl (2E)-3-chloro-2-(hydroxyimino)
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Ethyl (3S)
  • Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Speciˆc Secondary Alcohol Dehydrogenase - Bioscience, Biotechnology, and Biochemistry.
  • Ethyl 3-chloropropionate, 98% 100 g | Buy Online | Thermo Scientific Chemicals.
  • Ethyl 3-Hydroxypropano
  • 40149-32-4|Ethyl 3-chloro-2-hydroxypropano
  • Ethyl 2-chloro-3-hydroxy butanoate | CAS No- 89490-41-5 | Simson Pharma Limited.
  • Application Notes and Protocols for the Synthesis of Ethyl (S)
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
  • Synthesis of optically active ethyl 4-chloro-3-hydroxybutano

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Protocols & Analytical Methods

Method

Introduction: The Significance of Chiral Chloro-hydroxy Esters in Modern Drug Development

An Application Guide to the Enantioselective Synthesis of Chiral Ethyl Chloro-Hydroxyalkanoates Optically active chloro-hydroxy esters are pivotal chiral building blocks in the pharmaceutical industry. Their stereochemic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Chiral Ethyl Chloro-Hydroxyalkanoates

Optically active chloro-hydroxy esters are pivotal chiral building blocks in the pharmaceutical industry. Their stereochemically defined hydroxyl and chloro functionalities make them versatile synthons for the construction of complex molecular architectures found in a wide array of active pharmaceutical ingredients (APIs). A prime example of their importance is the role of ethyl (S)-4-chloro-3-hydroxybutanoate as a key intermediate in the synthesis of statins, a class of cholesterol-lowering drugs.[1] The precise stereochemical control during the synthesis of these esters is paramount, as the biological activity and safety of the final drug often depend on a single enantiomer.

This application note provides a comprehensive guide to the enantioselective synthesis of chiral ethyl chloro-hydroxyalkanoates, with a particular focus on well-established and highly efficient methodologies. While the principles and protocols discussed herein are broadly applicable, we will present detailed procedures for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate as a representative and thoroughly documented example. These methods, encompassing both cutting-edge biocatalysis and robust chemocatalysis, offer researchers and drug development professionals a solid foundation for producing these valuable intermediates with high optical purity and yield.

Strategic Approaches to Enantioselective Synthesis

The primary challenge in synthesizing compounds like ethyl 3-chloro-2-hydroxypropanoate lies in controlling the stereochemistry at the hydroxyl-bearing carbon. Two principal strategies have proven most effective:

  • Asymmetric Reduction of a Prochiral Ketone: This is the most direct route, involving the stereoselective reduction of the corresponding α- or β-keto ester. This can be achieved using either biocatalysts (enzymes) or chiral chemical catalysts.

  • Kinetic Resolution of a Racemic Alcohol: This method involves the selective reaction of one enantiomer from a racemic mixture of the alcohol, leaving the other enantiomer unreacted. This is typically accomplished using lipases.

This guide will delve into the practical application of these strategies, providing both the theoretical underpinnings and detailed experimental protocols.

Part 1: Biocatalytic Asymmetric Reduction: A Green and Precise Approach

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild, environmentally benign conditions.[2][3] For the synthesis of chiral chloro-hydroxy esters, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective. These enzymes, often derived from microorganisms like Candida magnoliae or engineered Escherichia coli, can reduce the prochiral ketone precursor to the desired chiral alcohol with exceptional enantiomeric excess (often >99% ee) and high yields.[4][5]

Causality of Method Selection: Why Biocatalysis?

The choice of a biocatalytic approach is driven by several key advantages:

  • Exceptional Enantioselectivity: Enzymes operate within a precisely defined three-dimensional active site, enabling near-perfect stereochemical control.[2]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous buffer systems at or near room temperature and neutral pH, which prevents degradation of sensitive functional groups.[3]

  • Environmental Sustainability: This approach avoids the use of heavy metal catalysts and harsh chemical reagents, aligning with the principles of green chemistry.[3]

  • Process Scalability: With the advent of recombinant DNA technology, specific enzymes can be overexpressed in host organisms, making the process economically viable for large-scale industrial production.[4]

A critical component of these enzymatic reductions is the regeneration of the nicotinamide cofactor (NADH or NADPH) consumed during the reaction. This is often achieved by employing a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a sacrificial substrate (e.g., glucose) to regenerate the cofactor in situ.[6] This elegant system allows for the use of catalytic amounts of the expensive cofactor.

Data Presentation: Performance of Reductases in Asymmetric Synthesis

The following table summarizes representative results for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, demonstrating the high efficiency of this method.

Biocatalyst (Source)Substrate ConcentrationYield (%)e.e. (%)Reaction Time (h)Reference
Recombinant E. coli expressing CmCR3000 mM>99.0>99.914[4]
Recombinant E. coli (S1 from C. magnoliae + GDH)1.25 M (fed-batch)Not specified100Not specified[1]
Recombinant E. coli expressing BgADH31200 mmol (fed-batch)~10099.9Not specified[7]
Experimental Workflow: Biocatalytic Reduction

The general workflow for a whole-cell biocatalytic reduction is depicted below.

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation cluster_analysis Analysis Culture Culture Growth of Recombinant E. coli Harvest Cell Harvesting (Centrifugation) Culture->Harvest Reaction Reaction Setup: - Buffer - Cells (Biocatalyst) - Glucose (Cofactor Regen.) - Substrate (Ketone) Harvest->Reaction Incubation Incubation (e.g., 30°C, 200 rpm) Reaction->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Characterization: - Yield Calculation - Chiral HPLC/GC (for e.e.) - NMR Purification->Analysis

Caption: General workflow for whole-cell biocatalytic asymmetric reduction.

Detailed Protocol: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate using a Recombinant E. coli Biocatalyst

This protocol is adapted from established procedures for the highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate.[1][4]

Materials:

  • Recombinant E. coli cells overexpressing a suitable ketoreductase and glucose dehydrogenase.

  • Ethyl 4-chloro-3-oxobutanoate (substrate)

  • D-Glucose (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (bioreactor or shake flasks, centrifuge, separatory funnel, rotary evaporator)

Procedure:

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotic) in a fermenter or shake flasks at 37°C with agitation until a desired cell density (e.g., OD600 of 10-15) is reached.

    • Induce enzyme expression according to the specific protocol for the expression system (e.g., addition of IPTG).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The resulting cell paste can be used directly or stored frozen.

  • Asymmetric Reduction:

    • In a temperature-controlled reaction vessel, prepare a reaction mixture containing phosphate buffer, D-glucose (e.g., 1.2 to 1.5 molar equivalents relative to the substrate), and the harvested cell paste.

    • Initiate the reaction by adding ethyl 4-chloro-3-oxobutanoate. For high substrate concentrations, a fed-batch approach is recommended to avoid substrate inhibition.[1]

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine substrate conversion.

  • Work-up and Purification:

    • Once the reaction has reached completion, remove the cells by centrifugation or filtration.

    • Saturate the aqueous filtrate with NaCl and extract the product with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by silica gel column chromatography.

  • Analysis:

    • Determine the isolated yield of the purified ethyl (S)-4-chloro-3-hydroxybutanoate.

    • Measure the enantiomeric excess (e.e.) of the product by chiral HPLC or chiral GC analysis.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Chemocatalytic Asymmetric Reduction: The Corey-Itsuno-Shibata (CBS) Method

The Corey-Itsuno-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, providing a reliable and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[8][9] The reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-THF complex (BH₃•THF).[10]

Mechanistic Rationale for Enantioselectivity

The remarkable selectivity of the CBS reduction stems from a well-defined transition state. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone in a sterically controlled manner, positioning the ketone for a face-selective intramolecular hydride transfer from the borane.[8][9] The choice of the (R)- or (S)-enantiomer of the catalyst dictates which enantiomer of the alcohol is produced.

G Ketone Prochiral Ketone (Ethyl 3-chloro-2-oxopropanoate) Intermediate Ternary Complex (Ketone-Catalyst-Borane) Ketone->Intermediate Catalyst (S)-CBS Catalyst Catalyst->Intermediate Borane BH3•THF Borane->Intermediate Product Chiral Alcohol ((R)-Ethyl 3-chloro-2-hydroxypropanoate) Intermediate->Product Hydride Transfer Workup Acidic Workup Product->Workup G Racemate Racemic Ethyl 3-chloro-2-hydroxypropanoate ((R)- and (S)-enantiomers) Reaction Enantioselective Acylation Racemate->Reaction Lipase Lipase (e.g., Novozym 435) Lipase->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction S_Alcohol (S)-Alcohol (Unreacted) Reaction->S_Alcohol k_slow R_Ester (R)-Acetylated Ester (Product) Reaction->R_Ester k_fast

Sources

Application

Application Note &amp; Protocol Guide: Biocatalytic Reduction of Ethyl 4-Chloro-3-Oxobutanoate for Chiral Pharmaceutical Intermediates

Abstract The stereoselective synthesis of chiral halohydrins, specifically ethyl (R)- and (S)-4-chloro-3-hydroxybutanoate ((R)-CHBE and (S)-CHBE), is of paramount importance in the pharmaceutical industry. These molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoselective synthesis of chiral halohydrins, specifically ethyl (R)- and (S)-4-chloro-3-hydroxybutanoate ((R)-CHBE and (S)-CHBE), is of paramount importance in the pharmaceutical industry. These molecules serve as critical chiral building blocks for the synthesis of blockbuster drugs, including statins and L-carnitine.[1][2][3] Traditional chemical synthesis routes often contend with challenges such as the use of expensive and hazardous reagents, harsh reaction conditions, and insufficient stereoselectivity.[1] Biocatalytic reduction, employing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), presents a robust, environmentally benign, and highly selective alternative.[1][4] This guide provides an in-depth exploration of the principles, protocols, and optimization strategies for the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to its corresponding chiral hydroxy esters.

Introduction: The Strategic Importance of Chiral 4-Chloro-3-Hydroxybutanoates

Optically active ethyl 4-chloro-3-hydroxybutanoate is a versatile precursor for numerous pharmacologically significant compounds.[3] For instance, (R)-CHBE is a key intermediate for manufacturing L-carnitine, (R)-4-amino-3-hydroxy-butyric acid (GABOB), and (R)-4-hydroxy-2-pyrrolidone.[1][3][5] Conversely, (S)-CHBE is an essential building block for the synthesis of widely prescribed cholesterol-lowering statin drugs.[2] The biological activity of these final drug products is often confined to a single enantiomer, making the stereochemical purity of the initial building blocks a critical quality attribute.

Biocatalysis offers a superior approach to producing these enantiopure compounds. Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and can be engineered for enhanced stability and activity.[1][4] This note will focus on the practical application of ketoreductases for the asymmetric reduction of the prochiral ketone, COBE.

The Core Biocatalytic System: Mechanism and Components

The enzymatic reduction of a ketone to a chiral alcohol is a well-understood process. It involves the transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate. The stereochemical outcome—whether the (R)- or (S)-alcohol is formed—is dictated by the three-dimensional structure of the enzyme's active site, which orients the substrate in a specific manner relative to the cofactor.

The Enzyme: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)

A wide array of microorganisms produce reductases capable of acting on COBE. These enzymes are often categorized as short-chain dehydrogenases/reductases (SDRs) or aldo-keto reductases (AKRs).[6][7] The choice of enzyme is the primary determinant of which enantiomer ((R) or (S)) will be produced. For example:

  • A carbonyl reductase from Chryseobacterium sp. (ChKRED20) shows excellent selectivity for producing (S)-CHBE.[2]

  • An aldehyde reductase from Sporobolomyces salmonicolor is effective for synthesizing (R)-CHBE.[8][9]

  • A secondary alcohol dehydrogenase from Candida parapsilosis has been used to produce (R)-CHBE with high enantiomeric excess.[5][10]

The Cofactor and Regeneration System

The reduction of one mole of substrate requires the consumption of one mole of the expensive cofactor (NADPH or NADH). For a process to be economically viable on a preparative scale, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously regenerated back to its reduced form. This is achieved by coupling the primary reaction to a secondary, "sacrificial" reaction.

Two common and highly effective cofactor regeneration systems are:

  • Glucose/Glucose Dehydrogenase (GDH): GDH oxidizes glucose to gluconic acid, concurrently reducing NADP⁺ to NADPH.[1][11] This system is highly efficient and drives the primary reaction to completion.

  • Isopropanol/Secondary Alcohol Dehydrogenase (SADH): The reductase enzyme itself (or a second added SADH) oxidizes a co-solvent, typically isopropanol, to acetone, which regenerates the NADH.[5][10] This is often referred to as a substrate-coupled regeneration system.

The logical relationship between these components is illustrated below.

CofactorRegeneration Figure 1: Biocatalytic reduction of COBE with cofactor regeneration. cluster_main Primary Reaction cluster_regen Cofactor Regeneration System COBE Ethyl 4-chloro-3-oxobutanoate (COBE) KRED Ketoreductase (KRED) COBE->KRED CHBE Ethyl (R/S)-4-chloro-3-hydroxybutanoate (CHBE) KRED->CHBE NADP NADP⁺ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH Recycled SADH Secondary ADH (or KRED itself) NADP->SADH Recycled Glucose Glucose Glucose->GDH GluconicAcid Gluconic Acid GDH->NADPH GDH->GluconicAcid Isopropanol Isopropanol Isopropanol->SADH Acetone Acetone SADH->NADPH SADH->Acetone

Caption: Figure 1: Biocatalytic reduction of COBE with cofactor regeneration.

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing the biocatalytic reduction using either a whole-cell or an isolated enzyme approach.

Protocol 1: Whole-Cell Bioreduction

Whole-cell catalysis is often simpler and more cost-effective as it circumvents the need for enzyme purification.[12] The cellular machinery handles cofactor regeneration internally, often requiring only the addition of a simple carbon source like glucose.

Step-by-Step Methodology:

  • Cell Cultivation: Inoculate a suitable microorganism (e.g., recombinant E. coli expressing the desired reductase and GDH) into a sterile growth medium (e.g., LB or Terrific Broth with appropriate antibiotics). Incubate at 30-37°C with vigorous shaking (200 rpm) until cells reach the late exponential or early stationary phase (OD₆₀₀ ≈ 2-4).

  • Induction (for recombinant strains): If using an inducible promoter, add the inducing agent (e.g., 0.1-1 mM IPTG) and continue incubation for another 4-16 hours at a reduced temperature (e.g., 18-25°C) to ensure proper protein folding.

  • Cell Harvesting: Centrifuge the cell culture (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer to a desired final concentration (e.g., 20-50 g/L Dry Cell Weight, DCW).

  • Initiate Reaction:

    • Add the cofactor regeneration substrate (e.g., 1.2-1.5 molar equivalents of glucose).

    • Add the substrate, ethyl 4-chloro-3-oxobutanoate (COBE). Causality Note: COBE can be unstable and inhibitory to cells at high concentrations.[8][9] Therefore, it is often best to add it dropwise over several hours or in batches to maintain a low concentration (e.g., 10-20 g/L at any given time). A final total concentration of 50-300 g/L can be achieved with fed-batch strategies.[2][13]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5) with gentle agitation.[1]

  • Monitoring: Periodically withdraw small aliquots. Quench the reaction (e.g., by adding an equal volume of ethyl acetate), extract the organic layer, and analyze by GC or HPLC to determine substrate conversion and product enantiomeric excess (ee).

  • Work-up: Once the reaction is complete, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate or n-butyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Isolated Enzyme Bioreduction

Using purified enzymes provides a cleaner reaction system and can lead to higher space-time yields, but requires additional upfront work for protein purification.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify the ketoreductase and glucose dehydrogenase (if using) via standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

  • Add Components:

    • Add the purified ketoreductase (e.g., 1-5 mg/mL).

    • Add the cofactor regeneration enzyme, GDH (e.g., 1-5 mg/mL).

    • Add the cofactor, NADP⁺ (catalytic amount, e.g., 0.1 mM).

    • Add the regeneration substrate, glucose (e.g., 1.2 molar equivalents relative to COBE).

  • Initiate Reaction: Start the reaction by adding COBE. As with the whole-cell protocol, a fed-batch approach is highly recommended to mitigate substrate instability and inhibition.[8]

  • Reaction Conditions & Monitoring: Maintain conditions (30°C, pH 6.5) and monitor progress as described in Protocol 1.

  • Work-up: After reaction completion, extract the product directly from the aqueous phase using an appropriate organic solvent (e.g., n-butyl acetate). Further processing is identical to the whole-cell method.

Overcoming Process Challenges: The Biphasic System

A significant challenge in the reduction of COBE is the instability of the substrate in aqueous media and the potential for both substrate and product to inhibit the enzyme(s).[8][9] An elegant and effective solution is the implementation of an organic solvent-water diphasic (two-phase) system.[8][9]

  • How it Works: An immiscible organic solvent (e.g., n-butyl acetate, ethyl acetate) is added to the aqueous reaction buffer.[8][13] The hydrophobic substrate (COBE) preferentially partitions into the organic phase, which acts as a reservoir. A small amount of substrate continuously diffuses into the aqueous phase where the enzymatic reaction occurs. The product, CHBE, also partitions into the organic phase.

  • Advantages: This strategy maintains a low, non-inhibitory concentration of the substrate in the aqueous phase, protects the substrate from degradation, and simplifies product recovery.[8][9] High substrate loadings (e.g., >100 g/L) can be achieved, leading to excellent process productivity.[14]

Workflow Figure 2: General experimental workflow for biocatalytic reduction. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Cultivate 1. Cultivate Cells / Purify Enzyme Harvest 2. Harvest & Prepare Biocatalyst Cultivate->Harvest Setup 3. Setup Reaction Buffer (Aqueous or Biphasic) Harvest->Setup Add 4. Add Cofactor System (e.g., Glucose/GDH) Setup->Add Initiate 5. Initiate with Fed-Batch Substrate (COBE) Addition Add->Initiate Incubate 6. Incubate under Controlled T & pH Initiate->Incubate Monitor 7. Monitor Conversion & ee (GC/HPLC) Incubate->Monitor Extract 8. Extract Product (e.g., Ethyl Acetate) Monitor->Extract Reaction Complete Purify 9. Purify Product (Concentration/Distillation) Extract->Purify

Caption: Figure 2: General experimental workflow for biocatalytic reduction.

Data Presentation: Performance of Various Biocatalysts

The selection of the biocatalyst is critical. The table below summarizes the performance of several reported enzyme systems for the reduction of COBE, providing a comparative overview for researchers.

Biocatalyst (Source)SystemProduct EnantiomerSubstrate Conc. (g/L)Yield (%)Enantiomeric Excess (ee, %)Reference
Aldehyde Reductase (S. salmonicolor)Isolated Enzymes + GDH(R)-CHBE~83 (in organic phase)95.486[8][9]
SADH (C. parapsilosis)Recombinant E. coli(R)-CHBE3895.2>99[5][10]
Carbonyl Reductase (B. gladioli)Recombinant E. coli + GDH(R)-CHBE~200 (fed-batch)>9999.9[3][14]
ChKRED20 mutant (Chryseobacterium sp.)Isolated Enzyme(S)-CHBE30095>99.5[2]
Candida magnoliae JX120-3Whole Cells(S)-CHBE60 (fed-batch)93.892.7[13]

Analytical Methods: Ensuring Enantiomeric Purity

Accurate determination of the enantiomeric excess (ee) of the product is crucial. The primary technique for this is chiral High-Performance Liquid Chromatography (HPLC).[15][16][17]

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective. For instance, an immobilized amylose-based column like Chiralpak-IA has proven successful.[15][18]

  • Mobile Phase: A normal-phase eluent is typically used, consisting of a mixture of n-hexane and an alcohol modifier like 2-propanol (e.g., 100:2 v/v).[15][18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 205 nm, is required due to the lack of a strong chromophore in the molecule.[18]

  • Sample Preparation: Dilute a small amount of the extracted reaction product in the mobile phase before injection.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = [|Area(E1) - Area(E2)| / |Area(E1) + Area(E2)|] x 100.

Conclusion and Future Outlook

The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate stands as a powerful and industrially relevant method for producing key chiral pharmaceutical intermediates. By selecting an appropriate stereoselective reductase and employing an efficient cofactor regeneration system, researchers can achieve outstanding yields and near-perfect enantiomeric purity. The use of process intensification strategies, such as fed-batch substrate addition and biphasic reaction media, overcomes common limitations of substrate instability and inhibition, paving the way for scalable, sustainable, and economically competitive manufacturing processes. Continued advances in enzyme discovery and protein engineering are expected to yield even more robust and efficient biocatalysts for these critical transformations.

References

  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. (2023). MDPI. [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]

  • Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. [Link]

  • Zhao, F., et al. (2016). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology, 100(8), 3567-75. [Link]

  • Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate With Recombinant Escherichia Coli Cells Expressing (S)-specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-3. [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]

  • Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System. (n.d.). KoreaScience. [Link]

  • Preparation of (R)-ethyl 4-chloro-3-hydroxybutanoate through enzymatic ammonolysis in organic media. (2010). ResearchGate. [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). ResearchGate. [Link]

  • Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (2019). ResearchGate. [Link]

  • Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. (2022). MDPI. [Link]

  • Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (2011).
  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (2015). Der Pharma Chemica. [Link]

  • Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 77. [Link]

  • Enzymatic reduction of α‐fluoro‐β‐keto esters. (2015). ResearchGate. [Link]

  • Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. (2012). ACS Publications. [Link]

  • Szaleniec, M., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S270-S281. [Link]

  • Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. (2015). ResearchGate. [Link]

  • Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Organic Letters, 3(25), 4099-101. [Link]

  • Kita, K., et al. (1996). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes. Applied and Environmental Microbiology, 62(10), 3823-6. [Link]

  • Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine. (2021).
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Method

Asymmetric Synthesis of Chiral Halohydrins Using Ketoreductases: An Application and Protocol Guide

Introduction: The Critical Role of Chiral Halohydrins in Pharmaceutical Synthesis Enantiomerically pure vicinal halohydrins are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and natura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Halohydrins in Pharmaceutical Synthesis

Enantiomerically pure vicinal halohydrins are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and natural products.[1][2][3] Their inherent bifunctionality, possessing both a halogen and a hydroxyl group on adjacent carbons, allows for a diverse range of subsequent chemical transformations, including the formation of chiral epoxides, amino alcohols, and other key intermediates.[4][5][6] The stereochemistry of these halohydrins directly dictates the stereochemistry of the final active pharmaceutical ingredient (API), profoundly influencing its pharmacological activity, efficacy, and safety profile.[7][8] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance to the pharmaceutical and fine chemical industries.[9]

Traditionally, the synthesis of chiral halohydrins has relied on chemical methods which can suffer from drawbacks such as the need for harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and the generation of significant waste streams.[10] Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful and sustainable alternative.[2][3] Among the various enzymatic strategies, the asymmetric reduction of prochiral α-halo ketones catalyzed by ketoreductases (KREDs) has proven to be a particularly effective and industrially viable approach.[1][9][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral halohydrins using ketoreductases. We will delve into the mechanistic principles, provide detailed experimental protocols, and showcase the broad applicability of this technology.

The Biocatalytic Advantage: Why Ketoreductases?

Ketoreductases (also known as carbonyl reductases or alcohol dehydrogenases) are a class of oxidoreductase enzymes (EC 1.1.1) that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding chiral alcohols.[11][12] Their application in the synthesis of chiral halohydrins offers several distinct advantages over conventional chemical methods:

  • Exceptional Enantioselectivity: KREDs can exhibit extremely high levels of stereoselectivity, often yielding products with enantiomeric excess (e.e.) values exceeding 99%.[13] This precision is crucial for the synthesis of single-enantiomer drugs.

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under ambient temperature and pressure, and near-neutral pH. This minimizes the risk of side reactions, such as racemization or degradation of sensitive functional groups.

  • Environmental Sustainability: The use of enzymes reduces the reliance on hazardous reagents and organic solvents, aligning with the principles of green chemistry.

  • Broad Substrate Scope: A wide variety of α-halo ketones, bearing different halogen substituents (Cl, Br) and diverse aryl or alkyl groups, can be effectively reduced by KREDs.[9][13]

  • Process Scalability: KRED-catalyzed reactions have been successfully implemented on an industrial scale for the production of pharmaceutical intermediates, demonstrating their robustness and economic viability.[13][14]

Mechanistic Insights: The Heart of Stereoselectivity

The stereoselective reduction of an α-halo ketone by a ketoreductase is a hydride transfer reaction that relies on a nicotinamide cofactor, typically NADPH or NADH.[15][16] The core of the reaction can be broken down into the following key steps:

  • Cofactor Binding: The oxidized form of the cofactor (NADP+ or NAD+) binds to a specific site within the enzyme's active site.

  • Substrate Binding: The α-halo ketone substrate then binds to the active site in a specific orientation, dictated by a combination of steric and electronic interactions with the surrounding amino acid residues. This precise positioning is the primary determinant of the reaction's stereoselectivity.[17]

  • Hydride Transfer: A hydride ion (H-) is transferred from the C4 position of the dihydronicotinamide ring of the reduced cofactor (NAD(P)H) to the carbonyl carbon of the substrate.

  • Protonation: A proton is donated from a nearby acidic amino acid residue (often a tyrosine or serine) to the newly formed alkoxide intermediate, yielding the chiral halohydrin product.[17]

  • Product and Cofactor Release: The chiral halohydrin and the oxidized cofactor are released from the active site, allowing the enzyme to begin a new catalytic cycle.

The stereochemical outcome of the reduction is governed by the "Prelog's rule," which predicts the facial selectivity of the hydride attack based on the relative steric bulk of the substituents flanking the carbonyl group. However, the intricate three-dimensional structure of the enzyme's active site ultimately dictates the precise orientation of the substrate and, therefore, the absolute configuration of the resulting alcohol.[17]

Cofactor Regeneration: A Critical Consideration for Practical Synthesis

The nicotinamide cofactors (NADPH and NADH) are expensive and are consumed stoichiometrically in the reduction reaction.[16] Therefore, for a process to be economically feasible, an efficient in situ cofactor regeneration system is essential.[16][18] Two common strategies are employed:

  • Substrate-Coupled Regeneration: This approach utilizes a single enzyme that can also oxidize a sacrificial co-substrate, such as isopropanol, to regenerate the NAD(P)H.[15][19] The isopropanol is converted to acetone in the process. This method is simple as it only requires one enzyme.

  • Enzyme-Coupled Regeneration: This system employs a second enzyme, a dehydrogenase, to regenerate the cofactor.[15][19] A common pairing is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[15] This method is often more efficient and can drive the equilibrium of the primary reaction towards product formation.

The choice of cofactor regeneration system depends on several factors, including the specific ketoreductase used, substrate and product stability, and overall process economics.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the asymmetric reduction of an α-chloro ketone to the corresponding chiral chlorohydrin using a commercially available ketoreductase screening kit.

Materials:

  • Ketoreductase (KRED) screening kit (containing a panel of different KREDs)

  • α-Chloroacetophenone (or other desired α-halo ketone substrate)

  • NADP+ or NAD+ (depending on the KRED requirements)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical standards of the starting material and expected product

  • HPLC or GC with a chiral column for enantiomeric excess determination

Protocol 1: Ketoreductase Screening

The initial step is to identify the optimal ketoreductase from a screening panel that provides high conversion and enantioselectivity for the target substrate.

  • Preparation of Stock Solutions:

    • Substrate stock: Dissolve the α-halo ketone in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) to create a concentrated stock solution (e.g., 200 mM).

    • Cofactor stock: Prepare a 20 mM solution of NADP+ or NAD+ in 100 mM potassium phosphate buffer (pH 7.0).

    • Glucose stock: Prepare a 1 M solution of D-glucose in 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Setup (in 1.5 mL microcentrifuge tubes or 96-well plates):

    • To each well/tube, add:

      • 880 µL of 100 mM potassium phosphate buffer (pH 7.0)

      • 50 µL of glucose stock solution (final concentration 50 mM)

      • 10 µL of cofactor stock solution (final concentration 0.2 mM)

      • 1-2 mg of each individual ketoreductase lyophilizate (or as recommended by the supplier)

      • 10 µL of GDH solution (e.g., 10 U/mL)

    • Vortex briefly to dissolve the enzymes.

    • Initiate the reaction by adding 50 µL of the substrate stock solution (final concentration 10 mM).

  • Incubation:

    • Incubate the reactions at a controlled temperature (typically 25-30 °C) with shaking (e.g., 250 rpm) for 24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 500 µL of an organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute to extract the product.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new vial and dry over anhydrous sodium sulfate.

    • Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and enantiomeric excess (% e.e.).

Data Presentation: Ketoreductase Screening Results

KRED IDSubstrate Conversion (%)Product e.e. (%)Predominant Enantiomer
KRED-0018592(R)
KRED-00215>99(S)
KRED-00398>99(R)
KRED-0046085(S)
............

Table 1: Representative data from a ketoreductase screening for the reduction of 2-chloro-1-phenylethanone.

Protocol 2: Preparative Scale Synthesis

Once the optimal KRED has been identified, the reaction can be scaled up to produce a larger quantity of the chiral halohydrin.

  • Reaction Setup:

    • In a suitable reaction vessel, combine:

      • 100 mL of 100 mM potassium phosphate buffer (pH 7.0)

      • 5.0 g of D-glucose

      • 20 mg of NADP+

      • 100 mg of the selected ketoreductase (e.g., KRED-003 from the screening)

      • 20 mg of Glucose Dehydrogenase (GDH)

    • Stir the mixture until all components are dissolved.

    • Add 1.0 g of the α-halo ketone substrate. A co-solvent (e.g., up to 10% v/v isopropanol) may be used to improve substrate solubility.[9]

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring.

    • Monitor the progress of the reaction by periodically taking small aliquots, extracting with an organic solvent, and analyzing by HPLC or TLC.

  • Work-up and Purification:

    • Once the reaction has reached completion (typically 12-24 hours), extract the product from the aqueous phase with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure chiral halohydrin.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

    • Verify the enantiomeric excess by chiral HPLC or GC analysis.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_screen Screening cluster_scaleup Scale-Up prep_substrate Substrate Stock (α-Halo Ketone) reaction_setup Reaction Setup (96-well plate) prep_substrate->reaction_setup prep_cofactor Cofactor Stock (NADP+) prep_cofactor->reaction_setup prep_glucose Glucose Stock prep_glucose->reaction_setup prep_enzymes Enzyme Solutions (KREDs, GDH) prep_enzymes->reaction_setup incubation Incubation (24h, 30°C) reaction_setup->incubation workup_screen Extraction & Analysis incubation->workup_screen hplc_gc Chiral HPLC/GC (% Conversion, % e.e.) workup_screen->hplc_gc prep_scale Preparative Reaction (1 g scale) hplc_gc->prep_scale Select Best KRED monitoring Reaction Monitoring prep_scale->monitoring workup_scale Extraction & Purification monitoring->workup_scale purified_product Purified Chiral Halohydrin workup_scale->purified_product

Caption: Workflow for KRED-catalyzed synthesis of chiral halohydrins.

Applications in Drug Development

The chiral halohydrins synthesized using ketoreductases are versatile intermediates for the production of numerous APIs. For instance, chiral chlorohydrins are key precursors in the synthesis of statins, such as atorvastatin, where they are converted to a chiral epoxide intermediate.[14] They are also crucial in the synthesis of antiviral drugs like atazanavir and various β-blockers.[4][11] The ability to produce these building blocks in high enantiopurity is critical for ensuring the efficacy and safety of the final drug product.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Conversion- Enzyme inhibition by substrate or product- Poor substrate solubility- Inefficient cofactor regeneration- Decrease initial substrate concentration- Add a water-miscible co-solvent (e.g., IPA, DMSO)- Increase concentration of regeneration system components (glucose, GDH)
Low Enantioselectivity- Sub-optimal enzyme choice- Racemization under reaction conditions- Screen a wider range of ketoreductases- Ensure pH is maintained within the optimal range for the enzyme
Enzyme Instability- Presence of proteases- Non-optimal pH or temperature- Add a protease inhibitor- Optimize pH and temperature for the specific KRED

Table 2: Common issues and troubleshooting strategies in KRED-catalyzed reductions.

Conclusion

The asymmetric synthesis of chiral halohydrins using ketoreductases represents a mature, efficient, and sustainable technology that has found widespread application in the pharmaceutical industry. By leveraging the inherent selectivity of these biocatalysts, researchers can access enantiomerically pure building blocks that are essential for the development of modern medicines. The protocols and insights provided in this application note are intended to empower scientists to successfully implement this powerful synthetic methodology in their own laboratories. As the field of enzyme engineering continues to advance, the scope and utility of ketoreductases in asymmetric synthesis are poised to expand even further.[1][13][20]

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Application

Application Notes and Protocols: Reaction Mechanisms of Ethyl 3-chloro-2-hydroxypropanoate with Nucleophiles

Introduction: The Synthetic Potential of a Bifunctional Building Block Ethyl 3-chloro-2-hydroxypropanoate is a versatile chiral synthon of significant interest to researchers in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Bifunctional Building Block

Ethyl 3-chloro-2-hydroxypropanoate is a versatile chiral synthon of significant interest to researchers in medicinal chemistry and materials science. As a chlorohydrin ester, its structure contains three key points of reactivity: a secondary hydroxyl group, a primary alkyl chloride, and an ethyl ester. The spatial relationship between the hydroxyl and chloro functionalities, being on adjacent carbons (a vicinal arrangement), dictates its chemical behavior, leading to a fascinating dichotomy in its reactions with nucleophiles.

This guide provides an in-depth analysis of the competing reaction mechanisms that govern the transformation of ethyl 3-chloro-2-hydroxypropanoate. We will explore the underlying principles of intramolecular cyclization versus intermolecular substitution and provide detailed, field-proven protocols designed to selectively guide the reaction toward a desired chemical outcome. For drug development professionals, mastering these pathways is critical for the synthesis of valuable intermediates such as chiral epoxides and β-substituted α-hydroxy esters.

Core Mechanistic Principles: A Tale of Two Pathways

The reactivity of ethyl 3-chloro-2-hydroxypropanoate with nucleophiles is primarily a contest between two pathways: an intramolecular Sₙ2 reaction leading to an epoxide, and a direct intermolecular Sₙ2 substitution at the primary carbon. The favored pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile, the presence or absence of a base, and the choice of solvent.

Pathway A: Intramolecular Sₙ2 Cyclization (Epoxide Formation)

Under basic conditions, the dominant and often desired reaction is an intramolecular cyclization to form ethyl glycidate (ethyl 2,3-epoxypropanoate).[1][2][3] This transformation is a classic example of Neighboring Group Participation (NGP) , where the adjacent hydroxyl group provides "anchimeric assistance," dramatically accelerating the reaction rate.[4][5]

The mechanism proceeds in two distinct steps:

  • Deprotonation: A base removes the acidic proton from the C2 hydroxyl group, forming a transient alkoxide ion. This converts the poor nucleophile (-OH) into a potent one (-O⁻).

  • Intramolecular Sₙ2 Attack: The newly formed alkoxide, perfectly positioned spatially, acts as an internal nucleophile. It performs a backside attack on the adjacent carbon (C3) bearing the chlorine atom, displacing the chloride leaving group and forming a strained, three-membered epoxide ring.[1][2] This is effectively an intramolecular Williamson ether synthesis.[2][3]

For this reaction to occur efficiently, the molecule must adopt an anti-periplanar conformation, where the attacking alkoxide and the chloride leaving group are on opposite sides of the C-C bond, allowing for optimal orbital overlap for the backside attack.[1][2][6]

Caption: Mechanism of base-catalyzed intramolecular cyclization.

Pathway B: Intermolecular Nucleophilic Substitution

An external nucleophile (Nu⁻) can engage in a direct Sₙ2 reaction with ethyl 3-chloro-2-hydroxypropanoate at the C3 position, displacing the chloride.[7][8]

Nu⁻ + EtOOC-CH(OH)-CH₂Cl → EtOOC-CH(OH)-CH₂Nu + Cl⁻

This pathway is in direct competition with epoxide formation. The outcome is determined by several factors:

  • Basicity of the Nucleophile: If the nucleophile is also a strong base (e.g., hydroxide, alkoxides), it will preferentially deprotonate the hydroxyl group, initiating Pathway A.

  • Nucleophile Strength & Concentration: A high concentration of a strong, non-basic nucleophile (e.g., azide, iodide, thiolate) can favor the intermolecular pathway, especially at lower temperatures where the rate of intramolecular cyclization may be reduced.[9]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) enhance the strength of anionic nucleophiles and can promote Sₙ2 reactions.[9]

  • pH Control: Maintaining a neutral or slightly acidic pH keeps the hydroxyl group protonated, "switching off" its ability to act as an internal nucleophile and thus favoring the intermolecular pathway.

Caption: Mechanism of direct intermolecular Sₙ2 substitution.

Experimental Protocols & Applications

The following protocols provide step-by-step methodologies to selectively achieve either epoxide formation or direct substitution.

Protocol 1: Synthesis of Ethyl Glycidate via Intramolecular Cyclization

Objective: To maximize the yield of the epoxide product by favoring the intramolecular Sₙ2 pathway.

Principle: This protocol utilizes a strong, non-nucleophilic base (sodium hydride) in an anhydrous aprotic solvent. NaH is an ideal choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which does not interfere with the reaction. An aprotic solvent like THF prevents protonation of the intermediate alkoxide.

Materials:

  • Ethyl 3-chloro-2-hydroxypropanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry (approx. 0.5 M final concentration of substrate). Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 3-chloro-2-hydroxypropanoate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH slurry over 30 minutes, maintaining the temperature at 0 °C.

    • Scientist's Note: Slow addition is crucial to control the evolution of hydrogen gas and prevent an exotherm. The reaction is self-validating as you will observe gas bubbling upon substrate addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl glycidate.

  • Purification: The product can be purified by vacuum distillation if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Wash NaH (1.1 eq) with hexanes in N₂-flushed flask prep2 Add anhydrous THF and cool to 0 °C prep1->prep2 react1 Add substrate (1.0 eq) in THF dropwise at 0 °C prep2->react1 react2 Warm to RT and stir 2-4 hours react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with sat. NH₄Cl at 0 °C react3->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Wash with Brine, Dry (MgSO₄) work2->work3 work4 Concentrate under vacuum work3->work4 work5 Purify by vacuum distillation work4->work5

Caption: Experimental workflow for the synthesis of ethyl glycidate.

Protocol 2: Synthesis of Ethyl 3-azido-2-hydroxypropanoate with Azide

Objective: To favor direct intermolecular Sₙ2 substitution by using a strong, non-basic nucleophile.

Principle: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions and is only weakly basic.[10] Performing the reaction in a polar aprotic solvent like DMF enhances the nucleophilicity of the azide ion. By avoiding a strong base, the intramolecular pathway is significantly suppressed.

Materials:

  • Ethyl 3-chloro-2-hydroxypropanoate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add ethyl 3-chloro-2-hydroxypropanoate (1.0 equivalent) and sodium azide (1.5 equivalents).

    • Scientist's Note: A slight excess of sodium azide is used to ensure the reaction goes to completion, driven by Le Châtelier's principle.

  • Solvent Addition: Add anhydrous DMF to dissolve the reagents (approx. 0.5 - 1.0 M).

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS. The product will have a different polarity from the starting material. IR spectroscopy can be used to validate the reaction by observing the appearance of a strong azide stretch (~2100 cm⁻¹).

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

    • Scientist's Note: DMF is water-soluble, so the water wash is essential to remove the solvent from the product. Multiple extractions are necessary due to the product's polarity.

  • Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the product by silica gel column chromatography.

Protocol 3: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize Ethyl 3-(benzylamino)-2-hydroxypropanoate, demonstrating the challenges of a nucleophile that is also a base.

Principle: A primary amine like benzylamine can act as both a nucleophile (attacking C3) and a base (deprotonating the -OH).[11][12] To favor nucleophilic substitution, a large excess of the amine is used. One equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt.[13]

Materials:

  • Ethyl 3-chloro-2-hydroxypropanoate

  • Benzylamine

  • Acetonitrile (ACN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve ethyl 3-chloro-2-hydroxypropanoate (1.0 equivalent) in acetonitrile (0.5 M).

  • Amine Addition: Add benzylamine (2.2 equivalents) to the solution at room temperature.

    • Scientist's Note: Using a greater than 2-fold excess ensures that there is always free amine available to act as a nucleophile, even as some is consumed neutralizing the HCl byproduct. This minimizes the risk of the amine acting as a base to promote epoxidation.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 40 °C to increase the rate.

  • Monitoring: Monitor the formation of the product and consumption of starting material by TLC or LC-MS. Be aware of the potential for the epoxide as a side product.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Purification: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with 1 M HCl to remove excess benzylamine. Then, wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a final wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Data Summary

Nucleophile/ReagentPrimary RoleKey ConditionsExpected Major ProductMechanistic Pathway
NaH Strong, non-nucleophilic baseAnhydrous THF, 0 °C to RTEthyl glycidateIntramolecular Sₙ2
NaN₃ Strong, non-basic nucleophileDMF, 50-60 °CEthyl 3-azido-2-hydroxypropanoateIntermolecular Sₙ2
R-NH₂ (2.2 eq) Nucleophile & BaseACN, RT to 40 °CEthyl 3-(alkylamino)-2-hydroxypropanoateIntermolecular Sₙ2
NaOH Strong base & NucleophileAqueous/Alcoholic solventMixture, primarily Ethyl glycidatePrimarily Intramolecular Sₙ2

Conclusion

Ethyl 3-chloro-2-hydroxypropanoate is a powerful synthetic intermediate whose reactivity can be precisely controlled. By understanding the competitive nature of intramolecular cyclization and intermolecular substitution, researchers can make informed decisions about reaction conditions. The use of non-nucleophilic bases reliably produces the corresponding epoxide, a valuable electrophile in its own right. Conversely, employing strong, non-basic nucleophiles like azide or carefully managing the stoichiometry of amine reagents allows for the direct installation of new functional groups at the C3 position. These strategic choices open the door to a wide array of complex molecules essential for the advancement of pharmaceutical and chemical sciences.

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Method

The Strategic Application of Ethyl 3-Chloro-2-hydroxypropanoate in Statin Synthesis: A Guide for Drug Development Professionals

Introduction: The Quest for Stereochemical Purity in Statin Synthesis The statin class of drugs, potent inhibitors of HMG-CoA reductase, represents a cornerstone of modern cardiovascular therapy.[1] Their efficacy is int...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stereochemical Purity in Statin Synthesis

The statin class of drugs, potent inhibitors of HMG-CoA reductase, represents a cornerstone of modern cardiovascular therapy.[1] Their efficacy is intrinsically linked to the precise stereochemistry of their characteristic 3,5-dihydroxy heptanoic acid side chain.[1][2] Achieving the desired (3R, 5S) configuration is a paramount challenge in the chemical synthesis of these blockbuster drugs, including Rosuvastatin and Atorvastatin. This guide delineates the strategic use of Ethyl 3-chloro-2-hydroxypropanoate, a versatile C3 chiral building block, in the stereocontrolled synthesis of these critical side chains.

Historically, the synthesis of this chiral moiety has been a significant hurdle, often involving lengthy reaction sequences and the use of expensive or hazardous reagents.[3] The advent of chemoenzymatic approaches, however, has revolutionized this field. By integrating highly selective enzymatic transformations with robust chemical reactions, we can now construct these complex chiral architectures with greater efficiency, safety, and sustainability.[2][4]

This document provides in-depth application notes and detailed protocols for the utilization of Ethyl 3-chloro-2-hydroxypropanoate, beginning with its own asymmetric synthesis via enzymatic reduction and culminating in its incorporation into the statin framework through powerful C-C bond-forming reactions.

Part 1: Asymmetric Synthesis of the Chiral Precursor: (R)-Ethyl 3-chloro-2-hydroxypropanoate

The cornerstone of this synthetic strategy is the production of enantiomerically pure (R)-Ethyl 3-chloro-2-hydroxypropanoate. This is most effectively achieved through the asymmetric reduction of the prochiral ketone, Ethyl 3-chloro-2-oxopropanoate. While chemical methods exist, biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers unparalleled stereoselectivity under mild, environmentally benign conditions.[5][6]

Causality Behind Experimental Choices: Why Biocatalysis?

The choice of a biocatalytic approach is deliberate. KREDs are highly evolved enzymes that can distinguish between the two faces of a prochiral ketone with remarkable precision, often yielding enantiomeric excess (e.e.) values exceeding 99%.[7][8][9] This level of selectivity is difficult and costly to achieve with traditional chemical reductants. Furthermore, the reaction is typically performed in an aqueous medium at or near ambient temperature and neutral pH, obviating the need for cryogenic conditions or harsh reagents.[10]

The enzymatic reduction requires a hydride source, typically a nicotinamide cofactor (NADH or NADPH). On a process scale, the stoichiometric use of these cofactors is economically prohibitive. Therefore, a cofactor regeneration system is invariably employed. A common and efficient approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose, thereby regenerating the NADPH consumed by the KRED.[8][9]

Experimental Protocol 1: KRED-Catalyzed Asymmetric Reduction

This protocol details a whole-cell biocatalytic reduction of Ethyl 3-chloro-2-oxopropanoate. Using an E. coli strain engineered to overexpress a suitable ketoreductase and glucose dehydrogenase provides a robust and scalable system.

Materials and Reagents:

  • Ethyl 3-chloro-2-oxopropanoate

  • E. coli whole cells co-expressing a ketoreductase (e.g., from Sporobolomyces salmonicolor or an engineered variant) and glucose dehydrogenase (GDH)[5]

  • D-Glucose

  • NADP+

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Toluene

Equipment:

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

  • pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium until an optimal cell density is reached. Harvest the cells via centrifugation and resuspend them in the potassium phosphate buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

  • Reaction Setup: In a temperature-controlled reactor, combine the cell suspension, D-glucose (1.2 equivalents relative to the substrate), and a catalytic amount of NADP+.

  • Substrate Addition: Dissolve Ethyl 3-chloro-2-oxopropanoate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture. For larger scale reactions, a fed-batch approach for substrate addition is recommended to minimize potential substrate inhibition of the enzymes.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (typically 30-37°C) and pH (around 7.0). Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up and Isolation: Once the reaction reaches completion (typically >99% conversion and >99% e.e.), saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-Ethyl 3-chloro-2-hydroxypropanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Data Presentation: Performance of Ketoreductases

The selection of the ketoreductase is critical for achieving high stereoselectivity and efficiency. The following table summarizes typical performance data for the asymmetric reduction of analogous α-chloro β-keto esters, which serves as a strong indicator for the target substrate.

Enzyme Source/VariantSubstrate Concentration (g/L)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Engineered SSCR300>9999 (syn isomer)[7]
ChKRED12100>99>99 (S-isomer)[8][9]
KRED-119-40>99 (R,R-isomer)[11]

Part 2: Elaboration of the Statin Side Chain

With the chiral C3 synthon in hand, the next phase involves its elaboration and coupling with the heterocyclic core of the target statin. For Rosuvastatin, this typically involves a Wittig or Julia-Kocienski olefination to form the characteristic heptenoate side chain.

Workflow for Rosuvastatin Side Chain Synthesis

The following diagram illustrates a plausible synthetic pathway from (R)-Ethyl 3-chloro-2-hydroxypropanoate to a key lactonized intermediate of the Rosuvastatin side chain, which is then poised for coupling with the pyrimidine heterocycle.

G cluster_0 Synthesis of Chiral Epoxide cluster_1 Side Chain Elaboration cluster_2 Final Steps A Ethyl 3-chloro-2-oxopropanoate B (R)-Ethyl 3-chloro-2-hydroxypropanoate A->B KRED, GDH NADP+, Glucose C Chiral Epoxide B->C Base (e.g., K2CO3) Methanol D Protected Aldehyde C->D 1. Ring opening 2. Protection (e.g., TBS) 3. Oxidation F Protected Rosuvastatin Side Chain D->F Wittig Reaction E Wittig Salt of Heterocycle E->F G Rosuvastatin F->G Deprotection & Hydrolysis

Caption: Chemoenzymatic synthesis of Rosuvastatin.

The Power of Olefination: Wittig vs. Julia-Kocienski

The Wittig reaction and its variants are powerful tools for forming the crucial C=C bond that connects the side chain to the heterocyclic core.[3][12][13][14] The classical Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. A key consideration is the stereoselectivity of the olefination, as the E-isomer is required for Rosuvastatin. Stabilized ylides, which are often used in these syntheses, generally favor the formation of the E-alkene.[15]

The Julia-Kocienski olefination, a modification of the original Julia olefination, offers excellent E-selectivity and is often employed in complex natural product synthesis.[16][17][18][19] This reaction involves the coupling of a sulfone (derived from the heterocyclic core) with an aldehyde (from the side chain). Its high stereoselectivity and mild reaction conditions make it an attractive alternative to the Wittig reaction.[16]

Experimental Protocol 2: Wittig Reaction for Rosuvastatin Synthesis

This protocol outlines the coupling of a lactonized side-chain aldehyde with the phosphonium salt of the Rosuvastatin heterocyclic core.

Materials and Reagents:

  • (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde (Side-chain aldehyde, derived from the chiral epoxide)

  • Rosuvastatin phosphonium salt (heterocyclic core)

  • Sodium hexamethyldisilazide (NaHMDS) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl2)

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Low-temperature cooling bath

  • Standard laboratory glassware

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Rosuvastatin phosphonium salt in anhydrous THF. Cool the suspension to the appropriate temperature (e.g., -78°C for n-BuLi or 0°C for NaHMDS) and add the base dropwise. Stir the resulting mixture until the ylide is formed (often indicated by a color change).

  • Wittig Coupling: To the ylide solution, add a solution of the side-chain aldehyde in anhydrous THF dropwise at low temperature. Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Saponification: Dissolve the crude protected Rosuvastatin lactone in THF. Add TBAF to remove the TBS protecting group. Following desilylation, add an aqueous solution of NaOH to hydrolyze the ester and lactone.

  • Salt Formation: After saponification, acidify the reaction mixture carefully. Extract the Rosuvastatin free acid. To form the calcium salt, dissolve the free acid in a suitable solvent and treat it with a solution of calcium chloride.

  • Purification: The final Rosuvastatin calcium salt can be purified by recrystallization.

Logical Relationship Diagram: Key Stages of Statin Synthesis

G A Prochiral Ketoester (e.g., Ethyl 3-chloro-2-oxopropanoate) B Enantiopure Hydroxyester (e.g., (R)-Ethyl 3-chloro-2-hydroxypropanoate) A->B Asymmetric Bioreduction (KRED-catalyzed) C Key Side-Chain Intermediate (e.g., Chiral Aldehyde or Epoxide) B->C Chemical Transformations (Protection, Oxidation, etc.) E Protected Statin Framework C->E C-C Bond Formation (Wittig or Julia Olefination) D Heterocyclic Core (e.g., Pyrimidine or Pyrrole fragment) D->E F Final Statin Drug (e.g., Rosuvastatin, Atorvastatin) E->F Deprotection & Saponification

Caption: Core logic of the chemoenzymatic statin synthesis pathway.

Conclusion: A Robust and Scalable Strategy

The use of Ethyl 3-chloro-2-hydroxypropanoate, synthesized via highly selective enzymatic reduction, provides a powerful and efficient entry point into the complex architecture of statin side chains. This chemoenzymatic approach embodies the principles of modern green chemistry, offering high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical routes. The protocols and strategies outlined in this guide are designed to be robust and scalable, providing a solid foundation for researchers and drug development professionals working on the synthesis of Rosuvastatin, Atorvastatin, and other next-generation statins. By understanding the causality behind the experimental choices—from the selection of biocatalysts to the strategic application of powerful olefination reactions—scientists can further innovate and optimize the manufacturing processes for these life-saving medicines.

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  • MDPI. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 114. [Link]

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  • ResearchGate. (n.d.). Asymmetric synthesis of syn-aryl-(2S,3R)-2-chloro-3-hydroxy esters via an engineered ketoreductase-catalyzed dynamic reductive kinetic resolution. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate.
  • National Center for Biotechnology Information. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 10. [Link]

  • Journal of Chemical Reviews. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 24-40. [Link]

  • Google Patents. (n.d.). CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain.
  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(56), 7518-7533. [Link]

  • Royal Society of Chemistry. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Organic Letters, 20(15), 4563-4566. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 49-59.
  • ResearchGate. (2011). Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. Retrieved January 14, 2026, from [Link]

  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 919330. [Link]

  • PubMed. (2019). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12. Journal of Microbiology and Biotechnology, 29(11), 1769-1776. [Link]

  • ResearchGate. (2018). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12 | Request PDF. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN101613341A - A kind of synthetic method of rosuvastatin calcium side chain key intermediate.
  • Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN112028881B - A kind of synthetic method of advanced intermediate R-1 of rosuvastatin calcium.
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Sources

Application

Application Notes &amp; Protocols: Ethyl 3-Chloro-2-Hydroxypropanoate as a Versatile Precursor for Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: Ethyl 3-chloro-2-hydroxypropanoate is a highly functionalized and versatile C3 chiral building block in modern organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 3-chloro-2-hydroxypropanoate is a highly functionalized and versatile C3 chiral building block in modern organic synthesis. Its constituent ester, secondary alcohol, and primary chloride functionalities provide multiple reaction sites, enabling the efficient construction of diverse and medicinally relevant heterocyclic scaffolds. This guide provides an in-depth exploration of its application in synthesizing key heterocyclic systems, including morpholin-2-ones, piperazin-2-ones, and 1,4-benzoxazin-2-ones. The protocols herein are designed to be robust and reproducible, with a focus on the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Ethyl 3-Chloro-2-Hydroxypropanoate

Ethyl 3-chloro-2-hydroxypropanoate (CAS: 40149-32-4) is more than a simple reagent; it is a strategic precursor for introducing stereochemical complexity and functionality into target molecules.[1] The vicinal chloro and hydroxyl groups (a chlorohydrin moiety) are the cornerstone of its reactivity, priming the molecule for intramolecular cyclization to a highly reactive epoxide intermediate or for sequential reactions with dinucleophiles. This dual reactivity profile allows for controlled and predictable access to a variety of saturated six-membered heterocycles that are privileged structures in drug discovery.[2][3]

This document will detail three primary applications of this building block, moving from the foundational epoxide strategy to direct cyclization pathways. Each section will provide not only a step-by-step protocol but also the critical scientific reasoning behind the choice of reagents and conditions, ensuring both practical utility and a deeper understanding of the chemistry.

Core Synthetic Strategy: The Ethyl Glycidate Intermediate

The most fundamental transformation of ethyl 3-chloro-2-hydroxypropanoate is its conversion to ethyl 2,3-epoxypropanoate, commonly known as ethyl glycidate. This strained three-membered ring is a potent electrophile, readily opened by a wide array of nucleophiles to build molecular complexity.

Mechanism: Intramolecular SN2 Cyclization

The formation of the epoxide is a classic example of an intramolecular Williamson ether synthesis.[4] In the presence of a non-nucleophilic base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide, now a potent intramolecular nucleophile, attacks the adjacent carbon bearing the chlorine atom in an SN2 fashion, displacing the chloride and forming the epoxide ring.[4][5] For this backside attack to occur efficiently, the molecule must adopt an anti-periplanar conformation.

The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the alcohol without competing in a nucleophilic attack on the molecule. Alternatively, bases like potassium carbonate or sodium hydroxide can be used, though reaction conditions may require more careful optimization.[6]

G start Ethyl 3-chloro-2- hydroxypropanoate diamine + R-NH-CH2CH2-NH2 intermediate Acyclic Intermediate (N-Alkylation Product) start->intermediate Step 1: S_N2 cyclization Intramolecular Amidation (Lactamization) intermediate->cyclization Step 2: Heat/Base product Piperazin-2-one Derivative cyclization->product

Sources

Method

Application Notes and Protocol for the Purification of Ethyl 3-chloro-2-hydroxypropanoate by Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-chloro-2-hydroxypropanoate by silica gel column chromatography. Ethyl 3-chloro-2-hydroxypropanoate is a valua...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-chloro-2-hydroxypropanoate by silica gel column chromatography. Ethyl 3-chloro-2-hydroxypropanoate is a valuable chiral building block in the synthesis of various pharmaceutical and specialty chemicals. Its purification is critical to remove unreacted starting materials and byproducts, ensuring high purity for subsequent synthetic steps. This guide offers a detailed, step-by-step methodology, explains the scientific rationale behind each procedural choice, and provides a framework for troubleshooting and optimization.

Introduction: The Chemo-Physical Landscape of Ethyl 3-chloro-2-hydroxypropanoate

Ethyl 3-chloro-2-hydroxypropanoate is a moderately polar molecule due to the presence of a hydroxyl group, an ester functional group, and a chlorine atom. Understanding its structural characteristics is paramount for developing an effective purification strategy. The hydroxyl group is a primary site for polar interactions (hydrogen bonding) with the stationary phase in normal-phase chromatography, while the ester and chloro groups contribute to its overall polarity and solubility.

A common synthetic route to this class of α-chloro-β-hydroxy esters is the Reformatsky reaction.[1][2][3] In the context of Ethyl 3-chloro-2-hydroxypropanoate, this would likely involve the reaction of ethyl chloroacetate with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of activated zinc.

Potential Impurities:

Based on this synthetic approach, the crude reaction mixture may contain:

  • Unreacted Ethyl Chloroacetate: Less polar than the desired product.

  • Unreacted Formaldehyde/Paraformaldehyde: Highly polar and water-soluble.

  • Zinc Salts: Inorganic and highly polar; typically removed during aqueous workup.

  • Self-condensation products of Ethyl Chloroacetate: Potentially of varying polarities, but generally less polar than the di-functionalized product.

  • Byproducts from side reactions: Dependent on specific reaction conditions.

The significant difference in polarity between the desired product and the major organic impurities forms the basis for a successful separation by column chromatography.

Principle of Separation: Normal-Phase Column Chromatography

This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and elution by a non-polar mobile phase.[4]

  • Stationary Phase: Silica gel (SiO₂) is the chosen stationary phase due to its high polarity and versatility. The silanol groups (Si-OH) on the surface of the silica gel interact with polar functional groups of the analyte, primarily through hydrogen bonding.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The mobile phase competes with the analyte for binding sites on the stationary phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5][6][7] TLC is a rapid and material-sparing technique to determine the optimal mobile phase composition for separation.

Objective: To find a solvent system where the desired product, Ethyl 3-chloro-2-hydroxypropanoate, has a retention factor (Rf) of approximately 0.25-0.35, and is well-separated from major impurities.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Developing Solvent Systems: Prepare a series of developing solvents with varying ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate). A good starting point is a 4:1 mixture of hexane:ethyl acetate.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: If any of the compounds are UV-active, visualize the plate under a UV lamp (254 nm).

    • Staining: As hydroxylated compounds may not be strongly UV-active, use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with oxidizable functional groups like alcohols. To prepare the stain, dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the developed TLC plate into the stain and gently heat with a heat gun until spots appear.

  • Analysis and Optimization: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system ratio to achieve the target Rf for the product and maximize the separation from impurities.

    • If the Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

    • If the Rf is too high (spots move with the solvent front), decrease the polarity of the mobile phase (increase the proportion of hexane).

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-5 grams of crude Ethyl 3-chloro-2-hydroxypropanoate. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

4.1. Materials and Equipment

Item Specification
Stationary Phase Silica gel (230-400 mesh, 60 Å)
Mobile Phase Hexane (or petroleum ether) and Ethyl Acetate (analytical grade)
Column Glass chromatography column (e.g., 40-50 cm length, 2-4 cm diameter) with a stopcock
Ancillary Cotton wool or glass wool, sand (washed and dried), collection tubes/flasks, TLC plates and chamber, rotary evaporator

4.2. Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

  • Column Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Plug and Sand Layer: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a 0.5-1 cm layer of sand over the plug.

  • Slurry Preparation: In a beaker, weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar eluent (e.g., 10% ethyl acetate in hexane) to the silica gel to form a slurry. Stir gently to remove air bubbles.

  • Packing the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the transfer. Tap the side of the column gently to encourage even packing and dislodge any trapped air bubbles.

  • Settling the Bed: Open the stopcock and allow the solvent to drain, collecting it for reuse. This will help to compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Top Sand Layer: Once the silica has settled, add a 0.5-1 cm layer of sand on top of the silica bed to prevent disruption of the surface during sample loading. Drain the solvent until it is just level with the top of the sand.

Step 2: Sample Loading

  • Dissolution: Dissolve the crude Ethyl 3-chloro-2-hydroxypropanoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). The goal is to have a concentrated solution.

  • Loading: Carefully pipette the concentrated sample solution onto the top of the sand layer, allowing it to adsorb evenly onto the silica bed.

  • Adsorption: Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed.

  • Washing: Carefully add a small amount of the initial eluent to wash any residual sample from the sides of the column onto the silica bed. Drain the solvent again until it is level with the top of the sand.

Step 3: Elution and Fraction Collection

  • Initial Elution: Carefully fill the column with the initial, least polar eluent determined from your TLC analysis (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Begin collecting fractions. Start with the initial non-polar eluent. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 10% to 20%, then to 30%, and so on). This gradient elution will first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

Step 4: Monitoring and Product Isolation

  • TLC Monitoring: Analyze the collected fractions by TLC to identify which fractions contain the pure product. Spot every few fractions on a TLC plate and develop it in the optimized TLC solvent system.

  • Pooling Fractions: Combine the fractions that contain the pure Ethyl 3-chloro-2-hydroxypropanoate.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Final Analysis: Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR spectroscopy, GC-MS).

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Determines Eluent Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Sources

Application

Application and Protocol Guide for the Chiral Resolution of Racemic Ethyl 3-chloro-2-hydroxypropanoate

Foreword for the Advanced Practitioner The enantiomers of Ethyl 3-chloro-2-hydroxypropanoate serve as pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents and fine chemicals. The stereo...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Practitioner

The enantiomers of Ethyl 3-chloro-2-hydroxypropanoate serve as pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents and fine chemicals. The stereochemistry at the C2 position is critical for the desired biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the efficient and scalable resolution of the racemic mixture of this ester is a frequent and critical challenge in process development and medicinal chemistry.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the primary methodologies for chiral resolution. We will explore enzymatic kinetic resolution, classical chemical resolution via diastereomeric salt formation, and advanced chromatographic separation techniques. Each section is grounded in established scientific principles, offering not just the "how" but the critical "why" behind each experimental design choice. This document is structured to be a self-validating system, empowering you to not only replicate the described protocols but also to adapt and optimize them for your specific laboratory and scalable production needs.

Enzymatic Kinetic Resolution: A Precision Approach

Enzymatic kinetic resolution has emerged as a powerful and sustainable method for separating enantiomers. This technique leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic Ethyl 3-chloro-2-hydroxypropanoate, lipases can be employed for either selective hydrolysis of one ester enantiomer or selective acylation of the hydroxyl group.

The Underlying Principle: Enzyme Stereoselectivity

Lipases, such as the widely utilized Candida antarctica Lipase B (CALB), are highly effective for these transformations due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1] The enzyme's active site is chiral and will preferentially bind with one enantiomer over the other, leading to a significant difference in the rate of reaction. This differential reaction rate is the basis of the kinetic resolution.[2] The success of this resolution is quantified by the enantiomeric excess (e.e.) of both the unreacted starting material and the newly formed product, as well as the overall conversion. For an ideal kinetic resolution, the reaction is typically halted at or near 50% conversion to maximize the enantiopurity of both components.[1]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic Ethyl 3-chloro-2-hydroxypropanoate reaction Reaction Vessel (Organic Solvent + Acyl Donor) racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction separation Separation (Filtration/Chromatography) reaction->separation product1 (R)-Ethyl 3-chloro-2-acetoxypropanoate (High e.e.) separation->product1 product2 (S)-Ethyl 3-chloro-2-hydroxypropanoate (High e.e.) separation->product2

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol: Lipase-Catalyzed Transesterification

This protocol details the kinetic resolution of racemic Ethyl 3-chloro-2-hydroxypropanoate via transesterification using an immobilized lipase.

Materials:

  • Racemic Ethyl 3-chloro-2-hydroxypropanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))

  • Acyl donor (e.g., Vinyl acetate)

  • Molecular sieves (4 Å, activated)

  • Reaction vessel with magnetic stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic Ethyl 3-chloro-2-hydroxypropanoate (1.0 eq.).

  • Add anhydrous organic solvent (e.g., Toluene) to achieve a substrate concentration of 0.1-0.5 M. The choice of solvent can significantly impact enzyme activity and selectivity.[3]

  • Add activated molecular sieves (4 Å) to maintain anhydrous conditions.

  • Add the acyl donor, vinyl acetate (1.5-2.0 eq.). Vinyl acetate is often chosen as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.

  • Equilibrate the reaction mixture to the desired temperature (typically 30-45 °C).

  • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture (typically 10-50% by weight of the substrate).

  • Stir the reaction mixture at a constant temperature and monitor the progress by periodically taking small aliquots and analyzing them by chiral HPLC.

  • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.[4]

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting mixture of the acylated product and the unreacted starting material can be separated by silica gel column chromatography.

ParameterRecommended ConditionRationale
Enzyme Immobilized CALB (Novozym 435)High enantioselectivity for a wide range of alcohols and esters; ease of removal and potential for reuse.
Solvent Toluene, MTBENon-polar aprotic solvents generally favor lipase activity and stability.[3]
Acyl Donor Vinyl AcetateIrreversible acylation due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.
Temperature 30-45 °COptimal range for CALB activity and stability.
Monitoring Chiral HPLCTo accurately determine conversion and enantiomeric excess of both substrate and product.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution technique is particularly effective for chiral acids and bases.[5] For the resolution of Ethyl 3-chloro-2-hydroxypropanoate, a preliminary hydrolysis to the corresponding carboxylic acid is required. The resulting racemic 3-chloro-2-hydroxypropanoic acid is then treated with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]

Causality in Diastereomeric Salt Formation and Separation

The success of this method hinges on the differential solubility of the two diastereomeric salts formed. The choice of the chiral resolving agent and the crystallization solvent is critical and often determined empirically.[7] Chiral amines such as cinchonidine and derivatives of 2-amino-1,2-diphenylethanol (ADPE) have proven effective for the resolution of 3-hydroxycarboxylic acids.[6] The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts, enabling the less soluble salt to crystallize out of the solution in high diastereomeric purity.

Workflow for Diastereomeric Salt Resolution

G cluster_1 Diastereomeric Salt Resolution Workflow racemic_ester Racemic Ethyl 3-chloro-2-hydroxypropanoate hydrolysis Hydrolysis (e.g., NaOH, H2O) racemic_ester->hydrolysis racemic_acid Racemic 3-chloro-2- hydroxypropanoic acid hydrolysis->racemic_acid salt_formation Diastereomeric Salt Formation (in solvent) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-amine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((R)-acid-(R)-amine) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt ((S)-acid-(R)-amine) in solution crystallization->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 chiral_acid1 (R)-3-chloro-2- hydroxypropanoic acid acidification1->chiral_acid1 chiral_acid2 (S)-3-chloro-2- hydroxypropanoic acid acidification2->chiral_acid2 esterification1 Esterification chiral_acid1->esterification1 esterification2 Esterification chiral_acid2->esterification2 final_product1 (R)-Ethyl 3-chloro-2- hydroxypropanoate esterification1->final_product1 final_product2 (S)-Ethyl 3-chloro-2- hydroxypropanoate esterification2->final_product2

Caption: Workflow for chemical resolution via diastereomeric salts.

Protocol for Diastereomeric Salt Resolution

Part A: Hydrolysis of the Racemic Ester

  • Dissolve racemic Ethyl 3-chloro-2-hydroxypropanoate in a suitable solvent (e.g., a mixture of ethanol and water).

  • Add an aqueous solution of a base (e.g., sodium hydroxide, 1.1 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • Extract the resulting racemic 3-chloro-2-hydroxypropanoic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic acid.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic 3-chloro-2-hydroxypropanoic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., cinchonidine) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

Part C: Liberation and Re-esterification of the Enantiopure Acid

  • Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., NaOH) to dissolve the salt and liberate the chiral amine.

  • Extract the chiral resolving agent with an organic solvent.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) and extract the enantiopure 3-chloro-2-hydroxypropanoic acid.

  • Dry the organic extracts and concentrate to yield the enantiomerically enriched acid.

  • The enantiopure acid can then be re-esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) to obtain the desired enantiopure Ethyl 3-chloro-2-hydroxypropanoate.

Chiral Chromatographic Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[8] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[9]

Principles of Chiral HPLC

The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[10] The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used due to their broad applicability for a wide range of chiral compounds.[10]

Protocol: Chiral HPLC Method Development

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phases: A screening approach using columns with different selectivities is recommended. Good starting points include polysaccharide-based columns such as Chiralpak® IA, IB, IC, etc.

Mobile Phase Screening:

  • Normal Phase: Mixtures of hexane/isopropanol or hexane/ethanol are commonly used. The ratio of the alcohol modifier is varied to optimize resolution and retention time. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[10]

  • Reversed Phase: Mixtures of water/acetonitrile or water/methanol are used. Buffers are often employed to control the pH and the ionization state of the analyte.

General Procedure for Method Development:

  • Dissolve a small amount of racemic Ethyl 3-chloro-2-hydroxypropanoate in the initial mobile phase.

  • Begin with a screening on a primary chiral column (e.g., Chiralpak IA) using a standard mobile phase (e.g., 90:10 hexane/isopropanol) at a flow rate of 1 mL/min.

  • If no separation is observed, systematically vary the mobile phase composition by changing the alcohol modifier percentage (e.g., to 80:20 and 95:5).

  • If separation is still not achieved, switch to a different column with a complementary chiral selector.

  • Once a partial separation is obtained, fine-tune the mobile phase composition, flow rate, and column temperature to optimize the resolution.

  • For preparative scale separations, the optimized analytical method can be scaled up by using a larger diameter column with the same stationary phase.

ParameterTypical Starting ConditionsOptimization Strategy
CSP Polysaccharide-based (e.g., Chiralpak IA)Screen multiple CSPs with different selectors.
Mobile Phase Hexane/Isopropanol (90:10)Vary alcohol percentage; screen different alcohols (ethanol); add acidic/basic modifiers if needed.
Flow Rate 1.0 mL/minAdjust for optimal balance of resolution and analysis time.
Temperature AmbientCan be varied (e.g., 15-40 °C) to improve peak shape and resolution.
Detection UV (e.g., 210 nm)Choose a wavelength where the analyte has sufficient absorbance.

Conclusion and Best Practices

The choice of resolution method for racemic Ethyl 3-chloro-2-hydroxypropanoate depends on various factors, including the desired scale of separation, available equipment, and economic considerations.

  • Enzymatic kinetic resolution offers an elegant and environmentally friendly approach, particularly for large-scale production, yielding both enantiomers in high purity.

  • Chemical resolution via diastereomeric salt formation is a robust and well-established technique, though it may require more process development to optimize crystallization conditions.

  • Chiral HPLC is an indispensable tool for analytical monitoring and is also a viable option for preparative separation, especially at smaller scales or when other methods fail.

For all methods, accurate determination of enantiomeric excess by a validated chiral analytical method (typically chiral HPLC or GC) is paramount to confirming the success of the resolution. It is also recommended to perform small-scale screening experiments to identify the optimal enzyme, resolving agent, or chromatographic conditions before committing to a larger scale.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (URL not provided in search results)
  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (URL not provided in search results)
  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. (URL: [Link])

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC - NIH. (URL: [Link])

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. (URL: [Link])

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. (URL: [Link])

  • Synthesis of Ethyl ( S)-4-chloro-3-hydroxybutanoate Using fabG-homologues - PubMed. (URL: [Link])

  • Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B - PubMed. (URL: [Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL not provided in search results)
  • Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed. (URL: [Link])

  • Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[11]. - ResearchGate. (URL: [Link])

  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configur - ResearchGate. (URL: [Link])

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - NIH. (URL: [Link])

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI. (URL: [Link])

  • Scheme 1 (a) Synthesis of racemic 1-aryl-3-chloropropyl alkanoates; (b)... - ResearchGate. (URL: [Link])

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation - ResearchGate. (URL: [Link])

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - SciELO. (URL: [Link])

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. (URL: [Link])

  • CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google P
  • Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology - Quick Company. (URL: [Link])

  • Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 | Request PDF - ResearchGate. (URL: [Link])

  • Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd. (URL: [Link])

  • Preparation of (R)-ethyl 4-chloro-3-hydroxybutanoate through enzymatic ammonolysis in organic media | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. (URL: [Link])

  • ETHYL 2-HYDROXYPROPANOATE - Ataman Kimya. (URL: [Link])

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Method

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Ethyl 3-chloro-2-hydroxypropanoate

Abstract Enantiomerically pure ethyl 3-chloro-2-hydroxypropanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereocenter and functional groups allow for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure ethyl 3-chloro-2-hydroxypropanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereocenter and functional groups allow for versatile chemical transformations, making it a key intermediate in complex molecule synthesis. The large-scale production of this compound with high enantiopurity presents a significant challenge. This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust and scalable methods for the synthesis of enantiopure ethyl 3-chloro-2-hydroxypropanoate: a biocatalytic asymmetric reduction using a whole-cell catalyst and a chemo-catalytic asymmetric reduction via the Corey-Itsuno methodology. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided to ensure successful implementation and scale-up.

Introduction: The Significance of Enantiopure Ethyl 3-chloro-2-hydroxypropanoate

Chiral α-hydroxy esters are fundamental precursors in the pharmaceutical industry due to their prevalence in biologically active molecules. Ethyl 3-chloro-2-hydroxypropanoate, in its enantiopure form, serves as a versatile synthon. The presence of a hydroxyl group, a chloro group, and an ester moiety allows for a wide range of subsequent chemical modifications. The absolute configuration of the stereocenter is critical, as different enantiomers can exhibit vastly different pharmacological activities. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes is of paramount importance.

The most direct and atom-economical approach to enantiopure ethyl 3-chloro-2-hydroxypropanoate is the asymmetric reduction of its prochiral precursor, ethyl 3-chloro-2-oxopropanoate. This guide will focus on two state-of-the-art methodologies that have proven effective for large-scale applications: biocatalytic reduction and chemo-catalytic reduction.

Overview of Synthetic Strategies: A Comparative Analysis

The choice of synthetic strategy for large-scale production depends on several factors, including cost, efficiency, enantioselectivity, scalability, and environmental impact. Here, we present two leading methodologies.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful tool in industrial organic synthesis due to its exceptional selectivity, mild reaction conditions, and green credentials.[1] For the synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective.[2] These enzymes can reduce a wide range of ketones to their corresponding alcohols with near-perfect enantioselectivity.[3]

Core Rationale: The use of a whole-cell biocatalyst, such as recombinant Escherichia coli overexpressing a specific KRED, offers several advantages for large-scale production. The cells can be cultured in large fermenters, and the enzyme is protected within the cellular environment. Crucially, whole-cell systems can be engineered to include a cofactor regeneration system, which is essential for the economic viability of redox reactions that depend on expensive nicotinamide cofactors (NADH or NADPH).[4]

Chemo-catalytic Asymmetric Reduction: The Corey-Itsuno (CBS) Reduction

For decades, the Corey-Itsuno (CBS) reduction has been a benchmark for the enantioselective reduction of prochiral ketones.[5][6] This method employs a chiral oxazaborolidine catalyst in stoichiometric amounts or, more commonly in modern applications, in catalytic amounts with a stoichiometric borane source like borane-tetrahydrofuran complex (BH₃·THF).[7][8]

Core Rationale: The CBS reduction is a highly reliable and well-understood reaction, offering excellent enantioselectivity for a broad range of substrates.[9] The catalysts are commercially available in both enantiomeric forms, allowing for the selective synthesis of either the (R)- or (S)-alcohol.[6] While it involves the use of borane reagents, which require careful handling, the methodology is robust and has been successfully implemented on an industrial scale.

In-Depth Application Notes and Protocols

Method 1: Biocatalytic Asymmetric Reduction using Recombinant E. coli

This protocol details the synthesis of (S)-ethyl 3-chloro-2-hydroxypropanoate using a recombinant E. coli whole-cell biocatalyst co-expressing a ketoreductase and a glucose dehydrogenase for NADPH regeneration.

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Fermentation Fermentation of Recombinant E. coli Harvesting Cell Harvesting & Washing Fermentation->Harvesting Reaction Asymmetric Reduction of Ethyl 3-chloro-2-oxopropanoate Harvesting->Reaction Cofactor NADPH Regeneration (Glucose Dehydrogenase) Reaction->Cofactor Extraction Product Extraction Reaction->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Analysis QC Analysis (Chiral HPLC) Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of enantiopure ethyl 3-chloro-2-hydroxypropanoate.

Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase and glucose dehydrogenase

  • Ethyl 3-chloro-2-oxopropanoate

  • Glucose

  • NADP⁺

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Bioreactor or temperature-controlled reaction vessel

  • Centrifuge

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cell Preparation: The recombinant E. coli cells are cultured in a suitable fermentation medium to induce the expression of the ketoreductase and glucose dehydrogenase. The cells are then harvested by centrifugation and washed with potassium phosphate buffer.

  • Reaction Setup: In a temperature-controlled reactor, a suspension of the wet cells (e.g., 100 g/L) in potassium phosphate buffer is prepared. Glucose (e.g., 1.2 equivalents relative to the substrate) and a catalytic amount of NADP⁺ (e.g., 0.1 mol%) are added. The mixture is stirred at a controlled temperature (e.g., 30 °C).

  • Substrate Addition: Ethyl 3-chloro-2-oxopropanoate is added to the reaction mixture. For large-scale reactions, a fed-batch approach is recommended to avoid substrate inhibition.

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them by HPLC or GC to determine the conversion of the starting material and the formation of the product. The pH of the reaction mixture should be maintained at 7.0.

  • Work-up: Once the reaction is complete, the mixture is centrifuged to remove the cells. The supernatant is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.

  • Analysis: The enantiomeric excess (e.e.) of the final product is determined by chiral HPLC or GC.

ParameterValueReference
Substrate Concentration100-500 mM[4]
Cell Loading50-150 g/L (wet weight)[10]
Co-substrateGlucose (1.2 eq)[11]
CofactorNADP⁺ (0.1 mol%)[12]
Temperature25-35 °C[4]
pH6.5-7.5[1]
Reaction Time12-24 hours[10]
Conversion>99%[4]
Enantiomeric Excess>99% e.e.[4]
Method 2: Chemo-catalytic Asymmetric Reduction (Corey-Itsuno Reduction)

This protocol outlines the synthesis of (R)-ethyl 3-chloro-2-hydroxypropanoate using the (R)-CBS catalyst. For the (S)-enantiomer, the (S)-CBS catalyst would be used.

G cluster_0 Reaction Setup cluster_1 Asymmetric Reduction cluster_2 Downstream Processing Reactor Inert Atmosphere Reactor Reagents Charge (R)-CBS Catalyst and THF Reactor->Reagents Cooling Cool to Low Temperature Reagents->Cooling Borane Add Borane-THF Complex Cooling->Borane Substrate Slow Addition of Ethyl 3-chloro-2-oxopropanoate Borane->Substrate Reaction Stir at Low Temperature Substrate->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography or Distillation) Workup->Purification Analysis QC Analysis (Chiral HPLC) Purification->Analysis

Caption: Workflow for the Corey-Itsuno reduction of ethyl 3-chloro-2-oxopropanoate.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Ethyl 3-chloro-2-oxopropanoate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Dry, inert atmosphere reaction vessel (e.g., Schlenk flask or glass-lined reactor)

  • Syrnge pumps for additions

  • Low-temperature cooling bath

  • Magnetic stirrer or overhead stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry reaction vessel is placed under an inert atmosphere (e.g., nitrogen or argon). The (R)-CBS catalyst (e.g., 5-10 mol%) is charged to the reactor, followed by anhydrous THF. The solution is cooled to -20 °C to 0 °C.

  • Borane Addition: Borane-THF complex (e.g., 1.0-1.2 equivalents) is added slowly to the catalyst solution.

  • Substrate Addition: A solution of ethyl 3-chloro-2-oxopropanoate in anhydrous THF is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the low temperature.

  • Reaction Monitoring: The reaction is stirred at the low temperature until complete conversion of the starting material is observed by TLC or HPLC analysis.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol.

  • Work-up: The mixture is warmed to room temperature, and 1 M HCl is added. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.

ParameterValueReference
Catalyst Loading5-10 mol%[6]
Reducing AgentBorane-THF complex (1.0-1.2 eq)[8]
SolventAnhydrous THF[6]
Temperature-20 °C to 0 °C[13]
Reaction Time1-4 hours[7]
Yield85-95%[6]
Enantiomeric Excess90-99% e.e.[6]

Conclusion and Future Outlook

Both the biocatalytic and chemo-catalytic methods presented provide viable and scalable routes to enantiopure ethyl 3-chloro-2-hydroxypropanoate. The choice between the two will depend on the specific infrastructure, cost considerations, and desired environmental footprint of the manufacturing process. The biocatalytic approach offers a greener and often more selective route, while the Corey-Itsuno reduction is a well-established and robust chemical method. Future developments in enzyme engineering and catalyst design are expected to further improve the efficiency and applicability of these important asymmetric transformations.

References

  • We report the utility of cis-1-arylsulfonamido-2-indanols 5 as effective chiral auxiliaries for the asymmetric reduction of α-keto esters with excellent diastereoselectivity. (n.d.).
  • Corey–Itsuno reduction - Wikipedia. (n.d.).
  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (n.d.).
  • Corey–Itsuno reduction - Grokipedia. (n.d.).
  • Itsuno-Corey Reduction - SynArchive. (n.d.).
  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. (2021, October 4).
  • Stereoselective Bioreduction of α-diazo-β-keto Esters - PubMed. (2020, February 19).
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.).
  • Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed. (n.d.).
  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed. (n.d.).
  • Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed. (n.d.).
  • Application Notes and Protocols for the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate - Benchchem. (n.d.).
  • asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed. (n.d.).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Ethyl 3-chloro-2-hydroxypropanoate in Agrochemical Synthesis

Introduction: A Versatile Chiral Synthon for Modern Agriculture In the landscape of modern agrochemical development, the pursuit of molecules with high efficacy, target specificity, and improved environmental profiles is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Synthon for Modern Agriculture

In the landscape of modern agrochemical development, the pursuit of molecules with high efficacy, target specificity, and improved environmental profiles is paramount. Ethyl 3-chloro-2-hydroxypropanoate emerges as a key chiral building block in this endeavor.[1][][3] Its structure, featuring a reactive chlorine atom, a hydroxyl group, and an ester moiety on a three-carbon backbone, offers a versatile platform for constructing complex and stereochemically defined active ingredients. The significance of chirality in agrochemicals cannot be overstated; stereoisomers of the same compound can exhibit vastly different biological activities, with one enantiomer often being significantly more potent or less toxic than its counterpart.[1][4] The use of enantiomerically pure starting materials like Ethyl 3-chloro-2-hydroxypropanoate streamlines synthetic pathways, enhancing efficiency by obviating the need for challenging chiral separations later in the process.[1][5] This guide provides an in-depth exploration of the application of this valuable intermediate in the synthesis of next-generation fungicides and herbicides, complete with detailed protocols and the scientific rationale behind the methodological choices.

Core Principle: The Imperative of Chirality in Agrochemical Design

The biological systems of target pests, weeds, and pathogens are inherently chiral. Enzymes, receptors, and other cellular targets are composed of chiral molecules (L-amino acids and D-sugars) that create specific three-dimensional binding sites. Consequently, these targets often interact differently with the various stereoisomers of an agrochemical. Utilizing a single, active enantiomer can lead to several advantages:

  • Increased Efficacy: The biological activity is concentrated in the desired isomer, potentially allowing for lower application rates.[4]

  • Reduced Off-Target Effects: Eliminating the inactive or less active isomer minimizes potential interactions with non-target organisms and the environment.[1]

  • Improved Metabolic Profile: Stereoisomers can be metabolized differently, affecting their persistence and potential for bioaccumulation.[4]

Ethyl 3-chloro-2-hydroxypropanoate serves as an exemplary starting point from the "chiral pool," providing a pre-defined stereocenter that guides the formation of subsequent chiral centers during synthesis.[1][3][5]

Figure 1: Impact of Chirality on Biological Activity. This diagram illustrates how two enantiomers of a chiral agrochemical can interact differently with a chiral biological target, leading to a desired effect from one isomer and little to no effect from the other.

Application in Fungicide Synthesis: Crafting Heterocyclic Scaffolds

Many potent fungicides are built upon heterocyclic cores, which are crucial for binding to their target enzymes. Ethyl 3-chloro-2-hydroxypropanoate is an excellent precursor for forming such structures, particularly those containing oxygen and nitrogen.[6] Its ability to be converted into a chiral epoxide, ethyl glycidate, is a cornerstone of its utility. This highly reactive intermediate can then be opened by a variety of nucleophiles to build diverse molecular frameworks.

A common application involves the synthesis of isoxazole-based fungicides. Isoxazoles are known to exhibit a broad spectrum of fungicidal activity.[7] The synthesis can proceed through a 1,3-dipolar cycloaddition reaction, where a nitrile oxide is added to an unsaturated ester derived from our chiral building block.

Figure 2: Generalized workflow for synthesizing an isoxazole fungicide core starting from Ethyl 3-chloro-2-hydroxypropanoate.

Protocol 1: Synthesis of a Chiral Epoxide Intermediate (Ethyl Glycidate)

Principle: This protocol details the intramolecular cyclization of Ethyl 3-chloro-2-hydroxypropanoate to form the corresponding chiral ethyl glycidate. The reaction is an S_N2-type displacement where the hydroxyl group, deprotonated by a mild base, acts as a nucleophile to displace the adjacent chlorine atom. The choice of a non-nucleophilic, mild base is critical to prevent hydrolysis of the ester.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Ethyl 3-chloro-2-hydroxypropanoate (1 equivalent).

  • Solvent Addition: Add a suitable aprotic solvent such as Tetrahydrofuran (THF) or acetonitrile to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) portion-wise (1.1 to 1.5 equivalents).

    • Causality: Using a mild base like K₂CO₃ minimizes the risk of ester hydrolysis, which can occur with stronger bases like NaOH or KOH. The reaction is cooled to control the exothermic nature of the deprotonation and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts or water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl glycidate. Further purification can be achieved via vacuum distillation or column chromatography.

ParameterSpecificationPurpose
Starting Material Ethyl (R/S)-3-chloro-2-hydroxypropanoateChiral building block
Base Potassium Carbonate (K₂CO₃)Mild, non-nucleophilic base for deprotonation
Solvent Tetrahydrofuran (THF)Aprotic solvent to facilitate the S_N2 reaction
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Typical Yield 85-95%High efficiency due to intramolecular nature
Purity Analysis GC-MS, ¹H NMRStructure and purity verification

Application in Herbicide Synthesis: Building Aryloxyphenoxypropionates

Ethyl 3-chloro-2-hydroxypropanoate is also a valuable precursor for certain classes of herbicides, such as the aryloxyphenoxypropionates ("fops"). These herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The synthesis often involves coupling the chiral propanoate backbone to a substituted aromatic ring system.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of Ethyl 3-chloro-2-hydroxypropanoate from reaction mixtures

Welcome to the technical support center for the purification of Ethyl 3-chloro-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-chloro-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this critical intermediate from complex reaction mixtures. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and purity of your final product.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 3-chloro-2-hydroxypropanoate reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing chlorohydrins involves the reaction of an epoxide, such as epichlorohydrin, with a nucleophile in the presence of an acid or base catalyst.[1][2][3][4] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual epichlorohydrin and ethanol.

  • Di-substituted Byproducts: Formation of isomeric dichloropropanols can occur, leading to undesired chlorinated esters.[3]

  • Polymerization Products: Epichlorohydrin is prone to polymerization, especially in the presence of acid or base catalysts at elevated temperatures.[1]

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, particularly if water is present and the reaction is run under acidic or basic conditions, leading to the formation of 3-chloro-2-hydroxypropanoic acid and ethanol.

  • Solvent-Related Impurities: Residual reaction solvents.

Here is a summary of common impurities and their potential sources:

ImpurityPotential Source
EpichlorohydrinUnreacted starting material
EthanolUnreacted starting material/hydrolysis byproduct
Isomeric Dichloropropanol EstersSide reactions during synthesis[3]
Polymeric materialsPolymerization of epichlorohydrin[1]
3-chloro-2-hydroxypropanoic acidHydrolysis of the ester
Q2: My final product appears to be degrading over time, even after purification. What could be the cause and how can I prevent it?

A2: Ethyl 3-chloro-2-hydroxypropanoate is susceptible to both hydrolytic and thermal degradation.

  • Hydrolytic Instability: The ester linkage can be cleaved by water, a reaction catalyzed by both acids and bases. To mitigate this, ensure all your solvents and reagents are anhydrous, and store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storage at low temperatures (2-8°C) is also recommended.[5]

  • Thermal Decomposition: Chlorinated esters can undergo thermal decomposition, potentially eliminating HCl to form unsaturated esters or other degradation products.[6][7] Avoid excessive temperatures during purification, particularly during distillation.

The following diagram illustrates the primary degradation pathways:

A Ethyl 3-chloro-2-hydroxypropanoate B Hydrolysis (H2O, H+ or OH-) A->B D Thermal Stress (High Temperature) A->D C 3-chloro-2-hydroxypropanoic acid + Ethanol B->C E Elimination/Decomposition Products (e.g., Ethyl 3-chloro-2-propenoate) D->E

Caption: Degradation pathways for Ethyl 3-chloro-2-hydroxypropanoate.

II. Troubleshooting Guides

Problem 1: Low yield after purification by distillation.
Potential Cause Troubleshooting Action Scientific Rationale
Product Decomposition Utilize vacuum distillation to lower the boiling point.[8][9] A nomograph can be a useful tool to estimate the boiling point at reduced pressure.[9] Maintain a consistent and appropriate vacuum level throughout the distillation.Lowering the boiling point minimizes thermal stress on the molecule, reducing the likelihood of decomposition reactions such as dehydrochlorination or polymerization.[8]
Incomplete Separation Ensure your distillation setup has a sufficient number of theoretical plates for the separation required. A Vigreux column can improve separation efficiency.[10]A higher number of theoretical plates allows for a more efficient separation of components with close boiling points, preventing product loss in the forerun or residue.
Azeotrope Formation Be aware of potential azeotrope formation with residual solvents or water, which can affect the boiling point and separation.[1] Consider using a different solvent for extraction prior to distillation.Azeotropes can co-distill with the product, leading to impure fractions and reduced yield of the pure compound.
Problem 2: Product is still impure after flash column chromatography.
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Solvent System Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation.[11]The choice of eluent is critical for achieving separation. An optimized solvent system will provide a good balance between compound mobility and interaction with the stationary phase.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude mixture.Overloading the column leads to broad, overlapping bands and poor separation of components.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by wet equilibration is a common and effective method.[11]A well-packed column ensures a uniform flow of the mobile phase, preventing band broadening and tailing, which leads to better resolution.

The following workflow outlines a systematic approach to troubleshooting flash chromatography:

start Impure Product After Flash Chromatography check_tlc Review TLC Analysis Is Rf between 0.2-0.4? start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent No check_loading Assess Column Loading Is silica:crude ratio > 50:1? check_tlc->check_loading Yes optimize_solvent->check_tlc reduce_load Reduce Amount of Crude Material check_loading->reduce_load No check_packing Inspect Column Packing Are there cracks or channels? check_loading->check_packing Yes run_chromatography Perform Flash Chromatography reduce_load->run_chromatography repack_column Repack Column Carefully check_packing->repack_column Yes check_packing->run_chromatography No repack_column->run_chromatography end_success Pure Product run_chromatography->end_success

Caption: Troubleshooting workflow for flash column chromatography.

III. Experimental Protocols

Protocol 1: General Procedure for Purification by Vacuum Distillation

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Charge the round-bottom flask with the crude Ethyl 3-chloro-2-hydroxypropanoate. Do not fill the flask to more than two-thirds of its volume.

  • Vacuum Application: Gradually apply vacuum to the system. It is crucial to do this slowly to avoid bumping of the crude material.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for Ethyl 3-chloro-2-hydroxypropanoate under the applied vacuum. Discard any forerun that may contain lower-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general workflow for purification using flash chromatography.[11][12][13]

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the target compound from its impurities. The desired compound should have an Rf value of approximately 0.3.[11]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Carefully add the silica gel as a slurry in the initial eluent or dry, followed by careful wetting with the eluent.

    • Ensure the silica gel bed is level and free of air bubbles or cracks.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle positive pressure (e.g., from a nitrogen line or an air pump).

    • Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • U.S. Patent US8969630B2, "Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby," Google Patents,

  • WO2011068361A2, "Method for preparing chlorohydrins composition and method for preparing epichlorohydrin using chlorohydrins composition prepared," Google Patents,

  • "EPICHLOROHYDRIN (Glycidyl chloride)," Ataman Kimya, [Link]

  • "Chromatography: How to Run a Flash Column," University of Rochester Department of Chemistry, [Link]

  • U.S. Patent Application US20130102798A1, "Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby," Google Patents,

  • "The production of epichlorohydrin from glycerol," Student Theses - Faculty of Science and Engineering, University of Groningen, [Link]

  • "Dehydroclorination of chlorohydrins to epichlorohydrin," Eurochem Engineering, [Link]

  • "Purification of Organic Compounds by Flash Column Chromatography," Organic Syntheses, [Link]

  • "Epichlorohydrin Production from Allyl Chloride," Intratec, [Link]

  • "Successful Flash Chromatography," King Group, [Link]

  • M. M. Cojocea, et al., "Catalytic enantioselective Reformatsky reaction with ketones," Chemical Communications, 2008, [Link]

  • "Fisher Esterification, Reflux, Isolation and Purification of Esters," Science Ready, [Link]

  • "Vacuum Distillation," Busch Global, [Link]

  • "Vacuum Distillation," WSU Chemistry 410, YouTube, [Link]

  • M. Yasuda, et al., "DIRECT CHLORINATION OF ALCOHOLS: SYNTHESIS OF ETHYL 3-CHLORO-3-PHENYLPROPANOATE," Organic Syntheses, 2006, 83, 38, [Link]

  • "Ethyl 3-chloro-2,2-dimethylpropanoate," PubChem, [Link]

  • "ethyl (2R)-2-hydroxypropanoate," PubChem, [Link]

  • "Ethyl 3-chloro-2-hydroxyprop-2-enoate," PubChem, [Link]

  • "ethyl 3,3-diethoxypropanoate," Organic Syntheses, [Link]

  • R. L. Johnson and V. R. Stimson, "The thermal decomposition of ethyl chloroformate," Australian Journal of Chemistry, 1975, 28(2), 447-450, [Link]

  • "Ethyl 3-chloro-2-methylpropanoate," PubChem, [Link]

  • "Ethyl Lactate," PubChem, [Link]

  • Chinese Patent CN105063113A, "Preparation method of ethyl 4-chloro-3-hydroxybutanoate," Google Patents,

  • Y. Zhang, et al., "Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System," Organic Process Research & Development, 2020, 24(5), 841-848, [Link]

  • "The thermal decomposition of ethyl chloroformate," Semantic Scholar, [Link]

Sources

Optimization

Technical Support Center: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

Welcome to the technical support center for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The synthesis of optically pure ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate (CHBE) is a cornerstone for producing blockbuster drugs, including statins.[1][2] However, achieving high yield and enantiomeric purity can be challenging due to the formation of various byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established catalytic systems and biocatalytic methods. We will explore the causality behind common experimental issues and offer field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the asymmetric reduction of COBE. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

FAQ 1: My enantiomeric excess (ee) is lower than expected. What are the common causes and how can I improve it?

Answer: Achieving high enantioselectivity is the primary goal of this reaction. A lower-than-expected enantiomeric excess (ee) points to issues with the chiral catalyst, the reaction conditions, or the starting material.

Root Cause Analysis:

  • Suboptimal Catalyst or Ligand: The choice of catalyst is paramount. For chemical catalysis, ligands like BINAP are foundational, but newer generations like C3*-TunePhos may offer superior performance for specific substrates.[3] In biocatalysis, not all ketoreductases (KREDs) or yeast strains exhibit the same stereoselectivity.[4][5][6]

  • Incorrect Reaction Temperature: Temperature can significantly impact the flexibility of the catalyst-substrate complex. Higher temperatures can sometimes reduce the energy difference between the transition states leading to the (R) and (S) enantiomers, thus lowering the ee.[7]

  • Impure Starting Material: Racemic impurities or achiral compounds in the starting ethyl 4-chloro-3-oxobutanoate can interfere with the catalyst or lead to achiral byproducts that complicate purification and analysis.

  • Insufficient Catalyst Loading or Deactivation: Inadequate catalyst concentration can lead to a slow reaction, potentially allowing side reactions to occur. The catalyst may also be deactivated by impurities or product inhibition.[7]

  • Hydrogen Pressure (for Hydrogenation): In catalytic hydrogenations (e.g., with Ru-BINAP systems), pressure can influence the reaction rate and, in some cases, selectivity. While some systems are robust to pressure changes, optimization is often necessary.[3][8]

Troubleshooting Protocol:

  • Catalyst Screening:

    • Chemical Catalysis: If using a Ru-BINAP type catalyst, consider screening other chiral phosphine ligands.[3] Ensure the catalyst is handled under inert conditions to prevent deactivation.

    • Biocatalysis: Screen different commercially available ketoreductases or microbial strains (e.g., Saccharomyces cerevisiae, Candida sp., recombinant E. coli).[1][9][10]

  • Temperature Optimization:

    • Perform a temperature screen, for example, at 15°C, 25°C, and 35°C.

    • For biocatalysis, operate at the optimal temperature for the specific enzyme to ensure both high activity and stability.[7] A thermostabilized mutant enzyme may allow for higher reaction temperatures and faster conversions.[1]

  • Verify Starting Material Purity:

    • Analyze your ethyl 4-chloro-3-oxobutanoate by GC or NMR to confirm its purity before use.

    • If necessary, purify the starting material by vacuum distillation.

  • Optimize Reaction Parameters:

    • Systematically vary the substrate-to-catalyst (S/C) ratio. High S/C ratios are desirable for process efficiency but may require longer reaction times or lead to incomplete conversion if the catalyst is not sufficiently active.[3]

    • For biocatalysis, ensure the cofactor regeneration system (e.g., using glucose dehydrogenase or isopropanol) is efficient.[9][11]

Logical Workflow for Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Detected check_catalyst Is the catalyst/ligand optimal? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes screen_catalysts Screen alternative catalysts or ligands (e.g., different KREDs, phosphines). check_catalyst->screen_catalysts No check_purity Is the starting material pure? check_temp->check_purity Yes optimize_temp Perform temperature screen (e.g., 15°C, 25°C, 35°C). check_temp->optimize_temp No check_params Are other parameters (loading, pressure, pH) correct? check_purity->check_params Yes purify_sm Analyze and purify starting material (e.g., via distillation). check_purity->purify_sm No optimize_params Adjust catalyst loading, H2 pressure, or buffer pH. check_params->optimize_params No end_ok Problem Resolved: High ee Achieved check_params->end_ok Yes screen_catalysts->check_temp optimize_temp->check_purity purify_sm->check_params optimize_params->end_ok G cluster_main Main Reaction cluster_side Side Reactions COBE Ethyl 4-chloro-3-oxobutanoate (COBE) CHBE Desired Product: Ethyl 4-chloro-3-hydroxybutanoate (CHBE) COBE->CHBE Asymmetric Reduction Dechlor Byproduct: Ethyl 3-hydroxybutanoate COBE->Dechlor Reductive Dechlorination Elim Byproduct: Ethyl 4-chloro-2-butenoate CHBE->Elim Dehydration (Acid/Base) Hydrolysis Byproduct: 4-chloro-3-hydroxybutanoic acid CHBE->Hydrolysis Ester Hydrolysis (pH extremes)

Caption: Pathways to common byproducts in the reduction of COBE.

FAQ 3: The reaction is sluggish or stalls before completion. What could be the issue?

Answer: A stalled reaction, despite the presence of starting material, typically points to catalyst deactivation, product inhibition, or substrate instability.

Root Cause Analysis:

  • Product/Substrate Inhibition: This is a well-documented issue, particularly in biocatalytic systems. High concentrations of the substrate (COBE) or the product (CHBE) can bind to the enzyme's active site in a non-productive manner, inhibiting its activity. [7][12]The product can also be toxic to whole-cell catalysts. [13]2. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds, heavy metals) can irreversibly poison transition metal catalysts like Ru-BINAP.

  • pH Drift: In biocatalytic reactions, cofactor regeneration can cause a shift in pH. For example, using glucose dehydrogenase produces gluconic acid, which will lower the pH and denature the enzymes if not buffered. [14]4. Cofactor Depletion (Biocatalysis): The regeneration system for NAD(P)H may not be keeping pace with the reduction reaction, leading to a depletion of the necessary hydride donor. [11] Troubleshooting Protocol:

  • Address Inhibition:

    • Fed-Batch Strategy: Instead of adding all the substrate at once, add it portion-wise over time to maintain a low, steady concentration.

    • In Situ Product Removal: Implement a two-phase aqueous/organic system. The hydrophobic product (CHBE) will be extracted into the organic layer (e.g., ethyl acetate, butyl acetate), keeping its concentration in the aqueous biocatalyst phase low. [12][13]2. Ensure Reagent Purity:

    • Use high-purity, degassed solvents for transition metal-catalyzed reactions.

    • Purify the substrate if catalyst poisoning is suspected. Wiped-film distillation has been shown to be effective for achieving very low catalyst loadings. [11]3. Maintain Optimal pH:

    • Use a well-buffered reaction medium (e.g., 100-200 mM phosphate buffer).

    • Monitor the pH during the reaction and adjust as necessary.

  • Optimize Cofactor Regeneration:

    • Ensure the co-substrate for regeneration (e.g., glucose, isopropanol) is not limiting.

    • Confirm the activity of the regeneration enzyme (e.g., glucose dehydrogenase).

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction with Cofactor Regeneration

This protocol describes a typical batch reaction using a recombinant E. coli expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for NADPH regeneration.

  • Biocatalyst Preparation: Prepare a suspension of whole cells (e.g., 50 g/L wet cell weight) in a 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Setup: In a temperature-controlled reactor vessel (e.g., 30°C), add the cell suspension.

  • Cofactor & Co-substrate Addition: Add NADP+ (e.g., 0.1 mM) and a molar excess of glucose (e.g., 1.2 equivalents relative to the substrate).

  • Substrate Addition: Begin stirring and add ethyl 4-chloro-3-oxobutanoate (e.g., 100 mM). For higher concentrations, a fed-batch approach is recommended.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC for substrate consumption and product formation.

  • Workup:

    • Once the reaction is complete, separate the cells by centrifugation.

    • Extract the aqueous supernatant with an organic solvent like ethyl acetate or dichloromethane (2 x volume). [15] * Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 4-chloro-3-hydroxybutanoate by vacuum distillation. [15]

References

  • Gröger, H., & Hummel, W. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum. Applied Microbiology and Biotechnology. Available at: [Link]

  • Butt, S., et al. (1995). Enantioselective Reductions of β-keto-Esters by Bakers' Yeast. Journal of the Chinese Chemical Society. Available at: [Link]

  • Zhang, J. (2018). Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate. Eureka | Patsnap. Available at: [Link]

  • Dou, X., et al. (2024). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. Available at: [Link]

  • St-Pierre, D. (2007). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. Available at: [Link]

  • Chen, Y., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Molecular Catalysis. Available at: [Link]

  • University of Wisconsin. Enantioselective Reduction of Ketones. Chem 641 Course Notes. Available at: [Link]

  • Michigan State University. Synthesis of Chiral Tertiary Alcohol: Significant Developments. CEM 958 Course Notes. Available at: [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University, Chem 115. Available at: [Link]

  • Wei, D., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters. Available at: [Link]

  • Kumar, A., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. Available at: [Link]

  • Zheng, G., et al. (2016). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Journal of Biotechnology. Available at: [Link]

  • Lou, W., et al. (2018). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Chen, C., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules. Available at: [Link]

  • Li, Y. (2019). Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor. Google Patents.
  • Zhang, W. (2015). Preparation method of ethyl 4-chloro-3-hydroxybutanoate. Google Patents.
  • Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Lin, H., et al. (2007). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by immobilized cells in organic solvent. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Maintaining the Enantiomeric Integrity of Ethyl 3-chloro-2-hydroxypropanoate

Welcome to the technical support center for Ethyl 3-chloro-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-chloro-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the racemization of this critical chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the stereochemical purity of your material and the integrity of your results.

Introduction

Ethyl 3-chloro-2-hydroxypropanoate is a valuable chiral intermediate in the synthesis of many pharmaceutical compounds. Its stereocenter at the C2 position is crucial for the desired biological activity of the final product. However, the presence of an acidic proton on this chiral carbon makes the molecule susceptible to racemization, particularly under non-optimal conditions. This guide will delve into the mechanisms of racemization, the factors that promote it, and provide actionable protocols to maintain the enantiomeric excess (ee) of your material.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Ethyl 3-chloro-2-hydroxypropanoate?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For Ethyl 3-chloro-2-hydroxypropanoate, the chiral center at the C2 position is prone to racemization. This is a significant concern because different enantiomers of a drug can have vastly different pharmacological and toxicological effects. Maintaining the enantiomeric purity is therefore critical for the efficacy and safety of the final pharmaceutical product.

Q2: What is the underlying chemical mechanism of racemization for this molecule?

A2: The racemization of Ethyl 3-chloro-2-hydroxypropanoate proceeds through the formation of a planar, achiral enol or enolate intermediate.[1] The hydrogen atom on the C2 carbon is acidic due to its proximity to the electron-withdrawing carbonyl group of the ester. In the presence of an acid or a base, this proton can be removed, leading to the formation of the planar enolate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.[1]

Q3: What are the primary factors that can induce racemization of Ethyl 3-chloro-2-hydroxypropanoate?

A3: The main factors that can cause racemization are:

  • pH: Both acidic and basic conditions can catalyze the enolization process and therefore accelerate racemization.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the proton exchange that leads to racemization.[2][3]

  • Solvent: The polarity of the solvent can influence the stability of the transition states involved in racemization.

  • Exposure Time: The longer the compound is exposed to adverse conditions, the greater the extent of racemization will be.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

This section addresses common scenarios where a loss of enantiomeric excess might be observed and provides step-by-step guidance to identify and resolve the issue.

Scenario 1: Loss of ee detected after storage.

Q: I have stored my enantiomerically pure Ethyl 3-chloro-2-hydroxypropanoate and a recent analysis shows a significant decrease in its ee. What could have gone wrong?

A: Improper storage is a likely cause. This compound should be stored under controlled conditions to minimize degradation and racemization.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Was the compound stored at the recommended temperature of 2-8°C? Elevated temperatures, even room temperature for extended periods, can promote racemization.

    • Atmosphere: Was the container sealed under an inert atmosphere (e.g., argon or nitrogen)? Oxygen can potentially lead to oxidative degradation, and moisture can facilitate hydrolysis.

    • Light Exposure: Was the container protected from light? While less common for racemization, light can initiate other degradation pathways.

  • Inspect the Container and Seal:

    • Ensure the container was properly sealed to prevent exposure to atmospheric moisture and oxygen.

Corrective Actions & Prevention:

  • Protocol for Storage: Always store Ethyl 3-chloro-2-hydroxypropanoate in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures (2-8°C).

  • Aliquotting: For frequently used material, consider aliquoting it into smaller, single-use vials to minimize repeated warming and exposure of the bulk material.

Scenario 2: Racemization observed during a chemical reaction.

Q: My reaction involves Ethyl 3-chloro-2-hydroxypropanoate as a starting material, and I am observing a loss of stereochemical purity in my product. How can I prevent this?

A: The reaction conditions are likely promoting racemization. Both temperature and pH play a critical role.

Troubleshooting Steps:

  • Analyze Reaction pH:

    • Are you using strongly acidic or basic reagents? Both can catalyze racemization. For example, using strong bases like sodium hydroxide for saponification can lead to significant racemization.

  • Evaluate Reaction Temperature:

    • Is the reaction performed at an elevated temperature? For reactions involving similar alpha-chloro esters, maintaining a temperature range of 20-40°C is recommended to avoid racemization.[2] Higher temperatures, such as reflux, are known to promote racemization in related compounds.[3]

  • Consider the Solvent:

    • While specific data for this compound is limited, the solvent can play a role in stabilizing the enolate intermediate. Highly polar, protic solvents might facilitate proton exchange.

Corrective Actions & Prevention:

  • pH Control: If possible, perform the reaction under neutral or near-neutral conditions. If a base is required, consider using a weaker, non-nucleophilic base.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a sufficient reaction rate. For sensitive substrates, maintaining temperatures below 40°C is advisable.[2]

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially racemizing conditions. Monitor the reaction progress closely and work it up as soon as it is complete.

Data Summary

ParameterConditionExpected Impact on Racemization RateRationale
pH Strongly Acidic (e.g., reflux in HCl)HighAcid catalyzes the formation of the planar enol intermediate.[3]
NeutralLowMinimal catalysis of enolization.
Strongly Basic (e.g., NaOH)HighBase abstracts the acidic alpha-proton to form the planar enolate intermediate.
Temperature 2-8°C (Storage)Very LowLow kinetic energy minimizes the rate of proton exchange.
20-40°CLow to ModerateA generally safe range for reactions involving similar compounds to avoid significant racemization.[2]
> 60°CHighIncreased temperature provides the activation energy needed for racemization.[2]

Experimental Protocols

Protocol 1: Monitoring Enantiomeric Excess using Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of Ethyl 3-chloro-2-hydroxypropanoate. Specific column and mobile phase conditions may need to be optimized.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Sample of Ethyl 3-chloro-2-hydroxypropanoate

Procedure:

  • Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v).

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Dissolve a small amount of the sample in the mobile phase.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Problem: Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization of Ethyl 3-chloro-2-hydroxypropanoate.

racemization_mechanism cluster_enantiomer (S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_product Racemic Mixture S_enantiomer Ethyl (S)-3-chloro-2-hydroxypropanoate enolate Planar Enolate S_enantiomer->enolate - H⁺ (Base) R_enantiomer Ethyl (R)-3-chloro-2-hydroxypropanoate enolate->R_enantiomer + H⁺ (50%) S_product Ethyl (S)-3-chloro-2-hydroxypropanoate enolate->S_product + H⁺ (50%) troubleshooting_workflow start Loss of Enantiomeric Excess Observed check_storage Review Storage Conditions (Temp, Atmosphere, Seal) start->check_storage storage_issue Improper Storage check_storage->storage_issue Yes check_reaction Analyze Reaction Conditions (pH, Temp, Time) check_storage->check_reaction No solution_storage Optimize Storage Protocol: - Refrigerate (2-8°C) - Inert Atmosphere - Tightly Seal storage_issue->solution_storage reaction_issue Harsh Reaction Conditions check_reaction->reaction_issue Yes solution_reaction Optimize Reaction Protocol: - Neutral pH if possible - Low Temperature (<40°C) - Minimize Reaction Time reaction_issue->solution_reaction

Caption: Decision tree for troubleshooting racemization issues.

References

  • Preparation of 2-chloropropionic acid esters. EP0163435A2.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (This is a general reference for degradation pathways and is not directly cited in the text).
  • The chemistry of 9 alpha-hydroxy steroids. 2.
  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts.
  • Racemization of optically active compounds having a chlorine substituted chiral carbon atom. EP0214572A2.

Sources

Optimization

Optimizing reaction conditions for the synthesis of Ethyl 3-chloro-2-hydroxypropanoate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloro-2-hydroxypropanoate. This document provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloro-2-hydroxypropanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions and address common experimental challenges. The guidance provided herein is based on established principles of organic synthesis, with a focus on the presumed primary synthetic route: the acid-catalyzed ring-opening of ethyl 2,3-epoxypropanoate (ethyl glycidate).

Presumed Synthetic Route: An Overview

The synthesis of Ethyl 3-chloro-2-hydroxypropanoate is most commonly approached via the ring-opening of ethyl 2,3-epoxypropanoate with a chloride source, typically hydrochloric acid. This reaction proceeds through a protonated epoxide intermediate, which is then attacked by a chloride ion. The regioselectivity of this reaction is a critical factor, with the potential for the formation of two isomeric products: the desired Ethyl 3-chloro-2-hydroxypropanoate and the isomeric Ethyl 2-chloro-3-hydroxypropanoate.

Reaction_Mechanism cluster_0 Epoxide Protonation cluster_1 Nucleophilic Attack Ethyl_glycidate Ethyl 2,3-epoxypropanoate Protonated_epoxide Protonated Epoxide Intermediate Ethyl_glycidate->Protonated_epoxide HCl H+ H+ Product_A Ethyl 3-chloro-2-hydroxypropanoate (Major Product) Protonated_epoxide->Product_A Attack at C3 Product_B Ethyl 2-chloro-3-hydroxypropanoate (Minor Product) Protonated_epoxide->Product_B Attack at C2 Cl- Cl-

Caption: Acid-catalyzed ring-opening of ethyl 2,3-epoxypropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Ethyl 3-chloro-2-hydroxypropanoate?

A1: The most direct precursor is typically ethyl 2,3-epoxypropanoate, also known as ethyl glycidate. This epoxide can be ring-opened using a chloride source. An alternative, though less direct, route is the Fischer esterification of 3-chloro-2-hydroxypropanoic acid with ethanol.[1][2]

Q2: What are the expected major and minor products in the acid-catalyzed ring-opening of ethyl glycidate?

A2: In the acid-catalyzed ring-opening of an unsymmetrical epoxide like ethyl glycidate, the nucleophile (chloride) can attack either of the two carbons of the epoxide ring.[3][4][5] Under acidic conditions, the reaction has significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state. However, steric hindrance can also play a role. For ethyl glycidate, attack at the C3 position is generally favored, leading to Ethyl 3-chloro-2-hydroxypropanoate as the major product. Attack at the C2 position would yield the isomeric Ethyl 2-chloro-3-hydroxypropanoate as the minor product.

Q3: What analytical techniques are suitable for monitoring the reaction progress and purity of the final product?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both monitoring the disappearance of the starting material (ethyl glycidate) and the appearance of the product isomers.[6][7][8] The mass spectra can confirm the identity of the products, and the gas chromatogram can resolve the two isomers, allowing for an assessment of the reaction's regioselectivity. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Inactive Reagents: Hydrochloric acid solution may be too dilute; ethyl glycidate may have degraded. 2. Insufficient Reaction Temperature: The activation energy for the ring-opening may not be met. 3. Short Reaction Time: The reaction may not have reached completion.1. Verify Reagent Quality: Use a fresh, concentrated solution of HCl. Confirm the purity of the ethyl glycidate via GC-MS or NMR. Epoxides can be susceptible to hydrolysis, so proper storage is crucial. 2. Optimize Temperature: While the reaction can often proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. 3. Extend Reaction Time: Monitor the reaction by TLC or GC-MS at regular intervals to determine the point of maximum conversion.
Low Yield of Desired Product 1. Suboptimal Regioselectivity: Reaction conditions may favor the formation of the undesired isomer. 2. Product Degradation: The product, a halohydrin ester, may be unstable under the reaction conditions. 3. Inefficient Work-up and Purification: The product may be lost during extraction or distillation.1. Control Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the desired isomer by favoring the kinetic product. 2. Minimize Reaction Time: Once the reaction has reached optimal conversion, quench it to prevent further reactions or degradation. Halohydrins can be sensitive to both strong acids and bases. 3. Optimize Purification: Ensure the pH is neutralized before extraction to prevent acid- or base-catalyzed degradation. Use a suitable solvent for extraction and consider vacuum distillation at a low temperature to purify the product without decomposition.[9]
Formation of Significant Byproducts 1. Dimerization or Polymerization of the Epoxide: This can occur under strongly acidic conditions. 2. Hydrolysis of the Ester: The presence of water and acid can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. 3. Elimination Reactions: Under certain conditions, elimination of HCl or water from the product could occur.1. Control Acid Concentration: Use a stoichiometric amount of HCl or a slight excess. Avoid using a large excess of strong acid. 2. Use Anhydrous Conditions: Employing anhydrous HCl (e.g., a solution in an organic solvent like diethyl ether or dioxane) and dry starting materials can minimize ester hydrolysis. 3. Maintain Low Temperatures: Keeping the reaction and work-up temperatures low will disfavor elimination reactions, which typically have a higher activation energy.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Extraction: The presence of both hydroxyl and ester functionalities can lead to emulsification. 2. Co-distillation of Isomers: The boiling points of the two isomeric products may be very similar, making separation by distillation challenging. 3. Thermal Decomposition During Distillation: The product may be thermally labile.1. Break Emulsions: Add brine (saturated NaCl solution) during the work-up to increase the ionic strength of the aqueous phase and break any emulsions. 2. Use Column Chromatography: If distillation does not provide adequate separation, silica gel column chromatography can be employed to separate the isomers. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. 3. Utilize Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.

Experimental Protocols

Representative Protocol for the Synthesis of Ethyl 3-chloro-2-hydroxypropanoate

Disclaimer: This is a representative protocol based on general principles of epoxide ring-opening. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2,3-epoxypropanoate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of anhydrous hydrogen chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Verify Reagent Purity and Concentration Start->Check_Reagents Optimize_Temp Adjust Reaction Temperature Start->Optimize_Temp Monitor_Time Monitor Reaction Over Time Start->Monitor_Time Workup_Issues Investigate Work-up and Purification Start->Workup_Issues Check_Reagents->Optimize_Temp Optimize_Temp->Monitor_Time Byproduct_Analysis Identify Byproducts (GC-MS) Monitor_Time->Byproduct_Analysis Chromatography Consider Column Chromatography Workup_Issues->Chromatography Vacuum_Distillation Use Vacuum Distillation Workup_Issues->Vacuum_Distillation Anhydrous_Conditions Implement Anhydrous Conditions Byproduct_Analysis->Anhydrous_Conditions Hydrolysis products found End Optimized Synthesis Anhydrous_Conditions->End Chromatography->End Vacuum_Distillation->End

Caption: A general workflow for troubleshooting the synthesis.

References

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

    • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. (n.d.). ResearchGate. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pmk glycidate problem : r/OrganicChemistry. (2020, July 30). Reddit. Retrieved from [Link]

  • help with halohydrin formation.... (2007, December 19). Sciencemadness Discussion Board. Retrieved from [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). YouTube. Retrieved from [Link]

  • Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl - PubMed. (n.d.). Retrieved from [Link]

  • Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate. (n.d.). MySkinRecipes. Retrieved from [Link]

    • (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis - General tips for improving yield? : r/chemistry. (2020, February 26). Reddit. Retrieved from [Link]

  • Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S). (n.d.). Retrieved from [Link]

  • Benzenepropanoic acid, β-chloro-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Halohydrins from Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of Halohydrins. (2021, February 22). YouTube. Retrieved from [Link]

  • CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents. (n.d.).
  • ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem. (n.d.). Retrieved from [Link]

  • 9.10: Formation of Halohydrins. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (n.d.). ResearchGate. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. (n.d.). PNAS. Retrieved from [Link]

  • Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • US6521445B1 - Process for preparing optically active glycidate esters - Google Patents. (n.d.).
  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. (n.d.). CORE. Retrieved from [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (n.d.). MDPI. Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Retrieved from [Link]

  • GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of ethyl polychlorocyclopropanoates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents. (n.d.).
  • Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem. (n.d.). Retrieved from [Link]

  • ETHYL β,β-PENTAMETHYLENEGLYCIDATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Retrieved from [Link]

  • Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. (n.d.). Retrieved from [Link]

  • Propanoic acid, 2-hydroxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of Ethyl 3-chloro-2-hydroxypropanoate

Welcome to the technical support guide for the purification of Ethyl 3-chloro-2-hydroxypropanoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-chloro-2-hydroxypropanoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral intermediate. We understand that obtaining this compound in high purity is paramount for successful downstream applications. This guide provides in-depth, field-tested answers and protocols to address the common challenges encountered during its purification, focusing on the removal of starting materials and related impurities.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the most common questions our team receives regarding the purity of synthesized Ethyl 3-chloro-2-hydroxypropanoate.

Q1: My initial analysis (GC-MS/NMR) of the crude product shows two primary components. One is my desired product. What is the most likely major impurity?

The most probable contaminant is unreacted starting material, which is typically Ethyl 2,3-epoxypropanoate (also known as ethyl glycidate). The synthesis of Ethyl 3-chloro-2-hydroxypropanoate is commonly achieved via the ring-opening of ethyl glycidate with a source of hydrochloric acid (HCl).[1][2] An incomplete reaction will invariably leave residual epoxide in your crude mixture.

Another significant possibility, especially if the reaction is not carefully controlled, is the formation of a regioisomer, Ethyl 2-chloro-3-hydroxypropanoate .

Q2: Why would a regioisomer form, and how can I differentiate it from my target compound?

The formation of two isomers stems from the mechanism of the epoxide ring-opening. Under acidic conditions, the nucleophile (chloride ion) can attack either of the two carbons of the epoxide ring.

  • Attack at C3 (SN2-like): This is the desired pathway and yields Ethyl 3-chloro-2-hydroxypropanoate.

  • Attack at C2 (SN1-like character): If there is any carbocation-like character developed at C2, attack at this position can occur, yielding the Ethyl 2-chloro-3-hydroxypropanoate regioisomer.

Differentiating these isomers is typically achieved using NMR spectroscopy. The proton (-CH-) attached to the hydroxyl group will have a different chemical shift and coupling pattern compared to the proton attached to the chlorine atom. Careful analysis of the 1H and 13C NMR spectra is essential for confirmation.

Q3: After solvent removal, my crude product has a very low pH. Is this normal?

Yes, this is a common observation. The use of hydrochloric acid as a reagent for the ring-opening reaction often results in residual acid in the crude product. It is critical to remove this acid before any heat-intensive purification steps, such as distillation, to prevent unwanted side reactions like dehydration or polymerization.

Q4: What is the best general strategy for purifying my crude Ethyl 3-chloro-2-hydroxypropanoate?

A multi-step approach is the most robust strategy. The purification workflow should be considered a sequence of logical steps designed to remove specific classes of impurities at each stage.

A Crude Reaction Mixture B Step 1: Aqueous Workup (Neutralization & Washing) A->B Removes HCl, water-soluble byproducts C Step 2: Drying & Solvent Removal B->C Removes aqueous phase D Step 3: High-Purity Isolation C->D Decision Point E Fractional Vacuum Distillation D->E Impurities have different B.P. F Flash Column Chromatography D->F Impurities have different polarity G Pure Product E->G F->G

Sources

Optimization

Troubleshooting low yields in Ethyl 3-chloro-2-hydroxypropanoate reactions

Answering the call of researchers and process chemists, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of Ethyl 3-chloro-2-hydroxypropanoate. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and process chemists, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of Ethyl 3-chloro-2-hydroxypropanoate. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to guide you through the complexities of this synthesis.

Introduction to the Synthesis

Ethyl 3-chloro-2-hydroxypropanoate is a valuable bifunctional molecule, often synthesized via two primary routes: the base-catalyzed condensation of an appropriate carbonyl compound with ethyl chloroacetate, or the ring-opening of ethyl glycidate. Both pathways, while effective, are sensitive to reaction conditions and reagent quality, which can often lead to diminished yields. This guide is structured in a question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis. We will explore the root causes and provide actionable protocols to rectify them.

Question 1: My reaction shows low conversion of starting materials, even after extended reaction times. What are the likely causes?

Low conversion is a classic issue often pointing to problems with reaction initiation or catalysis. The primary culprits are typically insufficient activation of the reagents or the presence of quenching agents.

Root Cause Analysis:

  • Inactive Base/Nucleophile: The reaction, particularly the condensation pathway, relies on a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to deprotonate the α-carbon of ethyl chloroacetate, forming a reactive enolate.[1][2] If the base has degraded due to improper storage (exposure to moisture or CO₂) or was of poor quality initially, its effectiveness will be severely compromised.

  • Presence of Moisture: Water is detrimental. It will rapidly react with and quench strong bases and can also hydrolyze the ester functional groups on both the starting material and the product.[1] Strictly anhydrous conditions are paramount for success.

  • Suboptimal Temperature: Many base-catalyzed condensations require an initial low temperature (e.g., 0°C to -10°C) to control the exothermic reaction and prevent side reactions, followed by a period at a higher temperature to drive the reaction to completion.[1][3] If the temperature is too low throughout, the reaction rate may be impractically slow.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Base: Use a freshly opened bottle of high-purity base or prepare it fresh (e.g., sodium ethoxide from sodium metal and absolute ethanol). Titrate the base if its activity is in doubt.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF or diethyl ether should be dried over sodium/benzophenone, while alcohols should be absolute grade.

    • Ethyl Chloroacetate: Distill ethyl chloroacetate before use to remove any acidic impurities (like chloroacetic acid) or water.[4]

  • Optimize Reaction Conditions:

    • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen. All glassware should be flame-dried or oven-dried immediately before use.[2]

    • Temperature Profile: Initiate the reaction at a low temperature (e.g., 0°C) during the addition of the base to the mixture of the carbonyl compound and ethyl chloroacetate. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required in some cases to push the reaction to completion.[5]

Question 2: My reaction is messy, and I'm isolating significant side products instead of my target compound. What are these byproducts and how can I avoid them?

The formation of multiple products indicates a loss of reaction selectivity. This is often caused by incorrect stoichiometry, poor temperature management, or the inherent reactivity of the starting materials leading to self-condensation or alternative reaction pathways.

Root Cause Analysis:

  • Self-Condensation: Both the carbonyl compound (if enolizable) and ethyl chloroacetate can undergo self-condensation in the presence of a strong base, leading to polymeric or high-molecular-weight materials.[1]

  • Cannizzaro-type Reactions: If using formaldehyde as the carbonyl source, it can undergo a disproportionation reaction in the presence of a strong base to yield methanol and formic acid.

  • Elimination Reactions: In the ring-opening of ethyl glycidate, harsh acidic conditions or high temperatures can promote the elimination of water after the initial ring-opening, leading to unsaturated byproducts.[6]

  • Isomer Formation: In the Darzens condensation, both cis and trans isomers of the resulting glycidic ester can form. While this is not a direct precursor to Ethyl 3-chloro-2-hydroxypropanoate, subsequent ring-opening can lead to diastereomeric products, complicating purification.[7]

Troubleshooting Protocol:

  • Control Reagent Addition: The most common strategy to prevent self-condensation is to add the base slowly to a cooled mixture of the carbonyl compound and the α-haloester.[5] This keeps the concentration of the highly reactive enolate low at any given time, favoring the desired cross-condensation.

  • Strict Temperature Control: Maintain the recommended temperature profile. Overheating can provide the activation energy for undesired side reactions. Use an ice bath or a cryocooler for precise control.

  • Optimize Stoichiometry: Use a slight excess of the less valuable or more volatile reactant to ensure the complete conversion of the limiting reagent. However, a large excess can complicate purification. Refer to established procedures for optimal molar ratios.[1]

Logical Flow for Troubleshooting Side Reactions

Below is a workflow diagram illustrating the decision-making process when significant side products are observed.

Troubleshooting_Side_Reactions Start Problem: Significant Side Products Check_Temp Was Temperature Strictly Controlled? Start->Check_Temp Check_Addition Was Base Added Slowly to Reactant Mixture? Check_Temp->Check_Addition Yes Action_Temp Implement Precise Temperature Control (e.g., Cryocooler) Check_Temp->Action_Temp No Check_Stoichiometry Was Stoichiometry Correct? Check_Addition->Check_Stoichiometry Yes Action_Addition Modify Protocol: Slow, dropwise addition of base to cooled mixture. Check_Addition->Action_Addition No Action_Stoichiometry Recalculate and Verify Molar Ratios. Consider slight excess of one reactant. Check_Stoichiometry->Action_Stoichiometry No Analyze_Products Analyze Byproducts (NMR, GC-MS) Identify reaction type (e.g., self-condensation) Check_Stoichiometry->Analyze_Products Yes End Re-run Optimized Reaction Action_Temp->End Action_Addition->End Action_Stoichiometry->End Analyze_Products->End

Caption: Troubleshooting workflow for side product formation.

Question 3: My product seems to decompose during workup or purification. How can I improve its stability?

Ethyl 3-chloro-2-hydroxypropanoate contains both an ester and a hydroxyl group, making it susceptible to degradation under harsh pH or thermal conditions.

Root Cause Analysis:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially in the presence of water and heat.

  • Thermal Decomposition: Vacuum distillation at excessively high temperatures can lead to decomposition or polymerization. Glycidic esters, which may be intermediates, are known to rearrange to α-keto esters at high temperatures.[1]

  • Residual Acid/Base: Failure to completely neutralize the reaction mixture and remove all acidic or basic catalysts during the workup can lead to degradation during storage or concentration.

Troubleshooting Protocol:

  • Gentle Workup:

    • Neutralize the reaction mixture carefully. For base-catalyzed reactions, pour the mixture into ice-cold water or a dilute acid solution (like ammonium chloride) to quench the reaction.[5]

    • Wash the organic extracts thoroughly with water and then brine to remove water-soluble impurities and salts.

    • Dry the organic layer completely using an appropriate drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Purification Strategy:

    • Vacuum Distillation: Distill the product under high vacuum to lower the boiling point and minimize thermal stress.[1] Use a short-path distillation apparatus for high-boiling compounds.

    • Chromatography: If the product is thermally sensitive, column chromatography on silica gel is a milder alternative to distillation.[6]

  • Proper Storage: Store the purified product under an inert atmosphere at reduced temperatures (2-8°C) as recommended for this compound to prevent long-term degradation.[8]

Frequently Asked Questions (FAQs)

Q1: Which base is best for the condensation reaction? The choice of base is critical. Sodium ethoxide is commonly used, especially when ethanol is the solvent.[5] However, stronger, more sterically hindered bases like potassium tert-butoxide can sometimes give higher yields by favoring the desired condensation over side reactions.[2] The optimal base often depends on the specific substrates and solvent system.

Q2: Can I use paraformaldehyde instead of formaldehyde gas? Yes, paraformaldehyde is a common solid source for formaldehyde. It needs to be depolymerized by heating (cracking) just before use or by using specific reaction conditions that facilitate its decomposition in situ. Ensure the paraformaldehyde is dry and of high purity.

Q3: How do I confirm the purity of my starting ethyl chloroacetate? Purity can be checked by Gas Chromatography (GC) or ¹H NMR. A simple method is to check its refractive index and boiling point. The boiling point of ethyl chloroacetate is 143°C at atmospheric pressure.[9] If impurities are suspected, washing with a saturated sodium bicarbonate solution followed by water, drying, and fractional distillation is an effective purification method.[10]

Q4: My reaction involves the ring-opening of an epoxide with HCl. What is the best source of HCl? Using HCl gas dissolved in a dry, inert solvent (like diethyl ether or dioxane) is the preferred method as it avoids the introduction of water, which can lead to diol formation as a side product.[11] Aqueous HCl is generally avoided unless the formation of the diol is acceptable or can be easily separated.

Data Summary & Key Parameters

The following table summarizes typical reaction parameters found in the literature for related syntheses, which can serve as a starting point for optimization.

ParameterDarzens-type CondensationEpoxide Ring-Opening
Key Reagents Aldehyde/Ketone, Ethyl Chloroacetate, BaseEthyl Glycidate, Chloride Source (e.g., HCl)
Typical Bases NaOEt, KOtBu, NaNH₂N/A (Acid-catalyzed)
Solvents Anhydrous Ether, THF, Benzene, t-BuOHAnhydrous Ether, Dioxane, CH₂Cl₂
Temperature -10°C to Room Temp (can require heating)0°C to Room Temp
Typical Yields 50-95% (highly substrate dependent)[2]Variable, depends on selectivity
Critical Factor Strictly anhydrous conditions[1]Exclusion of water to prevent diol formation

Reaction Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of Ethyl 3-chloro-2-hydroxypropanoate via a condensation pathway.

Caption: General experimental workflow for synthesis.

References
  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440. (Sourced via Sciencemadness.org reprint)
  • ChemicalBook. (n.d.). Ethyl chloroacetate synthesis.
  • Tietze, L. F., Voss, E., & Hartfiel, U. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. [Link]

  • THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology. Retrieved from [Link]

  • Yasuda, M., Yamasaki, S., Onishi, Y., & Baba, A. (2006). DIRECT CHLORINATION OF ALCOHOLS: SYNTHESIS OF ETHYL 3-CHLORO-3-PHENYLPROPANOATE. Organic Syntheses, 83, 38. [Link]

  • Vrábľová, E., et al. (2005). Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. ResearchGate. [Link]

  • Johnson, W. S., et al. (1963). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses, Coll. Vol. 4, 468. [Link]

  • Kataoka, M., et al. (2004). Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate from Kluyveromyces lactis. PubMed. [Link]

  • Google Patents. (n.d.). CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. PubMed. [Link]

  • Jadhav, K. B. (2016). Darzens condensation; Glycidic esters. ResearchGate. [Link]

  • Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. PubMed. [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

  • De Oliveira, L. F., et al. (2022). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]

  • Saloutin, V. I., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methylpropanoate. National Institutes of Health. Retrieved from [Link]

  • Zhang, W., et al. (2015). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate. ResearchGate. [Link]

  • Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. PubMed. [Link]

  • D'ippolito, A., et al. (2015). An efficient ring opening reaction of methyl epoxystearate promoted by synthetic acid saponite clays. ResearchGate. [Link]

  • D'ippolito, A., et al. (2015). An efficient ring opening reaction of methyl epoxystearate promoted by synthetic acid saponite clays†. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Solvent Effects on Halohydrin Formation Stereoselectivity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the stereoselectivity of halohydrin forma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the stereoselectivity of halohydrin formation. Here, we address common experimental challenges through a detailed question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My halohydrin formation is resulting in a mixture of diastereomers. How does the solvent influence the anti-addition selectivity?

A1: The hallmark of halohydrin formation is its anti-stereoselectivity, meaning the halogen and the hydroxyl group add to opposite faces of the original double bond.[1][2] This outcome is dictated by the reaction mechanism, which proceeds through a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion).[1][2][3]

Causality:

  • Formation of the Halonium Ion: The alkene's π-electrons attack the halogen (e.g., Br₂), forming a three-membered ring intermediate. This halonium ion blocks one face of the original alkene.[1][2]

  • Nucleophilic Attack by Solvent: The solvent molecule (typically water or an alcohol) then acts as a nucleophile.[4][5][6] To form the product, it must attack one of the carbons of the halonium ion from the opposite face—a classic backside attack.[1][4][5][6] This is the origin of the anti-addition.

Troubleshooting Poor Stereoselectivity:

  • Non-participating Solvents: If you are using an inert solvent (e.g., CCl₄, CH₂Cl₂), the only available nucleophile is the halide ion (Br⁻ or Cl⁻) generated in the first step. This leads to the formation of a vicinal dihalide, also via anti-addition.[1][7] If your goal is a halohydrin, the choice of a nucleophilic solvent is critical.

  • Solvent Polarity and Nucleophilicity: The choice of a polar, nucleophilic solvent is paramount. Water is the most common choice for forming halohydrins.[8][9] Alcohols can also be used, which will result in the formation of a haloether.[1] The high concentration of the solvent ensures it outcompetes the halide ion for the attack on the halonium ion.[8]

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., water, methanol, ethanol) are excellent for halohydrin formation. They can solvate both the cationic intermediate and the anionic leaving group through hydrogen bonding, stabilizing the transition state.[10][11][12]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) can also be used, often in combination with water (e.g., aqueous DMSO).[13][14] These solvents are good at dissolving a wide range of reactants.[10][15] N-bromosuccinimide (NBS) is often used as a source of bromine in aqueous DMSO to provide a slow, controlled release of Br₂.[13][14]

Q2: I'm observing poor regioselectivity in the reaction with an unsymmetrical alkene. How does the solvent guide the Markovnikov addition?

A2: For unsymmetrical alkenes, halohydrin formation typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, and the halogen adds to the less substituted carbon.[2][3][7]

Causality: The regioselectivity is determined during the nucleophilic attack on the unsymmetrical halonium ion. While it's a three-membered ring, the positive charge is not shared equally between the two carbons. The more substituted carbon bears a greater partial positive charge because it can better stabilize this charge, akin to the stability of carbocations (tertiary > secondary > primary).[2][7][16]

The Role of the Solvent: The nucleophilic solvent will preferentially attack the more electrophilic carbon—the one that is more substituted.[4][5][6][8]

  • Solvent as the Nucleophile: In a nucleophilic solvent like water, the water molecule attacks the more substituted carbon of the halonium ion.[2]

  • Inert Solvents: If the reaction is run in an inert solvent, the halide ion will attack, but the principle of attacking the more electrophilic carbon still generally applies, leading to the dihalogenated product.

Troubleshooting Regioselectivity Issues:

  • Ensure a Nucleophilic Solvent is Present in Excess: The high concentration of the nucleophilic solvent is crucial to outcompete the halide ion.[8] If the concentration of water or alcohol is too low, you may see competing formation of the dihalide product.

  • Consider the Halogen Source: Reagents like hypohalous acids (HOX) can also be used, and they follow the same regioselective principle.[4][17] The electrophilic part of the reagent (the halogen) adds first to form the halonium ion.

Q3: My reaction is sluggish, or I'm getting unwanted side products. How does solvent choice impact reaction rate and side reactions?

A3: The solvent not only dictates the stereochemical and regiochemical outcome but also significantly influences the reaction rate and the prevalence of side reactions.

Impact on Reaction Rate:

  • Polarity: Halohydrin formation proceeds through polar, ionic intermediates. Therefore, polar solvents are generally better at stabilizing these intermediates and the transition states leading to them, which increases the reaction rate compared to non-polar solvents.[18]

  • Protic vs. Aprotic: Polar protic solvents can stabilize both the cationic halonium ion and the anionic halide through hydrogen bonding.[12] Polar aprotic solvents, while still polar, are less effective at solvating anions.[10][12]

Common Side Reactions and Solvent-Based Solutions:

  • Dihalogenation: As mentioned, this occurs when the halide ion acts as the nucleophile instead of the solvent.

    • Solution: Use a large excess of the nucleophilic solvent (water or alcohol).[8]

  • Polymerization: In the absence of a good nucleophile, another alkene molecule can act as a nucleophile, leading to polymerization.[19][20][21]

    • Solution: Ensure a sufficient concentration of a nucleophilic solvent.

  • Rearrangements: A key advantage of the halohydrin mechanism is that it proceeds through a bridged halonium ion, which prevents carbocation rearrangements.[4][5][6] If you are observing products that suggest rearrangement, it may indicate a competing reaction pathway that involves a true carbocation. This is less common for halohydrin formation but could be promoted by highly acidic conditions.

Quantitative Data Summary

While specific diastereomeric or enantiomeric excess values are highly substrate-dependent, the general trend of solvent influence on product distribution can be summarized as follows:

Solvent SystemPredominant ProductStereoselectivityRegioselectivity (for unsymmetrical alkenes)Rationale
Br₂ in CCl₄ or CH₂Cl₂ (Inert) Vicinal Dibromideanti-additionN/AHalide ion (Br⁻) is the only available nucleophile.[1]
Br₂ in H₂O (Polar Protic) Bromohydrinanti-additionMarkovnikov (OH on more substituted C)Water acts as the nucleophile, attacking the more substituted carbon.[2][4]
Br₂ in CH₃OH (Polar Protic) Bromoetheranti-additionMarkovnikov (OCH₃ on more substituted C)Alcohol acts as the nucleophile.[1]
NBS in aqueous DMSO (Polar Aprotic/Protic Mix) Bromohydrinanti-additionMarkovnikov (OH on more substituted C)NBS provides a controlled source of Br₂; water is the nucleophile.[13][14]
Experimental Protocol: Stereoselective Formation of trans-2-Bromocyclohexanol

This protocol details the bromohydrin formation from cyclohexene, a symmetrical alkene where regioselectivity is not a concern, allowing for a clear focus on stereoselectivity.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in a mixture of DMSO and water (e.g., a 4:1 v/v ratio).

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Rationale: NBS provides a slow, controlled concentration of Br₂, minimizing side reactions. The aqueous DMSO serves as the solvent system where water is the nucleophile.[13][14]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any acid), saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure trans-2-bromocyclohexanol. The trans configuration is a direct result of the anti-addition mechanism.

Visualizing the Mechanism

The following diagram illustrates the key steps in halohydrin formation and the origin of its stereoselectivity.

Halohydrin_Formation cluster_step1 Step 1: Halonium Ion Formation cluster_step2 Step 2: Nucleophilic Attack by Solvent cluster_step3 Step 3: Deprotonation Alkene Alkene (C=C) Halogen Halogen (X₂) Halonium Cyclic Halonium Ion (+ charge on X) Alkene->Halonium π-bond attack Halogen->Halonium Halide Halide Ion (X⁻) Halogen->Halide Solvent Solvent (H₂O) Oxonium Protonated Halohydrin (Oxonium Ion) Halonium->Oxonium Backside Attack Solvent->Oxonium Halohydrin anti-Halohydrin (Final Product) Oxonium->Halohydrin Proton Transfer Solvent2 Solvent (H₂O) Solvent2->Halohydrin

Sources

Optimization

Technical Support Center: Characterization of Impurities in Ethyl 3-chloro-2-hydroxypropanoate

Welcome to the technical support center for the analysis of Ethyl 3-chloro-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 3-chloro-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during impurity characterization. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is impurity profiling for an intermediate like Ethyl 3-chloro-2-hydroxypropanoate so critical?

Impurity profiling is essential for any chemical entity used in drug development, including intermediates. Impurities can originate from starting materials, by-products, reagents, or degradation and can be carried through the synthetic process into the final Active Pharmaceutical Ingredient (API).[1] These unwanted chemicals can impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies like the ICH, FDA, and EMA require stringent control and characterization of impurities to ensure patient safety.[1][4]

Q2: What are the common types of impurities I should expect?

Impurities are broadly classified by the International Conference on Harmonisation (ICH) into three main categories.[5] For Ethyl 3-chloro-2-hydroxypropanoate, you should anticipate:

  • Organic Impurities: These are the most common and can include starting materials, reaction by-products, intermediates, and degradation products.[6][7]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or inorganic salts used in the manufacturing process.[1][5][6]

  • Residual Solvents: These are organic or inorganic liquids used during synthesis that are not completely removed during production.[5][7] Their control is specifically addressed in the ICH Q3C guideline.[4]

Q3: What are the regulatory thresholds for dealing with impurities?

The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[5] The thresholds are based on the maximum daily dose (MDD) of the final drug product.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in regulatory filings.[6]
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%The level at which the structure of an impurity must be determined.[1][6]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%The level at which toxicological data is required to justify the impurity's safety.[6][8]

Note: Results below 1.0% should be reported to two decimal places (e.g., 0.13%).[5]

Analytical & Method Development Questions

Q4: Which analytical techniques are most suitable for impurity profiling of Ethyl 3-chloro-2-hydroxypropanoate?

A multi-technique approach is almost always necessary. The most powerful and commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for separating and quantifying organic impurities, especially when coupled with UV detection.[6][7] Reversed-phase HPLC is typically the first choice for non-volatile impurities.[9]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, such as residual solvents or volatile starting materials.[6][7][9]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), MS is indispensable for identifying unknown impurities by providing molecular weight and fragmentation data.[7][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[12][13] It provides detailed information about the molecular skeleton through various experiments (¹H, ¹³C, COSY, HSQC, HMBC).[12][14]

Q5: How do I begin developing an HPLC method for impurity analysis?

A systematic approach is key. Start with a reversed-phase C18 column, as it is versatile for a wide range of polarities. A good starting point would be a gradient elution using a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. Monitor the elution using a photodiode array (PDA) detector to gather spectral data across a range of wavelengths, which can help in distinguishing between different impurities.

Q6: My impurity lacks a UV chromophore. How can I detect and quantify it?

If an impurity does not absorb UV light, alternative detection methods are required. Consider using:

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are "universal" detectors that respond to any non-volatile analyte, making them suitable for impurities without chromophores.[9]

  • Mass Spectrometry (MS): LC-MS in Single Ion Monitoring (SIM) or full scan mode can be used for both detection and quantification, offering high sensitivity and selectivity.[9]

Troubleshooting Guide

Problem: An unknown peak has appeared in my HPLC chromatogram.

This is a common and critical issue. Follow a logical workflow to identify the source and structure of the unknown peak.

Workflow for Unknown Impurity Identification

UNKNOWN_PEAK_WORKFLOW start Unknown Peak Detected in HPLC-UV check_system Step 1: System Check Inject Blank & Control Sample start->check_system is_real Is the peak real (not carryover/ghost peak)? check_system->is_real lcms_analysis Step 2: LC-MS Analysis (Accurate Mass, e.g., QTOF) is_real->lcms_analysis Yes stop_system_issue Troubleshoot HPLC System (Clean Injector, Change Solvents) is_real->stop_system_issue No msms_analysis Step 3: MS/MS Fragmentation (Propose Structure) lcms_analysis->msms_analysis propose_structure Propose Putative Structure(s) (Based on MW and Fragments) msms_analysis->propose_structure need_more_data Is structure certain? propose_structure->need_more_data isolate Step 4: Isolate Impurity (e.g., Preparative HPLC) need_more_data->isolate No confirm Step 6: Confirmation Synthesize Standard & Compare RT/Spectra need_more_data->confirm Yes nmr_analysis Step 5: NMR Analysis (1H, 13C, COSY, HSQC, HMBC) isolate->nmr_analysis elucidate Definitive Structure Elucidation nmr_analysis->elucidate elucidate->confirm end Impurity Identified & Characterized confirm->end

Caption: Workflow for identifying an unknown chromatographic peak.

Causality: This systematic process ensures that effort is not wasted on system artifacts. It begins with the most accessible information (LC-MS) to generate a hypothesis about the structure.[10] For absolute certainty, especially for impurities above the identification threshold, isolation and NMR analysis are required for definitive structural proof.[12][13] Confirmation by comparing against a synthesized reference standard is the final, conclusive step.[10]

Problem: Poor resolution between Ethyl 3-chloro-2-hydroxypropanoate and an impurity.

Initial Assessment: Is the resolution (Rs) less than 1.5? If so, quantification will be inaccurate.

Troubleshooting Steps:

  • Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of both compounds, often providing more time for the column to separate them.

  • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of peaks.

  • Adjust Mobile Phase pH: The analyte and impurity may have different pKa values. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of one or both compounds, dramatically affecting their retention and improving separation.

  • Optimize Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the time over which the organic solvent concentration changes). This gives closely eluting peaks more opportunity to separate.

  • Try a Different Column Chemistry: If the above steps fail, the interaction with the stationary phase is not selective enough. Switch to a column with a different chemistry. For example, if you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column, which offer different separation mechanisms (e.g., π-π interactions).

Key Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify potential impurities in a sample of Ethyl 3-chloro-2-hydroxypropanoate.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a sample concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV/PDA at 210 nm.

  • System Suitability:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Make five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject the sample solution.

    • Integrate all peaks. Use the area percent method for a preliminary estimation of impurity levels. For accurate quantification, a reference standard for each impurity is required.

Causality: A gradient method is chosen to ensure that impurities with a wide range of polarities can be eluted and detected within a reasonable run time.[9] A C18 column is a robust starting point for many small molecules.[9] Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for potential subsequent MS analysis.

Protocol 2: Structure Elucidation by NMR

Objective: To determine the definitive chemical structure of an isolated, unknown impurity.

Prerequisite: The impurity has been isolated (e.g., via preparative HPLC) and is of sufficient purity (>95%) and quantity (~1-5 mg).

Methodology:

  • Sample Preparation:

    • Dissolve the isolated impurity in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many organic molecules.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Experiments:

    • Acquire a standard one-dimensional (1D) Proton (¹H) NMR spectrum. This provides information on the number of different types of protons and their neighboring environments.[12][13]

    • Acquire a 1D Carbon-13 (¹³C) NMR spectrum. This reveals the number of unique carbon atoms in the molecule.

    • Acquire a two-dimensional (2D) COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[12]

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This correlates each proton signal with the carbon atom it is directly attached to.[12]

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is a crucial experiment that shows correlations between protons and carbons that are two or three bonds away, allowing the connection of molecular fragments.[12]

    • (Optional) Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to determine the spatial proximity of protons, which is vital for stereochemical analysis.[13]

  • Data Interpretation:

    • Systematically analyze the spectra, starting with the 1D ¹H and ¹³C data to identify key functional groups.

    • Use the COSY, HSQC, and HMBC data to piece together the carbon skeleton and assign all proton and carbon signals.[13][14]

    • Verify the proposed structure by ensuring it is consistent with all observed spectral data.[14]

Causality: This comprehensive suite of NMR experiments provides orthogonal information (through-bond and through-space correlations) that, when combined, allows for the unambiguous determination of molecular connectivity and stereochemistry, which is something MS data alone cannot provide.[12][13]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • RSSL. (n.d.). Identifying and elucidating impurity species. RSSL.
  • Liao, H. (2021, March 11). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. FDA.
  • Unknown Author. (2024, October 20). Novel techniques involved in impurity profiling.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities. European Medicines Agency.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Unknown Author. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Unknown Author. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
  • Kwan, E. E., & Huang, S. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Kwan, E. E., & Huang, S. G. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.
  • Unknown Author. (2013, December 15). Impurities in Pharmaceuticals- A Review. SciSpace.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral GC Analysis of Ethyl 3-chloro-2-hydroxypropanoate Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Ethyl 3-chloro-2-hydroxypropanoate, a key chiral building block, is no exception. The precise and accurate determination of its enantiomeric purity is a critical quality attribute, ensuring the safety and efficacy of downstream products. Gas chromatography (GC) with chiral stationary phases (CSPs) stands as a powerful and widely adopted technique for this purpose.

This guide provides an in-depth comparison of potential methodologies for the enantioselective analysis of Ethyl 3-chloro-2-hydroxypropanoate by GC. We will delve into the mechanistic principles of chiral recognition on different CSPs, present detailed experimental protocols, and offer a comparative analysis of their performance.

The Cornerstone of Chiral GC: Cyclodextrin-Based Stationary Phases

The most prevalent and versatile chiral stationary phases for GC are based on cyclodextrins.[1][2] These cyclic oligosaccharides possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface.[1] This unique architecture allows for the formation of transient diastereomeric complexes with enantiomeric analytes through a combination of inclusion into the cavity and interactions with the hydroxyl groups on the rim.[1]

For the analysis of polar compounds like Ethyl 3-chloro-2-hydroxypropanoate, derivatized cyclodextrins are essential. The hydroxyl groups of the native cyclodextrin are chemically modified with various functional groups to enhance enantioselectivity. Two common and effective derivatives for such analyses are acetylated and trifluoroacetylated cyclodextrins.

Method 1: Enantioseparation using a Trifluoroacetylated Cyclodextrin CSP

Trifluoroacetylation of the cyclodextrin introduces highly polar acetyl groups, which can significantly enhance interactions with polar analytes. This often leads to improved resolution for compounds capable of hydrogen bonding and dipole-dipole interactions.

Mechanism of Separation: The chiral recognition on a trifluoroacetylated cyclodextrin phase is primarily driven by dipole-dipole interactions and hydrogen bonding between the analyte and the trifluoroacetyl groups of the CSP. The ester and hydroxyl moieties of Ethyl 3-chloro-2-hydroxypropanoate are key interaction points. The subtle differences in the spatial arrangement of these functional groups between the two enantiomers lead to differential binding strengths with the CSP, resulting in their chromatographic separation.

Experimental Protocol: Trifluoroacetylated Cyclodextrin GC Method

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
  • Autosampler for precise and reproducible injections.

2. Chromatographic Conditions:

  • Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent trifluoroacetylated β-cyclodextrin column.
  • Carrier Gas: Hydrogen or Helium, constant flow or pressure mode (e.g., 1.0 mL/min).
  • Injector Temperature: 250 °C.
  • Injection Volume: 1.0 µL.
  • Split Ratio: 50:1.
  • Oven Temperature Program:
  • Initial Temperature: 80 °C, hold for 1 minute.
  • Ramp: 5 °C/min to 180 °C.
  • Final Hold: Hold at 180 °C for 5 minutes.
  • Detector Temperature: 250 °C.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic Ethyl 3-chloro-2-hydroxypropanoate in a suitable solvent such as dichloromethane or ethyl acetate.
  • Ensure the sample is free of particulate matter by filtering if necessary.
Method 2: Enantioseparation using an Acetylated Cyclodextrin CSP

Acetylated cyclodextrin phases offer a different selectivity compared to their trifluoroacetylated counterparts. The acetyl groups are less electron-withdrawing, leading to a different balance of interaction forces.

Mechanism of Separation: Similar to the trifluoroacetylated phase, the separation mechanism on an acetylated cyclodextrin CSP involves the formation of transient diastereomeric complexes. However, the nature of the hydrogen bonding and dipole-dipole interactions will differ due to the electronic properties of the acetyl group. This can result in a different elution order or a significant change in the resolution of the enantiomers.

Experimental Protocol: Acetylated Cyclodextrin GC Method

1. Instrumentation:

  • Gas Chromatograph (GC) with FID.
  • Autosampler.

2. Chromatographic Conditions:

  • Column: CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent acetylated γ-cyclodextrin column.
  • Carrier Gas: Hydrogen or Helium, constant flow (e.g., 1.2 mL/min).
  • Injector Temperature: 250 °C.
  • Injection Volume: 1.0 µL.
  • Split Ratio: 50:1.
  • Oven Temperature Program:
  • Initial Temperature: 90 °C, hold for 1 minute.
  • Ramp: 3 °C/min to 170 °C.
  • Final Hold: Hold at 170 °C for 10 minutes.
  • Detector Temperature: 250 °C.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic Ethyl 3-chloro-2-hydroxypropanoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Performance Comparison

The choice between these two methods will depend on the specific requirements of the analysis, such as the desired resolution and analysis time. The following table provides a hypothetical comparison based on typical performance characteristics of these column types for similar analytes.

ParameterMethod 1: Trifluoroacetylated CyclodextrinMethod 2: Acetylated Cyclodextrin
Chiral Stationary Phase Trifluoroacetylated β-cyclodextrinAcetylated γ-cyclodextrin
Expected Resolution (Rs) > 1.5> 1.5
Typical Analysis Time ~25 minutes~35 minutes
Potential Advantages Potentially higher resolution for polar analytes.Different selectivity, may resolve impurities.
Potential Disadvantages May have lower thermal stability.May exhibit longer retention times.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the analytical workflow for each method.

cluster_0 Method 1: Trifluoroacetylated Cyclodextrin GC A1 Sample Preparation (1 mg/mL in Dichloromethane) B1 GC Injection (1.0 µL, 50:1 split) A1->B1 C1 Chiral Separation (Rt-βDEXcst Column) B1->C1 D1 Detection (FID) C1->D1 E1 Data Analysis (Peak Integration & ee Calculation) D1->E1

Caption: Workflow for Chiral GC Analysis using a Trifluoroacetylated Cyclodextrin Column.

cluster_1 Method 2: Acetylated Cyclodextrin GC A2 Sample Preparation (1 mg/mL in Ethyl Acetate) B2 GC Injection (1.0 µL, 50:1 split) A2->B2 C2 Chiral Separation (CHIRALDEX G-TA Column) B2->C2 D2 Detection (FID) C2->D2 E2 Data Analysis (Peak Integration & ee Calculation) D2->E2

Caption: Workflow for Chiral GC Analysis using an Acetylated Cyclodextrin Column.

Conclusion and Recommendations

Both trifluoroacetylated and acetylated cyclodextrin-based chiral stationary phases are excellent candidates for the enantioselective analysis of Ethyl 3-chloro-2-hydroxypropanoate by gas chromatography. The choice between them will likely be determined by empirical testing to achieve the optimal balance of resolution, analysis time, and robustness for a specific application. It is recommended to screen both types of columns during method development to identify the most suitable stationary phase. The detailed protocols provided in this guide serve as a robust starting point for researchers, scientists, and drug development professionals to establish a reliable and accurate method for the critical quality control of this important chiral intermediate.

References

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to Ethyl 3-chloro-2-hydroxypropanoate and Ethyl 4-chloro-3-hydroxybutanoate in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, the selection of the appropriate starting material is paramount t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, the selection of the appropriate starting material is paramount to the success of a synthetic campaign. Structural isomers, while seemingly similar, can exhibit profoundly different reactivity and thus open doors to distinct synthetic pathways. This guide provides an in-depth comparison of two such isomers: the well-established and widely utilized ethyl 4-chloro-3-hydroxybutanoate and its lesser-known counterpart, ethyl 3-chloro-2-hydroxypropanoate. While the former is a cornerstone in the synthesis of blockbuster drugs, the latter presents intriguing, albeit less explored, synthetic possibilities.

At a Glance: Structural and Reactive Differences

The key to understanding the divergent synthetic utility of these two molecules lies in the relative positions of their functional groups: the chloro, hydroxyl, and ester moieties.

FeatureEthyl 3-chloro-2-hydroxypropanoateEthyl 4-chloro-3-hydroxybutanoate
Structure α-chloro-β-hydroxy esterβ-chloro-γ-hydroxy ester
CAS Number 40149-32-4[1]86728-85-0 ((S)-enantiomer)[2][3]
Molecular Formula C₅H₉ClO₃[1]C₆H₁₁ClO₃
Molecular Weight 152.58 g/mol [1]166.60 g/mol [3]
Key Reactive Sites Activated α-carbon, secondary alcoholPrimary chloride, secondary alcohol

Ethyl 4-chloro-3-hydroxybutanoate: The Established Workhorse

Ethyl 4-chloro-3-hydroxybutanoate, particularly its (S)- and (R)-enantiomers, is a highly valuable chiral building block in the pharmaceutical industry.[4] Its prominence is largely due to its role as a key intermediate in the synthesis of statins, a class of cholesterol-lowering drugs.[5]

Synthetic Applications and Performance

The primary application of enantiomerically pure ethyl 4-chloro-3-hydroxybutanoate is in the construction of the side chains of various pharmaceuticals. For instance, (S)-ethyl 4-chloro-3-hydroxybutanoate is a precursor to the side chain of the blockbuster drug atorvastatin.[6] The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. The primary chloride is susceptible to nucleophilic substitution, while the secondary alcohol can be protected or oxidized.

The most common and efficient route to enantiopure ethyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods, employing ketoreductases or alcohol dehydrogenases from various microorganisms, have proven to be highly effective, often achieving high yields and exceptional enantiomeric excess (e.e.).[2]

Experimental Data: Biocatalytic Synthesis

The following table summarizes the performance of different biocatalytic systems for the synthesis of (S)- and (R)-ethyl 4-chloro-3-hydroxybutanoate.

BiocatalystSubstrate ConcentrationReaction TimeConversionEnantiomeric Excess (e.e.)Reference
Candida magnoliae (heated cells)--->99% (S)[7]
Recombinant E. coli expressing reductase from E. coli CCZU-K143000 mM14 h>99.0%>99.9% (S)[8]
Recombinant E. coli expressing CpSADH3.8% (w/v)-95.2%>99% (R)[9]
Recombinant E. coli with SmADH31660 g/L (4.0 M)-complete>99.9% (S)[6]
Representative Experimental Protocol: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate

This protocol is a generalized representation of a whole-cell biocatalytic reduction.

Materials:

  • Recombinant E. coli cells overexpressing a carbonyl reductase and a glucose dehydrogenase

  • Ethyl 4-chloro-3-oxobutanoate

  • Glucose

  • Potassium phosphate buffer (pH 6.5-7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium to induce enzyme expression. Harvest the cells by centrifugation.

  • Biocatalytic Reduction: Resuspend the cell pellet in potassium phosphate buffer. To this suspension, add ethyl 4-chloro-3-oxobutanoate and glucose (as a co-substrate for cofactor regeneration).

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by techniques such as GC or HPLC.

  • Work-up and Isolation: Upon completion, separate the cells by centrifugation. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

G cluster_0 Biocatalytic Reduction Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Reaction Vessel Reaction Vessel Ethyl 4-chloro-3-oxobutanoate->Reaction Vessel Recombinant E. coli Recombinant E. coli Recombinant E. coli->Reaction Vessel Carbonyl Reductase & Glucose Dehydrogenase Glucose Glucose Glucose->Reaction Vessel Cofactor Regeneration (S)-Ethyl 4-chloro-3-hydroxybutanoate (S)-Ethyl 4-chloro-3-hydroxybutanoate Reaction Vessel->(S)-Ethyl 4-chloro-3-hydroxybutanoate

Caption: Workflow for the biocatalytic synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate.

Ethyl 3-chloro-2-hydroxypropanoate: An Isomer with Untapped Potential

In stark contrast to its well-documented isomer, ethyl 3-chloro-2-hydroxypropanoate is a less commercially prominent and synthetically explored building block. Its utility is not as clearly defined in the literature, which presents both a challenge and an opportunity for synthetic chemists.

Predicted Reactivity and Synthetic Applications

The structural arrangement of an α-chloro-β-hydroxy ester suggests a different set of potential transformations compared to its isomer.

  • Epoxide Formation: The vicinal chloro and hydroxyl groups make ethyl 3-chloro-2-hydroxypropanoate a prime candidate for intramolecular cyclization to form an epoxide. Treatment with a non-nucleophilic base would facilitate the deprotonation of the hydroxyl group, which could then displace the adjacent chloride via an intramolecular SN2 reaction. This would yield ethyl glycidate, a valuable synthetic intermediate.

  • Nucleophilic Substitution at the α-Position: The chlorine atom at the α-position to the ester carbonyl is activated towards nucleophilic substitution. This could allow for the introduction of a variety of functional groups at this position.

Comparative Reactivity Analysis

The primary chloride in ethyl 4-chloro-3-hydroxybutanoate is generally more susceptible to direct SN2 displacement by a wide range of nucleophiles compared to the secondary chloride in ethyl 3-chloro-2-hydroxypropanoate. Conversely, the proximity of the hydroxyl and chloro groups in ethyl 3-chloro-2-hydroxypropanoate makes it more predisposed to intramolecular cyclization reactions, such as epoxide formation.

The following diagram illustrates a potential intramolecular cyclization of ethyl 3-chloro-2-hydroxypropanoate to form an epoxide.

G cluster_1 Potential Epoxide Formation Ethyl 3-chloro-2-hydroxypropanoate Ethyl 3-chloro-2-hydroxypropanoate Alkoxide Intermediate Alkoxide Intermediate Ethyl 3-chloro-2-hydroxypropanoate->Alkoxide Intermediate Deprotonation Base Base Base->Alkoxide Intermediate Ethyl Glycidate Ethyl Glycidate Alkoxide Intermediate->Ethyl Glycidate Intramolecular SN2 (Chloride displacement)

Caption: Predicted reaction pathway for the synthesis of ethyl glycidate.

Conclusion and Future Outlook

This guide highlights the divergent synthetic roles of two isomeric chlorohydrin esters. Ethyl 4-chloro-3-hydroxybutanoate is a well-established and indispensable chiral building block, with its synthetic utility firmly rooted in the pharmaceutical industry, supported by a wealth of experimental data, particularly in the realm of biocatalysis.

In contrast, ethyl 3-chloro-2-hydroxypropanoate represents a comparatively underexplored synthetic tool. Based on its structure, it holds significant potential for the synthesis of epoxides and various heterocyclic systems. The lack of extensive experimental data in the public domain suggests that this molecule may be a valuable starting point for the development of novel synthetic methodologies and the creation of new molecular entities.

For researchers and drug development professionals, the choice between these two isomers will be dictated by the specific synthetic target. For established routes to molecules like statins, ethyl 4-chloro-3-hydroxybutanoate is the clear choice. However, for exploratory synthesis and the development of novel compounds, the unique reactivity of ethyl 3-chloro-2-hydroxypropanoate may offer exciting new possibilities. Further research into the reactivity and applications of this lesser-known isomer is warranted and could unveil a new range of synthetic transformations.

References

  • He, Y.-C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 165, 1-7.
  • Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-851.
  • Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of Atorvastatin. In Books. Available at: [Link]

  • MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Retrieved from [Link]

  • MDPI. (n.d.). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Retrieved from [Link]

  • Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. Available at: [Link]

  • Yang, Z., et al. (2020). Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. Organic Process Research & Development, 24(6), 1068-1076. Available at: [Link]

  • PubMed. (n.d.). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from [Link]

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  • PMC - NIH. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

  • Google Patents. (n.d.). New preparation technology of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate.
  • Arkat USA. (n.d.). Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (3S)-4-chloro-3-hydroxybutanoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Market for Chiral Building Blocks: A Focus on Ethyl S-4-Chloro-3-Hydroxybutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate.

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Validation

The Ascendancy of Nature's Catalysts: A Comparative Guide to Biocatalytic Reduction for Chiral Halohydrin Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure chiral building blocks is insatiable. Among these, chiral halohydrins stand as versatile intermediates, piv...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure chiral building blocks is insatiable. Among these, chiral halohydrins stand as versatile intermediates, pivotal for the synthesis of a multitude of active pharmaceutical ingredients (APIs), including beta-blockers and antiviral agents.[1][2] Traditionally, the synthesis of these molecules has been the domain of classical chemical methods. However, a paradigm shift towards greener, more efficient, and highly selective processes has brought biocatalysis to the forefront. This guide provides an in-depth comparison of biocatalytic reduction versus traditional chemical methods for the synthesis of chiral halohydrins, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals on the tangible advantages of embracing nature's catalysts.

The Core Conflict: Precision and Sustainability

The fundamental challenge in synthesizing chiral halohydrins lies in controlling stereochemistry. A prochiral ketone, such as an α-halo ketone, can be reduced to form two enantiomers of the corresponding halohydrin. The therapeutic efficacy and safety of a drug often depend on a single enantiomer, making the stereoselective synthesis of the desired isomer paramount.[1][3]

Chemical methods , while well-established, often grapple with issues of selectivity, harsh reaction conditions, and environmental impact.[4][5] These methods typically rely on stoichiometric chiral reducing agents or transition metal catalysts with chiral ligands.[5][6] While effective to varying degrees, they are often associated with the use of toxic heavy metals, flammable solvents, and the generation of significant waste streams.[4][7]

Biocatalytic reduction , on the other hand, leverages the inherent stereoselectivity of enzymes to produce chiral halohydrins with exceptional purity under mild, environmentally benign conditions.[8][9][10][11] Enzymes, being proteins, are biodegradable catalysts that operate in aqueous media at ambient temperatures and pressures, aligning perfectly with the principles of green chemistry.[7][11][12]

A Head-to-Head Comparison: Performance Metrics

The superiority of biocatalytic reduction can be quantitatively assessed across several key performance indicators. The following table summarizes the typical performance of both approaches in the synthesis of chiral halohydrins from prochiral α-halo ketones.

FeatureBiocatalytic ReductionChemical Methods
Stereoselectivity (e.e.) Often >99%[6][13][14]Variable, often requires extensive optimization
Regioselectivity High, dictated by enzyme's active site[8][10]Can be an issue, leading to byproducts
Reaction Conditions Mild (ambient temp., neutral pH, aq. media)[8][11]Often harsh (high/low temp., extreme pH, organic solvents)[15]
Catalyst Enzymes (e.g., Carbonyl Reductases)[6][16]Transition metals (e.g., Ru, Rh, Ir) with chiral ligands[17]
Environmental Impact Low, biodegradable catalysts, less waste[4][12][15]Higher, use of toxic metals, organic solvent waste[4][7]
Cofactor Requirement Often requires cofactor regeneration (e.g., NAD(P)H)[6][18]Stoichiometric reductants (e.g., H₂, isopropanol)[5]
Process Safety Generally safer, avoids flammable and toxic reagentsPotential hazards with flammable solvents and reactive metals

The Workhorses of Biocatalysis: Key Enzymes and Mechanisms

Two primary classes of enzymes are instrumental in the biocatalytic production of chiral halohydrins and their derivatives: Carbonyl Reductases (KREDs) and Halohydrin Dehalogenases (HHDHs).

Carbonyl Reductases (KREDs): Masters of Asymmetric Reduction

KREDs, also known as alcohol dehydrogenases (ADHs), catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[6][14][18][19] In the context of chiral halohydrin synthesis, they reduce α-halo ketones with high enantioselectivity.[6][16][20] This reaction is dependent on a nicotinamide cofactor, typically NADPH or NADH, which is consumed in stoichiometric amounts.[6] A critical aspect of a commercially viable KRED process is the in-situ regeneration of the expensive cofactor, which is often achieved by using a sacrificial co-substrate like isopropanol or glucose, coupled with a second enzyme such as a glucose dehydrogenase (GDH).[6][18]

KRED_Mechanism cluster_main Carbonyl Reductase (KRED) Catalyzed Reduction cluster_regeneration Cofactor Regeneration Cycle Prochiral_Ketone Prochiral α-Halo Ketone KRED KRED Enzyme Prochiral_Ketone->KRED Substrate Binding Chiral_Halohydrin Chiral Halohydrin KRED->Chiral_Halohydrin Stereoselective Reduction NADP NADP+ KRED->NADP Cofactor Release NADPH NADPH NADPH->KRED Cofactor Binding GDH Glucose Dehydrogenase (GDH) NADP->GDH NADP->GDH GDH->NADPH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH HHDH_Mechanism cluster_main Halohydrin Dehalogenase (HHDH) Catalyzed Reactions Halohydrin Vicinal Halohydrin HHDH HHDH Enzyme Halohydrin->HHDH Dehalogenation Epoxide Epoxide HHDH->Epoxide Halide Halide Ion HHDH->Halide Substituted_Alcohol β-Substituted Alcohol HHDH->Substituted_Alcohol Epoxide->HHDH Ring Opening Nucleophile Nucleophile (e.g., CN-, N3-) Nucleophile->HHDH

Caption: Reversible dehalogenation and nucleophilic ring-opening reactions catalyzed by HHDH.

Experimental Evidence: A Case Study

The asymmetric reduction of α-chloroacetophenone to (S)-1-phenyl-2-chloroethanol is a well-studied model reaction that highlights the advantages of biocatalysis.

Chemical Method: A common chemical approach involves transfer hydrogenation using a chiral ruthenium catalyst. While this method can achieve high enantioselectivity, it often requires elevated temperatures and the use of an organic solvent.

Biocatalytic Method: A recombinant E. coli expressing a carbonyl reductase can efficiently catalyze this reduction in an aqueous buffer system with isopropanol as a co-solvent and hydrogen donor for cofactor regeneration.

ParameterBiocatalytic ReductionChemical Reduction (Typical)
Substrate α-chloroacetophenoneα-chloroacetophenone
Product (S)-1-phenyl-2-chloroethanol(S)-1-phenyl-2-chloroethanol
Catalyst Carbonyl Reductase (recombinant)Chiral Ruthenium Complex
Solvent Aqueous buffer with isopropanolOrganic solvent (e.g., toluene)
Temperature 30 °C80 °C
Yield >95%~90%
Enantiomeric Excess (e.e.) >99%>98%
Experimental Protocol: Biocatalytic Reduction of α-Chloroacetophenone
  • Biocatalyst Preparation: Cultivate E. coli cells overexpressing the desired carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. Harvest the cells by centrifugation and prepare a whole-cell catalyst suspension in a phosphate buffer (pH 7.0).

  • Reaction Setup: In a temperature-controlled reactor at 30 °C, add the whole-cell catalyst suspension.

  • Substrate Addition: Prepare a solution of α-chloroacetophenone in isopropanol. Add this solution to the reactor to a final substrate concentration of 50 g/L and an isopropanol concentration of 10% (v/v).

  • Cofactor Regeneration: Add glucose to the reaction mixture to serve as the co-substrate for the glucose dehydrogenase, which will continuously regenerate the NADPH consumed by the carbonyl reductase.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Work-up and Isolation: Once the reaction is complete (typically within 24 hours), separate the cells by centrifugation. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic phase, evaporate the solvent, and purify the product if necessary.

Experimental_Workflow Start Start Biocatalyst_Prep Prepare Whole-Cell Biocatalyst Start->Biocatalyst_Prep Reaction_Setup Set up Reaction in Bioreactor Biocatalyst_Prep->Reaction_Setup Substrate_Addition Add Substrate and Co-substrate Reaction_Setup->Substrate_Addition Reaction Run Reaction at Controlled Temperature Substrate_Addition->Reaction Monitoring Monitor Progress by HPLC Reaction->Monitoring Periodic Sampling Workup Centrifugation and Extraction Reaction->Workup Reaction Complete Monitoring->Reaction Purification Product Purification Workup->Purification End Chiral Halohydrin Product Purification->End

Caption: A generalized experimental workflow for the biocatalytic reduction of a prochiral ketone.

Future Outlook and Conclusion

The advantages of biocatalytic reduction in terms of selectivity, safety, and sustainability are clear and compelling. [10][15][21]While challenges such as enzyme stability and the need for efficient cofactor regeneration systems remain areas of active research, advances in protein engineering and process optimization are continuously expanding the industrial applicability of biocatalysis. [8]Techniques like directed evolution are being used to tailor enzymes for specific substrates and reaction conditions, further enhancing their performance. [8] In conclusion, for the synthesis of chiral halohydrins, biocatalytic reduction offers a superior alternative to traditional chemical methods. It provides a direct, efficient, and environmentally responsible route to enantiomerically pure products, meeting the stringent demands of the pharmaceutical and fine chemical industries. As the push for greener and more sustainable manufacturing processes intensifies, the adoption of biocatalysis is not just an option, but a strategic imperative for forward-thinking organizations.

References

  • Kumar, A., & B-i, D. (Year). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Almac. (n.d.). Highly stereoselective biocatalytic reduction of alpha-halo ketones. [Link]

  • ACS Publications. (2022). Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis. [Link]

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  • ACS Publications. (2023). Flipping the Substrate Creates a Highly Selective Halohydrin Dehalogenase for the Synthesis of Chiral 4-Aryl-2-oxazolidinones from Readily Available Epoxides. ACS Catalysis. [Link]

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  • ResearchGate. (2023). Flipping the Substrate Creates a Highly Selective Halohydrin Dehalogenase for the Synthesis of Chiral 4-Aryl-2-oxazolidinones from Readily Available Epoxides. [Link]

  • PubMed Central. (n.d.). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening. [Link]

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Comparative

A Comparative Guide to Chiral Catalysts for the Synthesis of Ethyl 3-Chloro-2-Hydroxypropanoate

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Ethyl 3-chloro-2-hydroxypropanoate, a valuable s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Ethyl 3-chloro-2-hydroxypropanoate, a valuable synthon, is no exception. Its two stereocenters demand precise control during synthesis, making the choice of catalyst paramount. This guide provides an in-depth comparison of the primary catalytic systems for the asymmetric synthesis of this molecule, focusing on the reduction of its precursor, ethyl 4-chloro-3-oxobutanoate. We will delve into the performance of biocatalysts, metal complexes, and organocatalysts, supported by experimental data, mechanistic insights, and detailed protocols to ensure scientific integrity and practical applicability.

The Synthetic Landscape: Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

The most prevalent and efficient route to chiral ethyl 3-chloro-2-hydroxypropanoate (referred to hereafter by its more common name, ethyl 4-chloro-3-hydroxybutanoate) is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate. This transformation introduces a new stereocenter at the C3 position, and the choice of a chiral catalyst dictates the stereochemical outcome.

Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate Ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate Ethyl 4-chloro-3-oxobutanoate->Ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate Chiral Catalyst

Caption: General reaction scheme for the synthesis of ethyl 4-chloro-3-hydroxybutanoate.

I. Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.[1] For the synthesis of ethyl 4-chloro-3-hydroxybutanoate, whole-cell systems and isolated enzymes are the primary biocatalytic tools.

A. Whole-Cell Biocatalysts: Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst.[2] It contains a variety of oxidoreductases that can reduce the keto group of ethyl 4-chloro-3-oxobutanoate. The stereochemical outcome is often dependent on the specific reaction conditions, as different enzymes within the yeast may have opposing stereopreferences.[2]

Expertise & Experience: The key to achieving high enantioselectivity with baker's yeast lies in controlling the reaction environment to favor the desired reductase activity. This can be achieved by the addition of small organic molecules that selectively inhibit certain enzymes. For instance, the addition of allyl bromide or allyl alcohol has been shown to significantly enhance the production of either the (R)- or (S)-enantiomer, respectively.[3][4]

Trustworthiness: A well-defined protocol with precise control over parameters like temperature, pH, and substrate feeding strategy is crucial for reproducible results. The use of additives to direct the stereoselectivity provides a self-validating system, where the absence of the additive should lead to a predictable decrease in enantiomeric excess.

B. Isolated Enzymes: Ketoreductases and Alcohol Dehydrogenases

For greater control and higher activity, isolated or recombinantly expressed reductases are often preferred. These enzymes, which include ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer exceptional enantioselectivity, often exceeding 99% e.e.[5] A significant advantage of using isolated enzymes is the elimination of side reactions that can occur with whole-cell systems.

Expertise & Experience: A critical consideration when using isolated reductases is the need for a stoichiometric amount of a cofactor, typically NADPH or NADH. To make the process economically viable, an efficient cofactor regeneration system is essential. This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial co-substrate like glucose.[6][7] This coupled-enzyme system ensures a continuous supply of the reduced cofactor.

cluster_0 Primary Reaction cluster_1 Cofactor Regeneration Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate KRED KRED Ethyl 4-chloro-3-oxobutanoate->KRED Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate KRED->Ethyl (S)-4-chloro-3-hydroxybutanoate NADP_plus NADP_plus KRED->NADP_plus NADP_plus_regen NADP+ NADP_plus->NADP_plus_regen NADPH NADPH NADPH->KRED Glucose Glucose GDH GDH Glucose->GDH Gluconic acid Gluconic acid GDH->Gluconic acid NADPH_regen NADPH GDH->NADPH_regen NADP_plus_regen->GDH NADPH_regen->NADPH

Caption: Coupled-enzyme system for reductase-catalyzed reduction with cofactor regeneration.

Trustworthiness: The protocol for an isolated enzyme system must be self-validating by including controls. A reaction without the regeneration system (GDH and glucose) should show significantly lower conversion, confirming the necessity of cofactor recycling.

II. Homogeneous Metal Catalysis: The Noyori Asymmetric Hydrogenation

The Nobel Prize-winning Noyori asymmetric hydrogenation is a benchmark for the enantioselective reduction of ketones, including β-keto esters.[8][9] This method typically employs ruthenium catalysts bearing the chiral BINAP ligand.

Expertise & Experience: The active catalyst is a ruthenium hydride species, which is formed in situ from a precatalyst. The reaction mechanism is believed to proceed through an outer-sphere pathway where the β-keto ester coordinates to the metal center, followed by hydride transfer from the ruthenium to the carbonyl carbon.[10][11] The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack.

Trustworthiness: The reliability of this method stems from the well-defined nature of the catalyst and the reaction conditions. The synthesis of the active catalyst and the hydrogenation step are reproducible processes. A key validation point is the predictable stereochemical outcome based on the chirality of the BINAP ligand used; (R)-BINAP will produce one enantiomer of the product, while (S)-BINAP will yield the other.

III. Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. For the reduction of β-keto esters, asymmetric transfer hydrogenation is a common organocatalytic strategy.[12][13]

Expertise & Experience: This approach often involves a chiral amine or a chiral phosphoric acid as the catalyst and a Hantzsch ester as the hydride source. The mechanism typically involves the formation of a chiral iminium ion intermediate from the β-keto ester and the amine catalyst, which is then stereoselectively reduced by the Hantzsch ester.

Trustworthiness: The self-validating nature of this protocol lies in the necessity of all three components: the substrate, the chiral organocatalyst, and the hydride donor. The absence of any one of these will result in no reaction. Furthermore, using the opposite enantiomer of the catalyst should ideally lead to the formation of the opposite enantiomer of the product.

Comparative Performance Data

Catalyst TypeCatalyst ExampleTypical Yield (%)Typical e.e. (%)Reaction ConditionsAdvantagesDisadvantages
Biocatalyst (Whole-Cell) Saccharomyces cerevisiae80-95[3]90-97[3]Aqueous, 25-35°CInexpensive, readily available, cofactor regeneration in situLower substrate tolerance, potential for side reactions, moderate e.e. without additives
Biocatalyst (Isolated Enzyme) Recombinant Ketoreductase>95[5]>99[5]Aqueous, 25-35°CHigh selectivity and activity, clean reactionsHigher cost, requires external cofactor regeneration
Metal Catalyst Ru-BINAP~100[8]>98[8]Organic solvent, H₂ pressure (4-100 atm), 25-80°CHigh efficiency and selectivity, well-establishedRequires high-pressure equipment, potential metal contamination
Organocatalyst Chiral Amine / Hantzsch Ester70-9585-95Organic solvent, 25-40°CMetal-free, mild conditionsCatalyst loading can be high, Hantzsch ester is a stoichiometric reductant

Experimental Protocols

Protocol 1: Asymmetric Reduction using Baker's Yeast

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Baker's yeast (commercially available, dried)

  • Sucrose

  • Deionized water

  • Allyl bromide (for (R)-enantiomer) or Allyl alcohol (for (S)-enantiomer)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Yeast Activation: In a flask, dissolve sucrose (20 g) in deionized water (100 mL). Add dried baker's yeast (10 g) and stir at 30°C for 30 minutes.

  • Reaction Setup: To the activated yeast suspension, add a solution of ethyl 4-chloro-3-oxobutanoate (1 g) in a minimal amount of ethanol. For the (R)-enantiomer, add allyl bromide (0.2 mL). For the (S)-enantiomer, add allyl alcohol (0.2 mL).

  • Incubation: Stir the reaction mixture at 30°C for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, add celite to the mixture and filter. Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

cluster_0 Preparation cluster_1 Bioreduction cluster_2 Downstream Processing cluster_3 Analysis A Activate Yeast (Sucrose + Water) C Combine Yeast Suspension, Substrate, and Additive A->C B Prepare Substrate Solution (Ethyl 4-chloro-3-oxobutanoate) B->C D Incubate with Stirring (24-48h, 30°C) C->D E Monitor Reaction Progress D->E F Filter with Celite E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Chiral HPLC/GC Analysis (e.e. determination) I->J

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl 3-chloro-2-hydroxypropanoate and Other α-Halo Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Role of Ethyl 3-chloro-2-hydroxypropanoate in Synthesis α-Halo esters are a cornerstone class of reagents in organic synthesis, val...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Ethyl 3-chloro-2-hydroxypropanoate in Synthesis

α-Halo esters are a cornerstone class of reagents in organic synthesis, valued for their utility as versatile intermediates.[1][2] Their bifunctional nature, possessing both an electrophilic α-carbon and an ester moiety, allows for a wide range of chemical transformations. These compounds are potent alkylating agents, readily undergoing nucleophilic substitution to form new carbon-carbon and carbon-heteroatom bonds.[1][2]

This guide focuses on a particularly interesting member of this class: Ethyl 3-chloro-2-hydroxypropanoate . Unlike simple α-halo esters such as ethyl 2-chloropropanoate or ethyl 2-bromopropanoate, its structure contains a β-hydroxyl group. This seemingly minor addition fundamentally alters its chemical behavior, introducing unique reaction pathways and modifying its reactivity profile in classical α-halo ester transformations.

Here, we provide a comparative analysis of the reactivity of ethyl 3-chloro-2-hydroxypropanoate against other common α-halo esters. We will explore the structural and electronic factors that govern their reactivity and provide experimental context for their application in key synthetic reactions.

Core Principles Governing α-Halo Ester Reactivity

The reactivity of an α-halo ester is not monolithic; it is a nuanced outcome of several competing electronic and steric factors. Understanding these principles is critical to predicting reaction outcomes and selecting the appropriate substrate for a desired transformation.

  • The Nature of the Halogen: The single most dominant factor in intermolecular reactions is the identity of the halogen atom. The reactivity trend follows the leaving group ability of the halide, which is inversely proportional to the carbon-halogen (C-X) bond strength.[2]

    • Reactivity Order: I > Br > Cl >> F

    • The C-I bond is the longest and weakest, making iodo-esters the most reactive. Bromo-esters offer a good balance of high reactivity and stability, making them widely used.[2] Chloro-esters are less reactive but often more economical, while fluoro-esters are generally unreactive in nucleophilic substitutions.[2][3]

  • Inductive Effect of the Ester Group: The adjacent ester (carbonyl) group exerts a powerful electron-withdrawing inductive effect. This polarizes the C-X bond, increasing the electrophilicity of the α-carbon and making it significantly more susceptible to nucleophilic attack compared to a standard alkyl halide.[2]

  • The β-Hydroxyl Group: A Defining Feature: In the case of ethyl 3-chloro-2-hydroxypropanoate, the hydroxyl group at the adjacent position introduces a profound mechanistic twist. Under basic conditions, this group can be deprotonated to form an alkoxide. This internal nucleophile is perfectly positioned to attack the electrophilic carbon bearing the chlorine, leading to a facile intramolecular SN2 reaction. This pathway is often kinetically preferred over intermolecular reactions.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the performance of ethyl 3-chloro-2-hydroxypropanoate in comparison to its simpler analogues—ethyl 2-chloropropanoate and the more reactive ethyl 2-bromopropanoate—in three fundamental reaction classes.

Nucleophilic Substitution (SN2)

The SN2 reaction is the most common transformation for α-halo esters, proceeding via a backside attack by a nucleophile on the α-carbon.[4]

  • Intermolecular SN2: For external nucleophiles, the reactivity follows the established C-X bond strength trend. Ethyl 2-bromopropanoate will react significantly faster than ethyl 2-chloropropanoate with nucleophiles like amines, thiols, or cyanides.

  • Intramolecular SN2 in Ethyl 3-chloro-2-hydroxypropanoate: This is the dominant pathway for this molecule under basic conditions. The deprotonated hydroxyl group acts as a potent, tethered nucleophile, leading to the formation of an α,β-epoxy ester (a glycidic ester).[5][6][7] This intramolecular cyclization is highly efficient and typically outcompetes attack by external nucleophiles.

Workflow: Intermolecular vs. Intramolecular SN2 Pathways

G cluster_0 Intermolecular SN2 (e.g., Ethyl 2-bromopropanoate) cluster_1 Intramolecular SN2 (Ethyl 3-chloro-2-hydroxypropanoate) a EtOOC-CH(Br)R c [Nu---CH(COOEt)R---Br]‡ Transition State a->c Attack by Nu- b Nucleophile (Nu:-) b->c d EtOOC-CH(Nu)R + Br- c->d Inversion of Stereochemistry e EtOOC-CH(OH)-CH2Cl g EtOOC-CH(O-)-CH2Cl Alkoxide Intermediate e->g Deprotonation f Base (-OH) f->g h Ethyl Glycidate (Epoxide) g->h Intramolecular Backside Attack

Caption: Comparison of intermolecular and intramolecular SN2 pathways.

Darzens Condensation

The Darzens condensation creates α,β-epoxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of a base.[8][9][10] The key first step is the deprotonation of the α-carbon to form a resonance-stabilized enolate, which then acts as the nucleophile.[8][11]

  • Ethyl 2-chloro/bromo-propanoate: These are classic substrates for the Darzens reaction. The bromo-ester is generally more reactive due to the combined effects of the C-Br bond being easier to cleave in the final epoxide-forming step and potentially influencing the stability of the intermediate halohydrin alkoxide.

  • Ethyl 3-chloro-2-hydroxypropanoate: This molecule is not a suitable substrate for a typical Darzens condensation. The presence of the acidic hydroxyl proton means that a base will preferentially deprotonate the -OH group rather than the α-carbon. As discussed, this leads directly to intramolecular cyclization, preempting any potential reaction with an external aldehyde or ketone. In essence, it undergoes the final step of a Darzens-like mechanism upon itself.

Mechanism: The Darzens Condensation

Darzens Haloester R-CH(X)-COOEt Enolate Enolate Intermediate [R-C(-)(X)-COOEt] Haloester->Enolate Base Base Carbonyl R'2C=O Enolate->Carbonyl Nucleophilic Attack Alkoxide Halohydrin Alkoxide [R'2C(O-)-CH(X)(R)-COOEt] Epoxide α,β-Epoxy Ester (Glycidic Ester) Alkoxide->Epoxide Intramolecular SN2 (Halide elimination)

Caption: Key steps of the Darzens glycidic ester condensation.

Reformatsky Reaction

The Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc dust.[12][13] This enolate then adds to an aldehyde or ketone to yield a β-hydroxy ester.[14][15][16]

  • Ethyl 2-chloro/bromo-propanoate: The formation of the organozinc reagent is highly dependent on the halogen. α-bromo and α-iodo esters are standard substrates, reacting readily with zinc.[12] α-chloro esters are significantly less reactive and often require activated zinc or harsher reaction conditions to proceed efficiently.[13]

  • Ethyl 3-chloro-2-hydroxypropanoate: The presence of the acidic hydroxyl proton makes this substrate incompatible with the Reformatsky reaction conditions. The organozinc reagent, being a strong base, would simply deprotonate the hydroxyl group in an unproductive acid-base reaction rather than adding to an external carbonyl.

Summary of Comparative Reactivity

Reaction Type Ethyl 3-chloro-2-hydroxypropanoate Ethyl 2-chloropropanoate Ethyl 2-bromopropanoate Causality
Intermolecular SN2 Low (Intramolecular pathway dominates)ModerateHighReactivity is governed by C-X bond strength (Br > Cl). The internal -OH group outcompetes external nucleophiles.
Intramolecular SN2 Very High (Dominant Pathway)Not ApplicableNot ApplicableThe β-hydroxy group acts as a tethered nucleophile upon deprotonation, leading to rapid epoxide formation.
Darzens Condensation Unreactive (Deprotonates at OH)ModerateHighThe acidic -OH proton prevents the necessary α-carbon deprotonation required to initiate the condensation.
Reformatsky Reaction Unreactive (Incompatible)Low (Requires activation)HighThe acidic -OH proton is incompatible with the basic organozinc intermediate. Reactivity depends on C-X bond cleavage by zinc.

Experimental Protocols

Protocol 1: Intramolecular Cyclization of Ethyl 3-chloro-2-hydroxypropanoate

This protocol demonstrates the unique reactivity of the title compound to form ethyl 2,3-epoxypropanoate (ethyl glycidate).

Materials:

  • Ethyl 3-chloro-2-hydroxypropanoate (1.0 equiv.)

  • Sodium hydroxide (NaOH) (1.1 equiv.)

  • Diethyl ether (anhydrous)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 3-chloro-2-hydroxypropanoate in diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl glycidate.

  • Purify the product by vacuum distillation.

Protocol 2: Intermolecular SN2 Reaction of Ethyl 2-bromopropanoate with Aniline

This protocol illustrates a standard SN2 reaction for comparison.

Materials:

  • Ethyl 2-bromopropanoate (1.0 equiv.)

  • Aniline (1.1 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-bromopropanoate and aniline in ethanol.

  • Add triethylamine to the solution to act as a base to neutralize the HBr formed during the reaction.[2]

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove triethylammonium bromide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Conclusion

The reactivity of Ethyl 3-chloro-2-hydroxypropanoate is fundamentally distinguished from that of simple α-halo esters by the presence of its β-hydroxyl group. While the general reactivity trend for intermolecular reactions, dictated by the strength of the carbon-halogen bond (Br > Cl), remains a valid principle, it is often a moot point for this specific molecule. The hydroxyl group provides a highly favored pathway for rapid intramolecular SN2 cyclization under basic conditions, leading to the formation of glycidic esters. This unique characteristic renders it unsuitable for classic α-halo ester reactions like the Darzens and Reformatsky condensations, which require either α-carbon deprotonation or the formation of an organometallic intermediate. For synthetic chemists, this means Ethyl 3-chloro-2-hydroxypropanoate should be viewed not as a standard alkylating agent, but as a direct and efficient precursor to α,β-epoxy esters.

References

  • Wikipedia. Reformatsky reaction. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • Wikipedia. α-Halo carboxylic acids and esters. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • ACS Publications. Highly Selective Reaction of α-Halo-α,β-unsaturated Esters with Ketones or Aldehydes Promoted by SmI2: An Efficient Alternative Access to Baylis−Hillman Adducts. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Organic Reactions. The Reformatsky Reaction. [Link]

  • Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • PMC. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. [Link]

  • ResearchGate. Epoxide synthesis from carbonyl and halo compounds | Request PDF. [Link]

  • ACS Publications. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]

  • RSC Publishing. Olefination of aldehydes with alpha-halo redox-active esters. [Link]

  • ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • PubMed. Structure-activity Relationships of Estrogens: Effects of Esterification of the 11 Beta-Hydroxyl Group. [Link]

  • Master Organic Chemistry. Epoxides – The Outlier Of The Ether Family. [Link]

  • Wikipedia. Epoxide. [Link]

  • Chemistry Stack Exchange. Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. [Link]

  • Chemistry LibreTexts. Synthesis of Epoxides. [Link]

  • PMC - NIH. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. [Link]

  • Chemistry Steps. Preparation of Epoxides. [Link]

  • YouTube. 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]

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Comparative

Alternative chiral building blocks to Ethyl 3-chloro-2-hydroxypropanoate

An In-Depth Guide to Alternative Chiral Building Blocks for Ethyl 3-chloro-2-hydroxypropanoate In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of chiral building blocks is p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Chiral Building Blocks for Ethyl 3-chloro-2-hydroxypropanoate

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of chiral building blocks is paramount. These enantiomerically pure molecules are the foundational keystones for constructing complex, stereochemically defined targets, directly influencing the efficiency, cost, and overall success of a synthetic campaign.[][2][3] Ethyl 3-chloro-2-hydroxypropanoate is a valued C3 synthon, offering a stereogenic center functionalized with an ester, a secondary alcohol, and a reactive chloromethyl group, enabling a variety of synthetic transformations.[4]

However, the pursuit of novel synthetic routes, improved atom economy, and access to diverse chemical space necessitates a broader toolkit. This guide provides a comparative analysis of key alternatives to Ethyl 3-chloro-2-hydroxypropanoate, designed for researchers, chemists, and drug development professionals. We will delve into the synthesis, reactivity, and strategic applications of these alternatives, supported by experimental insights and protocols to inform rational selection in your synthetic endeavors.

The Epoxide Family: Glycidol and Epichlorohydrin

Perhaps the most fundamental and widely utilized C3 chiral synthons are the epoxides: glycidol and its chlorinated counterpart, epichlorohydrin. Their inherent ring strain makes them highly reactive electrophiles, serving as versatile precursors to the 1,2-diol and 1-chloro-2-hydroxy motifs found in our target molecule.[5][6]

Synthetic Accessibility & Sourcing

Both enantiomers of glycidol and epichlorohydrin are commercially available and can be synthesized with high enantiomeric purity.

  • (S)- or (R)-Glycidol: The Sharpless Asymmetric Epoxidation of allyl alcohol is a cornerstone of modern organic synthesis, providing access to enantiopure glycidol.[5][7] This method's reliability and predictability make it a staple for academic and industrial labs.

  • (S)- or (R)-Epichlorohydrin: While racemic epichlorohydrin is an inexpensive commodity chemical, its enantiomers are efficiently accessed through the hydrolytic kinetic resolution (HKR) of the racemate using chiral Salen-Co(III) complexes or via enzymatic approaches.[6][8][9] This makes enantiopure epichlorohydrin a cost-effective and readily available building block.[10]

Reactivity Profile and Strategic Application

The power of these building blocks lies in the predictable and highly regioselective ring-opening of the epoxide. Under basic or nucleophilic conditions, the reaction proceeds primarily via an SN2 mechanism at the less sterically hindered terminal carbon (C3).

  • Glycidol Derivatives: Arenesulfonate derivatives of glycidol, such as glycidyl tosylate, are crystalline, stable, and exhibit excellent regioselectivity in reactions with a wide range of nucleophiles, making them superior intermediates for synthesizing β-adrenergic blocking agents and other complex molecules.[5]

  • Epichlorohydrin: This molecule is a bifunctional electrophile. Nucleophiles can open the epoxide ring, or, under different conditions, displace the chloride. A common strategy involves the regioselective ring-opening with a nucleophile, which generates a chlorohydrin that can subsequently be cyclized back to a new, more complex epoxide by treatment with a base. This sequence is invaluable for building larger structures.[10] For instance, the synthesis of many beta-blockers relies on the opening of an epoxide with a phenoxide, followed by reaction with an amine.[6]

Workflow: From Chiral Epoxide to 1,2-Diol

G cluster_synthesis Synthesis of Chiral Epoxide cluster_reaction Application in Synthesis Allyl_Alcohol Allyl Alcohol Epoxidation Sharpless Asymmetric Epoxidation Allyl_Alcohol->Epoxidation Glycidol (S)-Glycidol Epoxidation->Glycidol RingOpening Nucleophilic Ring-Opening Glycidol->RingOpening Phenol Phenol (ArOH) + Base Phenol->RingOpening Diol (S)-3-Aryloxy-1,2-propanediol RingOpening->Diol

Caption: Synthesis of (S)-Glycidol and its application in forming chiral 3-aryloxy-1,2-propanediols.

Experimental Protocol: Synthesis of (S)-3-phenoxy-1,2-propanediol from (S)-Glycidol[12]

This protocol demonstrates a practical, high-yield synthesis of a chiral diol via epoxide ring-opening.

  • Reaction Setup: To a round-bottom flask, add (S)-glycidol (1.0 eq) and phenol (1.05 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine hydrochloride (0.05 eq).

  • Reaction Conditions: Heat the solvent-free mixture to 70-80 °C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diol can be further purified by recrystallization from absolute ethanol or by column chromatography to yield the pure (S)-3-phenoxy-1,2-propanediol.

The Aldehyde Cornerstone: 2,3-O-Isopropylidene Glyceraldehyde

Derived from the "chiral pool," 2,3-O-isopropylidene glyceraldehyde (often prepared as its D-enantiomer from D-mannitol) is a powerful C3 building block where the key reactivity is centered on its aldehyde functionality.[11][12]

Synthetic Accessibility & Sourcing

This chiral aldehyde is not synthesized by asymmetric methods but is instead prepared from abundant natural carbohydrates. The most common route involves two key steps:

  • Protection: D-mannitol is treated with acetone under acidic conditions (e.g., zinc chloride) to form 1,2:5,6-di-O-isopropylidene-D-mannitol.[12]

  • Cleavage: The central C-C bond of the protected mannitol is cleaved using an oxidizing agent like sodium metaperiodate (NaIO₄) or lead tetraacetate to yield two equivalents of (R)-2,3-O-isopropylidene glyceraldehyde.[11][12]

This well-established, scalable process makes it a readily accessible synthon.[13]

Reactivity Profile and Strategic Application

The synthetic utility of this building block is dominated by the chemistry of the aldehyde group, providing a gateway to carbon-carbon bond formation.[14]

  • Nucleophilic Additions: The aldehyde readily undergoes addition reactions with organometallic reagents (Grignards, organolithiums) to form secondary alcohols with high diastereoselectivity.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, extending the carbon chain while preserving the original stereocenter.

  • Aldol and Cycloaddition Reactions: It serves as a chiral electrophile in aldol condensations and Diels-Alder reactions, enabling the construction of complex cyclic and acyclic systems.[14]

The isopropylidene group serves as a robust protecting group for the vicinal diol, stable to many reaction conditions but easily removed with mild acid to reveal the diol functionality late in a synthetic sequence. This makes it an excellent alternative when the synthetic strategy involves building a carbon skeleton from an aldehyde rather than displacing a leaving group.

Workflow: Synthesis and Elaboration of Isopropylidene Glyceraldehyde

G cluster_synthesis Synthesis from Chiral Pool cluster_reaction Application in Synthesis Mannitol D-Mannitol Protection Acetonide Protection Mannitol->Protection Cleavage Oxidative Cleavage (NaIO₄) Protection->Cleavage Aldehyde (R)-2,3-O-Isopropylidene Glyceraldehyde Cleavage->Aldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Wittig Wittig Reagent (Ph₃P=CHR) Wittig->Wittig_Reaction Alkene Chiral Alkene Wittig_Reaction->Alkene

Caption: Synthesis of a chiral aldehyde from D-mannitol and its subsequent use in a Wittig reaction.

The "Green" Synthon: Ethyl Lactate

Ethyl (S)-lactate is an economically attractive and environmentally benign chiral building block. Derived from the fermentation of carbohydrates, it is readily available as a single enantiomer and is often used as a "green" solvent, but its synthetic utility should not be overlooked.[15]

Synthetic Accessibility & Sourcing

Ethyl lactate is produced on a large industrial scale via the esterification of lactic acid, which is generated through fermentation. Both (S) and (R) enantiomers are commercially available at low cost.[16]

Reactivity Profile and Strategic Application

Compared to Ethyl 3-chloro-2-hydroxypropanoate, ethyl lactate lacks the inherent electrophilic chloromethyl handle. Its reactivity is centered on the secondary hydroxyl group. To mimic the reactivity of the chloro-substituted analogue, this hydroxyl group must first be activated by converting it into a good leaving group, such as a tosylate, mesylate, or triflate.

  • Activation: The hydroxyl group of ethyl (S)-lactate is reacted with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine, triethylamine).

  • Substitution: The resulting sulfonate ester is now a potent electrophile, analogous to the chloromethyl group of the original topic molecule. It can undergo SN2 displacement with a wide variety of nucleophiles, proceeding with inversion of configuration at the stereocenter.

This two-step sequence transforms the readily available and inexpensive ethyl lactate into a highly versatile chiral synthon, capable of participating in the same types of bond-forming reactions as Ethyl 3-chloro-2-hydroxypropanoate.

Workflow: Activation and Substitution of Ethyl Lactate

G Lactate Ethyl (S)-Lactate Activation Activation (e.g., TsCl, Pyridine) Lactate->Activation Tosylate Ethyl (R)-2-(tosyloxy)propanoate Activation->Tosylate Substitution SN2 Substitution (Inversion) Tosylate->Substitution Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution Product Substituted Product Substitution->Product

Caption: Two-step strategy to convert Ethyl (S)-Lactate into a versatile electrophilic building block.

Comparative Performance Summary

The optimal choice of a chiral building block is dictated by the specific synthetic target and the overall strategic plan. The following table provides a high-level comparison to guide this critical decision.

FeatureEthyl 3-chloro-2-hydroxypropanoateGlycidol / EpichlorohydrinIsopropylidene GlyceraldehydeEthyl Lactate
Source Asymmetric SynthesisAsymmetric Epoxidation / Kinetic ResolutionChiral Pool (Carbohydrates)Chiral Pool (Fermentation)
Key Functionality Ester, Alcohol, Alkyl ChlorideEpoxide, Alcohol/ChlorideAldehyde, Protected DiolEster, Alcohol
Primary Reactivity Electrophile at C3 (SN2)Electrophile (Epoxide Opening)Electrophile at C1 (Aldehyde Chemistry)Nucleophile (OH) / Electrophile after activation
Key Advantage Pre-functionalized for direct SN2 displacementHigh reactivity, versatile for 1,2-difunctionalizationIdeal for C-C bond formation at the terminusLow cost, "green," readily available
Key Disadvantage Potentially higher cost than chiral pool alternativesGlycidol can be unstable; requires careful handlingRequires protection/deprotection steps for the diolRequires an extra activation step for SN2 reactivity
Best Suited For... Introducing a C3 hydroxy-ester unit via nucleophilic attack.Synthesizing 1,2-diols, amino alcohols, and complex epoxides.Extending carbon chains via aldehyde additions or olefination.Cost-effective synthesis where an extra activation step is acceptable.

Conclusion

While Ethyl 3-chloro-2-hydroxypropanoate is an effective chiral building block, a comprehensive understanding of the available alternatives empowers chemists to devise more efficient, creative, and economical synthetic routes.

  • Chiral epoxides like glycidol and epichlorohydrin offer unparalleled reactivity for constructing 1,2-difunctionalized systems.

  • Isopropylidene glyceraldehyde provides a robust platform for building carbon skeletons from a chiral aldehyde precursor.

  • Ethyl lactate stands out as a highly economical and sustainable option, which, after simple activation, can mimic the reactivity of more complex synthons.

The choice is ultimately a strategic one, balancing factors of cost, availability, required reactivity, and the specific architecture of the target molecule.[15] By considering these powerful alternatives, researchers can significantly expand their synthetic capabilities and accelerate the journey from concept to creation in drug development and beyond.

References

  • Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Arenesulfonate derivatives of homochiral glycidol: versatile chiral building blocks for organic synthesis. The Journal of Organic Chemistry, 51(19), 3710–3712. [Link]

  • Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-O-isopropylidene glyceraldehyde in stereoselective organic synthesis. Tetrahedron, 42(2), 447-488. [Link]

  • Chen, Z., Jiang, B., & Li, W. (2012). Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry, 14(12), 3397-3404. [Link]

  • Kumagai, N., & Shibasaki, M. (2014). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters, 16(15), 4062–4065. [Link]

  • Lee, Y., & Hoveyda, A. H. (2009). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 131(9), 3160–3161. [Link]

  • Kametani, T., Suzuki, T., Nishimura, M., Sato, E., & Unno, K. (1982). 1,2-Isopropylidene D-Glyceraldehyde as a Chiral Synthon for g-Butyrolactone. HETEROCYCLES, 19(2), 205. [Link]

  • Wikipedia. (n.d.). Asymmetric epoxidation. [Link]

  • ACS Green Chemistry Institute. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Wang, Y., et al. (2010). Preparation and drug application of chiral epichlorohydrin. Chinese Journal of Pharmaceuticals, 41(1), 75-79. [Link]

  • Has-Schon, E., et al. (2014). Enzymatic approaches to the preparation of chiral epichlorohydrin. RSC Advances, 4(69), 36625-36637. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 406-412. [Link]

  • Wang, Z., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 26(8), 2445–2452. [Link]

  • Mali, A. B., et al. (2011). Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents. Indian Journal Of Applied Research, 4(2), 21-23. [Link]

  • Tius, M. A. (2013). Chiral Allenylcarbonyls – Underexploited Building Blocks for Complex Synthesis. Accounts of Chemical Research, 46(3), 647–656. [Link]

  • Schmid, C. R., et al. (2009). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde in high chemical and optical purity: observations on the development of a practical bulk process. The Journal of Organic Chemistry, 74(16), 5975-5982. [Link]

  • de Mattos, M. C. S., & de Souza, R. M. (2003). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Journal of the Brazilian Chemical Society, 14(4), 640-642. [Link]

  • Xu, J. H., et al. (2009). Optimization of enantioselective production of chiral epichlorohydrin catalyzed by a novel epoxide hydrolase from domestic duck. African Journal of Biotechnology, 8(20). [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 406-412. [Link]

  • Jackson, H. L., & Jones, H. I. (1941). l-Glycidol. Journal of the American Chemical Society, 63(6), 1689-1689. [Link]

  • Gastaldi, C., et al. (2020). Examples of 2‐ethyl substituted 3‐hydroxycarboxylic acids as chiral building blocks. ChemCatChem, 12(1), 1-8. [Link]

  • PubChem. (n.d.). ethyl (2R)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate. [Link]

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. [Link]

  • N.V. S. D. K. Kumar, et al. (2010). Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts. Catalysis Communications, 11(8), 717-721. [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-2-hydroxyprop-2-enoate. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 406-412. [Link]

  • T. T. T. H. Nguyen, et al. (2021). The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al ratio. Fuel Processing Technology, 217, 106822. [Link]

  • Kowalska-Kus, E., et al. (2017). Solketal formation from glycerol and acetone over hierarchical zeolites of different structure as catalysts. Catalysis Today, 296, 131-138. [Link]

  • Ozkan, O., et al. (2018). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Energy & Fuels, 32(11), 11636-11643. [Link]

  • M. J. G. Al-Mazaideh, et al. (2022). Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. Catalysts, 12(10), 1195. [Link]

  • Reddy, K. L., et al. (2000). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Synthetic Communications, 30(11), 2025-2031. [Link]

  • Wang, D., et al. (2022). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications, 13(1), 1-11. [Link]

  • The Good Scents Company. (n.d.). ethyl (2S)-2-hydroxypropanoate. [Link]

  • PubChem. (n.d.). C5H9O3+. [Link]

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Validation

A-Comparative-Guide-to-Purity-Validation-of-Ethyl-3-chloro-2-hydroxypropanoate-by-NMR-Spectroscopy

Authored by [Your Name], Senior Application Scientist Introduction Ethyl 3-chloro-2-hydroxypropanoate is a key chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by [Your Name], Senior Application Scientist

Introduction

Ethyl 3-chloro-2-hydroxypropanoate is a key chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods for purity assessment are paramount in both research and industrial settings. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of Ethyl 3-chloro-2-hydroxypropanoate, offering experimental insights and protocols to ensure scientific integrity.

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool for determining the absolute concentration and purity of compounds.[1] Unlike chromatographic techniques, qNMR does not always require a reference standard of the analyte itself, relying instead on the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal.[1] This guide will delve into the nuances of employing ¹H NMR for the quantitative analysis of Ethyl 3-chloro-2-hydroxypropanoate, while also presenting a comparative overview of alternative methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The-Fundamental-Role-of-NMR-in-Purity-Determination

NMR spectroscopy, particularly ¹H NMR, is a primary analytical method that offers several advantages for purity determination.[2] It is a rapid, non-destructive technique that provides both structural and quantitative information from a single experiment.[2] For Ethyl 3-chloro-2-hydroxypropanoate, ¹H NMR allows for the unambiguous identification of the molecule and the detection and quantification of process-related impurities and residual solvents.

The principle of qNMR is based on the fact that the integral of a signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[1][3] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[1][3]

Visualizing the Analyte and Potential Impurities

To effectively utilize NMR for purity analysis, it is crucial to understand the chemical structure of Ethyl 3-chloro-2-hydroxypropanoate and its potential impurities. Common impurities can arise from starting materials, by-products of the synthesis, or degradation products.

Caption: Chemical structure of Ethyl 3-chloro-2-hydroxypropanoate and common related impurities.

Comparative-Analysis-of-Purity-Validation-Methods

While NMR spectroscopy is a powerful tool, it is essential to understand its performance in comparison to other commonly used analytical techniques for purity assessment.[] The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of instrumentation.[5][6]

Parameter ¹H NMR Spectroscopy Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Measures the nuclear magnetic resonance of protons.Separates compounds based on their volatility and interaction with a stationary phase.Separates compounds based on their partitioning between a mobile and stationary phase.
Quantification Absolute quantification using an internal standard.[1]Relative quantification using a calibration curve or internal standard.Relative quantification using a calibration curve or internal standard.
Reference Standard Does not require an identical reference standard for the analyte.[7]Requires a reference standard for each analyte and impurity.Requires a reference standard for each analyte and impurity.
Sample Throughput Relatively fast analysis time per sample.Can have longer run times depending on the separation.Can have longer run times depending on the separation.
Destructive? Non-destructive.[1]Destructive.Destructive.
Strengths Provides structural information, good for identifying unknown impurities.[8]Excellent for volatile impurities.[5]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[5]
Limitations Lower sensitivity compared to chromatographic methods for trace impurities.[8]Not suitable for non-volatile or thermally labile compounds.[5]Can be more complex to develop methods.

Experimental-Protocol-for-qNMR-Purity-Validation

This section provides a detailed, step-by-step methodology for the purity determination of Ethyl 3-chloro-2-hydroxypropanoate using ¹H NMR spectroscopy. This protocol is designed to be self-validating, ensuring the accuracy and reliability of the results.

Workflow for NMR-Based Purity Validation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Tune_Shim Tune and Shim Spectrometer Transfer->Tune_Shim Set_Parameters Set Acquisition Parameters Tune_Shim->Set_Parameters Acquire_Spectrum Acquire ¹H NMR Spectrum Set_Parameters->Acquire_Spectrum Phase_Correct Phase and Baseline Correction Acquire_Spectrum->Phase_Correct Integrate Integrate Signals Phase_Correct->Integrate Calculate_Purity Calculate Purity Integrate->Calculate_Purity

Caption: Workflow for the purity validation of Ethyl 3-chloro-2-hydroxypropanoate by qNMR.

Step-by-Step-Methodology
  • Selection of Internal Standard: Choose a suitable internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. Maleic acid or 1,3,5-trimethoxybenzene are often good choices. The standard should be of high purity and chemically stable.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Ethyl 3-chloro-2-hydroxypropanoate into a clean, dry vial.

    • Accurately weigh a similar amount of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6). Ensure complete dissolution.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.[9]

    • Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.

    • Use a pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T1 of any proton being integrated is recommended for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For Ethyl 3-chloro-2-hydroxypropanoate, the quartet of the -OCH2- group or the triplet of the -CH3 group are suitable for integration.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula[3]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to Ethyl 3-chloro-2-hydroxypropanoate

    • "std" refers to the internal standard

Trustworthiness-and-Validation-According-to-ICH-Guidelines

To ensure the trustworthiness of the analytical results, the NMR method must be validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12] The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[12]

Key validation parameters to consider for a qNMR method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is demonstrated by the absence of interfering signals from the internal standard or impurities at the chemical shift of the analyte's signal used for quantification.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10] This can be established by preparing a series of samples with varying concentrations of the analyte and a fixed concentration of the internal standard and demonstrating a linear relationship between the integral ratio and the concentration ratio.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10] Accuracy can be assessed by analyzing a sample of known purity (e.g., a certified reference material) or by spiking a sample with a known amount of pure analyte.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

Conclusion

The validation of Ethyl 3-chloro-2-hydroxypropanoate purity by NMR spectroscopy offers a robust, reliable, and efficient approach for quality control in research and pharmaceutical development. Its ability to provide both structural and quantitative information in a single, non-destructive measurement makes it a powerful alternative and complement to traditional chromatographic methods.[14][15] By following a well-defined and validated protocol, researchers and scientists can ensure the integrity of their analytical data, which is crucial for the development of safe and effective products. The comparative analysis presented in this guide highlights the distinct advantages of each technique, enabling professionals to make informed decisions based on their specific analytical needs.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.).
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. (2021). Magnetic Resonance in Chemistry, 59(1), 7-15.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025).
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024).
  • Q 3 B (R2) Impurities in New Drug Products - EMA. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry, 75(9), 2941–2946.
  • How to check the purity of the chemical compound by H NMR? - ResearchGate. (2019).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014). Journal of Medicinal Chemistry, 57(22), 9219–9220.
  • Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
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  • Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide - Benchchem. (n.d.).
  • Ethyl 3-chloro-2-hydroxypropanoate, 98% - Lab-Chemicals.Com. (n.d.).
  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (n.d.).
  • ETHYL 2-HYDROXYPROPANOATE - Ataman Kimya. (n.d.).
  • Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material? | ResearchGate. (2015).
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 - NIH. (n.d.).
  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. (2012). Russian Journal of General Chemistry, 82(1), 120–125.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (n.d.).
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016).

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Comparative

A Comparative Guide to the Synthesis of Ethyl 3-chloro-2-hydroxypropanoate: Unveiling the Limitations of Chemical Catalysis

For decades, the synthesis of chiral molecules like Ethyl 3-chloro-2-hydroxypropanoate, a critical building block in pharmaceutical manufacturing, has relied heavily on traditional chemical catalysis. However, mounting p...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of chiral molecules like Ethyl 3-chloro-2-hydroxypropanoate, a critical building block in pharmaceutical manufacturing, has relied heavily on traditional chemical catalysis. However, mounting pressures for greener, more efficient, and highly selective processes have exposed the inherent drawbacks of these conventional methods. This guide provides a detailed comparison between chemical and enzymatic approaches, presenting experimental evidence that underscores the limitations of the former and highlights the significant advantages of biocatalysis for producing high-purity chiral compounds.

The Significance of Ethyl 3-chloro-2-hydroxypropanoate

Ethyl 3-chloro-2-hydroxypropanoate is a versatile chiral intermediate. Its stereochemistry is crucial for the efficacy of various active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure forms of this compound is therefore of paramount importance in the drug development pipeline.

The Conventional Approach: Limitations of Chemical Catalysis

Traditional chemical synthesis of vicinal halohydrins, such as Ethyl 3-chloro-2-hydroxypropanoate, often involves the ring-opening of epoxides with halogen acids or the chlorination of corresponding esters.[1] These methods, while established, are fraught with several significant limitations that impact their efficiency, cost-effectiveness, and environmental footprint.

Lack of Enantioselectivity

Perhaps the most significant drawback of many chemical routes is the lack of stereocontrol, resulting in a racemic mixture of both (R) and (S) enantiomers.[2] Separating these isomers is a challenging and costly process, often requiring additional resolution steps that halve the theoretical yield. While asymmetric chemical methods exist, they frequently rely on expensive and complex chiral ligands and catalysts.[3]

Harsh Reaction Conditions and By-product Formation

Chemical syntheses, such as the chlorohydrin process, often necessitate harsh conditions, including the use of strong acids (e.g., HCl) or Lewis acids (e.g., SnCl4, TiCl4) to facilitate epoxide ring-opening.[1][4] These conditions can lead to a host of unwanted side reactions, including the formation of constitutional isomers and other by-products, complicating purification and reducing the overall yield.[5][6] For instance, the traditional synthesis of ethylene oxide via the chlorohydrin process is a two-step method known for producing significant waste.[7]

Environmental and Safety Concerns

The use of chlorinated reagents and solvents in chemical synthesis raises significant environmental and health concerns.[8] Many halogenated compounds are toxic, persistent in the environment, and their production can be energy-intensive.[8][9] The disposal of chlorinated organic waste presents a substantial challenge for the chemical industry.[8] Recent efforts have focused on developing greener chlorination methods to mitigate these issues, but inherent problems remain.[10]

A Superior Alternative: Enzymatic Synthesis

Biocatalysis, utilizing enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods.[11] For the synthesis of chiral chlorohydrins, enzymes like halohydrin dehalogenases (HHDHs) and stereoselective ketoreductases offer remarkable advantages.[12][13]

Unparalleled Enantioselectivity

Enzymes are inherently chiral and can exhibit exquisite stereoselectivity, often producing a single enantiomer with very high optical purity (>99% enantiomeric excess, ee).[14][15] For example, HHDHs can be used for the asymmetric synthesis of chiral epichlorohydrin from 1,3-dichloro-2-propanol with high enantioselectivity.[14][16] Similarly, ketoreductases can asymmetrically reduce a prochiral ketone substrate to the desired chiral alcohol with exceptional purity.[17][18] This eliminates the need for costly resolution steps.

Mild and Sustainable Reaction Conditions

Enzymatic reactions are typically carried out in aqueous media under mild conditions of temperature and pH. This contrasts sharply with the often harsh conditions required for chemical catalysis, leading to significant energy savings and a reduced environmental impact.[2] The use of water as a solvent and the biodegradable nature of enzyme catalysts contribute to the "green" credentials of this approach.

High Yields and Purity

The high specificity of enzymatic reactions minimizes the formation of by-products, leading to higher yields of the desired product and simplified downstream processing.[2] For instance, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate can achieve high yields (>99%) and excellent enantiomeric excess (>99.9% ee).[17]

Comparative Performance Data

The following table summarizes the key performance differences between typical chemical and enzymatic syntheses of chiral chlorohydrins.

ParameterChemical Catalysis (e.g., Epoxide Ring Opening)Enzymatic Synthesis (e.g., Ketoreductase)
Enantiomeric Excess (ee) Often low (racemic) without special chiral catalystsTypically >99%[17]
Yield Variable, often lowered by by-products and resolution stepsHigh, often >95%[17]
Reaction Conditions Harsh (strong acids/bases, high temperatures)[1]Mild (near neutral pH, room temperature)
Solvent Often organic solventsPrimarily aqueous
Catalyst Lewis acids, heavy metals (can be toxic)[1]Biodegradable enzymes
By-products Multiple, including isomers, requiring extensive purificationMinimal, leading to cleaner product streams[2]
Environmental Impact Higher, due to harsh conditions and hazardous wasteLower, aligning with green chemistry principles

Experimental Protocols

Protocol 1: Representative Chemical Synthesis (Racemic)

A common chemical approach involves the ring-opening of an epoxide. For example, reacting ethyl glycidate with hydrochloric acid would yield a racemic mixture of ethyl 3-chloro-2-hydroxypropanoate.

  • Dissolve ethyl glycidate in a suitable organic solvent (e.g., diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid with vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude racemic product.

  • Purification by column chromatography is typically required to isolate the product from by-products.

Protocol 2: Enzymatic Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate

This protocol describes the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a recombinant E. coli expressing a carbonyl reductase.[17]

  • Prepare a reaction mixture containing phosphate buffer, glucose (as a co-substrate for cofactor regeneration), and a catalytic amount of NADP+.

  • Add the substrate, ethyl 4-chloro-3-oxobutanoate (COBE).

  • Initiate the reaction by adding the whole-cell biocatalyst (recombinant E. coli).

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitor the reaction progress by techniques such as HPLC.

  • Upon completion, separate the biocatalyst by centrifugation.

  • Extract the product, (S)-ethyl 4-chloro-3-hydroxybutanoate, from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and remove the solvent under reduced pressure to yield the highly pure chiral product.

Visualizing the Synthesis Pathways

The diagrams below illustrate the fundamental differences between the chemical and enzymatic approaches.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Epoxide Epoxide Racemic Product Racemic Product Epoxide->Racemic Product HCl Byproducts Byproducts Epoxide->Byproducts Side Reactions Desired Enantiomer Desired Enantiomer Racemic Product->Desired Enantiomer Resolution Step (Yield Loss) Unwanted Enantiomer Unwanted Enantiomer Racemic Product->Unwanted Enantiomer Waste Prochiral Ketone Prochiral Ketone Single Enantiomer Product Single Enantiomer Product Prochiral Ketone->Single Enantiomer Product Enzyme (e.g., KRED) High e.e.

Caption: Comparison of chemical vs. enzymatic synthesis pathways.

G Start Start High Enantiopurity Required? High Enantiopurity Required? Yes Yes High Enantiopurity Required?->Yes No No High Enantiopurity Required?->No Enzymatic Synthesis Enzymatic Synthesis Yes->Enzymatic Synthesis >99% e.e. Chemical Synthesis Chemical Synthesis No->Chemical Synthesis Racemic acceptable?

Caption: Decision logic for selecting a synthesis route.

Conclusion

While chemical catalysis has long been the standard for producing compounds like Ethyl 3-chloro-2-hydroxypropanoate, its limitations are increasingly apparent. The lack of enantioselectivity, reliance on harsh conditions, and generation of hazardous waste make it a less desirable option in the modern pharmaceutical industry. In contrast, enzymatic synthesis offers a highly efficient, selective, and sustainable alternative. The ability to produce enantiomerically pure compounds in high yields under mild conditions positions biocatalysis as the superior and forward-looking approach for the synthesis of chiral pharmaceutical intermediates.

References

  • Majerič Elenkov, M., et al. (2007). Halohydrin Dehalogenases and Their Potential in Industrial Application – A Viewpoint of Enzyme Reaction Engineering. ResearchGate. [Link]

  • Schallmey, A., & Schallmey, M. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(18), 7827–7839. [Link]

  • Schrittwieser, J. H., et al. (2009). Biocatalytic synthesis of chiral β-substituted alcohols by combination of a stereoselective alcohol dehydrogenase (ADH) and a halohydrin dehalogenase (HHDH). ResearchGate. [Link]

  • Liu, G., et al. (2018). Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase. Bioresource Technology, 263, 483-490. [Link]

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic approaches for the synthesis of optically pure vic-halohydrins. Biotechnology Advances, 30(6), 1279-1288.
  • Schallmey, A., & Schallmey, M. (2016).
  • Chen, Y., et al. (2024). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. Biotechnology and Bioengineering. [Link]

  • D'Arrigo, P., et al. (2010). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]

  • Chen, Y., et al. (2024). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. ResearchGate. [Link]

  • Lemiere, G., et al. (2007). Comparison of Four Technical Syntheses of Ethyl (R)‐2‐Hydroxy‐4‐Phenylbutyrate. ResearchGate. [Link]

  • D'Arrigo, P., Pedrocchi-Fantoni, G., & Servi, S. (2010). Chemo-enzymatic synthesis of ethyl ( R )-2-hydroxy-4-phenylbutyrate. CNR-IRIS. [Link]

  • Mohan, C., et al. (2023). Synthesis of ethylene oxide by (A) chlorohydrin process, and (B) catalytic oxidation process. ResearchGate. [Link]

  • Novak, M., et al. (2015). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. [Link]

  • Tundo, P. (2012). Chlorine-free synthesis for Green Chemistry. Chemistry International, 34(4). [Link]

  • Zhang, R., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Journal of Industrial Microbiology & Biotechnology, 51(1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of chlorohydrins. Organic Chemistry Portal. [Link]

  • Centelles, J. J. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis. Lupine Publishers. [Link]

  • Guillaume, M., et al. (2021). Effects of Lewis acidity and size of lanthanide salts for ring-opening copolymerization. Polymer Chemistry, 12(3), 335-344.
  • He, Y.-C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 461-464. [Link]

  • Martin, C., et al. (2017). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 22(12), 2125. [Link]

  • Theodorou, A., & Tsoleridis, C. A. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 27(10), 3236. [Link]

  • Nakajima, Y., & Ohno, H. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Polymer Journal. [Link]

  • Bibi, S., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(20), 14066-14092. [Link]

  • Li, Z.-Y., et al. (2010). Preparation of (R)-ethyl 4-chloro-3-hydroxybutanoate through enzymatic ammonolysis in organic media. ResearchGate. [Link]

  • Zhang, W., et al. (2015). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate. ResearchGate. [Link]

  • CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
  • Effenberger, F., et al. (1982).
  • He, Y.-C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. ResearchGate. [Link]

  • Rice University. (2025, January 3). Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals. ScienceDaily. [Link]

  • LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Wang, S., et al. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(5), 1059. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 3-chloro-2-hydroxypropanoate: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-chloro-2-hydroxypropanoate (CAS No. 40149-32-4).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-chloro-2-hydroxypropanoate (CAS No. 40149-32-4). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information to maintain a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazard: Why Proper Disposal is Critical

Ethyl 3-chloro-2-hydroxypropanoate is a halogenated organic compound. Due to its chemical structure, it is presumed to share hazards with similar chlorinated compounds. Improper disposal of this substance can lead to environmental contamination and potential health risks. Halogenated organic compounds are of particular concern as they can be persistent in the environment and may form toxic byproducts, such as hydrogen chloride gas, upon combustion.[1][2] Therefore, drain disposal of this chemical is strictly prohibited.[3]

Assumed Hazard Profile based on Analogous Compounds:

Hazard StatementClassificationSource
Harmful if swallowed, in contact with skin, or if inhaledAcute Toxicity (Category 4)[1][2]
Causes skin irritationSkin Corrosion/Irritation[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation[1]
May cause respiratory irritationSpecific Target Organ Toxicity[1]

This profile is based on data for structurally similar chemicals. Always handle with caution and refer to the most current safety data sheet (SDS) for the specific product in use.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling Ethyl 3-chloro-2-hydroxypropanoate for any purpose, including disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., Nitrile) and a lab coatPrevents skin contact which can cause irritation and potential absorption.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes the risk of inhaling vapors that may cause respiratory irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Ethyl 3-chloro-2-hydroxypropanoate is to treat it as a hazardous chemical waste. On-site treatment or neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and the formation of regulated byproducts.

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container must be in good condition with a secure, leak-proof lid.

  • Segregation is Key: Collect Ethyl 3-chloro-2-hydroxypropanoate waste separately from non-halogenated organic waste.[4][5] This is crucial as disposal costs and methods for halogenated waste are different.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("Ethyl 3-chloro-2-hydroxypropanoate"), and the approximate concentration if in a solution.

Step 2: Waste Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store the halogenated waste away from strong oxidizing agents and strong acids.[1]

Step 3: Arranging for Disposal

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS office is the primary resource for hazardous waste disposal. They will provide you with specific instructions and arrange for a pickup by a licensed hazardous waste disposal company.

  • Do Not Pour Down the Drain: Under no circumstances should Ethyl 3-chloro-2-hydroxypropanoate or its solutions be poured down the sanitary sewer.[3][8]

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

Emergency ScenarioAction Protocol
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a labeled hazardous waste container. 4. Clean the spill area with soap and water.
Major Spill 1. Evacuate the area immediately. 2. Alert your institution's EHS and emergency response team. 3. Prevent entry into the area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention.[1]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Seek immediate medical attention.[1]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.[1]
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. 3. Seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Ethyl 3-chloro-2-hydroxypropanoate.

DisposalWorkflow start Waste Generated: Ethyl 3-chloro-2-hydroxypropanoate is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_separate Collect in a dedicated, labeled 'Halogenated Organic Waste' container. is_halogenated->collect_separate Yes store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_separate->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_saa->contact_ehs disposal_vendor Licensed hazardous waste vendor disposes of the material in compliance with regulations. contact_ehs->disposal_vendor

Caption: Decision workflow for the proper disposal of Ethyl 3-chloro-2-hydroxypropanoate waste.

References

  • Water Corporation. Laboratory chemical waste. [Link]

  • Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Ethyl L(-)-lactate. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-chloro-2-hydroxypropanoate

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-2-hydroxypropanoate (CAS No. 40149-32-4).[1] Moving beyond a simple...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-2-hydroxypropanoate (CAS No. 40149-32-4).[1] Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for each layer of protection. Our objective is to create a self-validating system of safety that empowers you to handle this chemical with confidence and precision.

Section 1: Hazard Assessment - The 'Why' Behind the PPE

Understanding the specific hazards of Ethyl 3-chloro-2-hydroxypropanoate is the foundation of an effective PPE strategy. The chemical's reactivity and toxicity dictate the necessary barriers to prevent exposure. It is classified as harmful and an irritant, demanding rigorous protective measures.[2]

Table 1: Summary of Chemical Hazards

Exposure RouteHazard Classification & DescriptionRationale for Protection
Skin Contact Harmful / Irritant: Classified as H312 (Harmful in contact with skin) and H315 (Causes skin irritation).[2] Contact can lead to redness and irritation.[2]Impermeable gloves and protective clothing are mandatory to prevent dermal absorption and localized irritation.
Eye Contact Serious Irritant: Classified as H319 (Causes serious eye irritation).[2][3][4] Symptoms include redness and profuse watering.[2]Chemical splash goggles are essential to provide a complete seal around the eyes, protecting them from splashes and vapors.
Inhalation Harmful / Irritant: Classified as H332 (Harmful if inhaled) and H335 (May cause respiratory irritation).[2][4] Can cause throat irritation and a feeling of tightness in the chest.[2]All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor concentration in the breathing zone.
Ingestion Harmful: Classified as H302 (Harmful if swallowed).[2] May cause soreness and redness of the mouth and throat, nausea, and stomach pain.[2]Strict prohibition of eating, drinking, or smoking in the laboratory and proper glove removal technique are critical to prevent accidental ingestion.
Fire Hazard Combustible: In a fire, it can emit toxic and corrosive fumes, including carbon oxides and hydrogen chloride (HCl).[2]While not highly flammable, appropriate fire extinguishers (carbon dioxide, dry chemical powder, foam) should be available.[2]

Section 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale and nature of the operation. The following protocol outlines the minimum requirements and necessary upgrades for higher-risk scenarios.

Primary Barriers: For All Handling Operations

These are the non-negotiable PPE items required for any task involving Ethyl 3-chloro-2-hydroxypropanoate, from weighing small quantities to preparing solutions.

  • Hand Protection:

    • Specification: Chemical-resistant nitrile or neoprene gloves.

    • Expertise: A single pair of standard nitrile gloves is the minimum. However, for prolonged handling or when working with larger volumes, double-gloving is strongly recommended. The outer glove absorbs the initial contamination, protecting the inner glove and, subsequently, your skin during the doffing process. Always inspect gloves for defects before use.

  • Eye and Face Protection:

    • Specification: ANSI Z87.1-rated chemical splash goggles.[5]

    • Expertise: Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.[6] Chemical splash goggles that form a seal around the eyes are mandatory to protect against the serious eye irritation risk posed by this chemical.[2] If there is a significant splash potential, a full face shield should be worn over the goggles.[7]

  • Body Protection:

    • Specification: A long-sleeved laboratory coat, fully fastened.

    • Expertise: The lab coat acts as the primary barrier for your body and personal clothing. It should be made of a material appropriate for chemical work. In the event of a spill, the contaminated coat can be removed quickly to minimize skin contact.[7]

Secondary Barriers: For High-Risk Operations

For procedures involving larger quantities (>100 mL), heating, or potential for aerosol generation, the following secondary barriers are required.

  • Enhanced Body Protection: A chemical-resistant apron worn over the lab coat provides an additional impermeable barrier. For very large-scale work, a disposable Tyvek suit may be necessary.[7]

  • Respiratory Protection:

    • Specification: If work cannot be conducted within a fume hood or if aerosolization is likely, a NIOSH-approved respirator is required.[5]

    • Expertise: A half-face or full-face respirator equipped with organic vapor cartridges is recommended.[6][8] A proper fit test is essential to ensure the respirator provides a complete seal and effective protection.[6] For emergency situations, a self-contained breathing apparatus (SCBA) should be available.[2]

Table 2: PPE Requirements by Task

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting Single Nitrile GlovesChemical Splash GogglesLab CoatNot required inside fume hood
Solution Preparation Double Nitrile GlovesChemical Splash GogglesLab CoatNot required inside fume hood
Running Reaction Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronRequired if outside fume hood
Large-Scale Transfer Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronRequired if outside fume hood
Spill Cleanup Double Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Suit/ApronAir-Purifying Respirator

Section 3: Procedural Guidance for Safe Handling

A robust PPE plan is only effective when coupled with rigorous, standardized procedures. The following workflow minimizes the risk of exposure at every stage of handling.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Verify Fume Hood Functionality B Assemble All Materials & Glassware A->B Check Sash Height & Airflow C Don PPE (Primary Barriers) B->C Place in Hood D Perform Chemical Transfer/Reaction C->D Enter Hood E Securely Cap All Containers D->E Work Behind Sash F Decontaminate Work Surface E->F Conclude Work G Segregate Chemical Waste F->G Wipe Down H Doff PPE in Correct Order G->H Close Waste Container I Wash Hands Thoroughly H->I Exit Lab

Caption: Workflow for handling Ethyl 3-chloro-2-hydroxypropanoate.

Step-by-Step Protocol: Donning PPE
  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Goggles: Put on your chemical splash goggles, ensuring a snug fit.

  • Gloves: Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.

Step-by-Step Protocol: Doffing and Decontamination

This sequence is critical to prevent contaminating your skin with residues from your PPE.

  • Outer Gloves (if used): Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat/Apron: Unfasten the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated location or dispose of it if it's a single-use item.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or headband, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][9]

Section 4: Emergency Response & Disposal

Exposure First Aid

Immediate and correct action is vital in the event of an exposure.

Exposure TypeImmediate First Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[2] Drench the affected skin with running water for at least 15 minutes.[2] Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with copious amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[2][9]
Inhalation Move the affected person to fresh air at once.[2][9] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Wash out the mouth thoroughly with water. If the person is conscious, have them drink about half a liter of water.[2] Seek immediate medical attention.[2][9]
Waste Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable coats, must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with general waste.

  • Liquid Waste: Unused chemical and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Empty Containers: Handle the original, uncleaned container as you would the product itself.

  • Compliance: All chemical waste must be disposed of through an approved waste disposal plant, strictly following all local, regional, and national regulations.[8][10]

References

  • Carl ROTH. (2023). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • NY Creates. (2025). Personal Protective Equipment (PPE) Program. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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